molecular formula C10H11BrO B1329401 4'-Bromobutyrophenone CAS No. 4981-64-0

4'-Bromobutyrophenone

Cat. No.: B1329401
CAS No.: 4981-64-0
M. Wt: 227.1 g/mol
InChI Key: HOIDKJFWEVIJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromobutyrophenone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIDKJFWEVIJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063663
Record name 1-Butanone, 1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4981-64-0
Record name 1-(4-Bromophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4981-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanone, 1-(4-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Bromobutyrophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanone, 1-(4-bromophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanone, 1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-bromobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 4'-Bromobutyrophenone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4'-Bromobutyrophenone in Medicinal Chemistry

This compound is a versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1] Its butyrophenone core is a key pharmacophore in a class of antipsychotic drugs, while the bromo-substituent provides a reactive handle for further molecular elaboration and diversification. Understanding the nuances of its synthesis is paramount for chemists engaged in drug discovery and development, as the efficiency and purity of this starting material can significantly impact the overall success of a synthetic campaign. This guide provides a comprehensive overview of the predominant synthesis mechanism of this compound, offering field-proven insights into the experimental variables and underlying chemical principles.

The Core Synthesis: Friedel-Crafts Acylation of Bromobenzene

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with either butyryl chloride or butyric anhydride.[2][3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently employed.[2][4]

The Mechanism of Action: A Step-by-Step Elucidation

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, AlCl₃, with the acylating agent (butyryl chloride in this example). The aluminum chloride coordinates to the chlorine atom of butyryl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly electrophilic and resonance-stabilized acylium ion (CH₃CH₂CH₂CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).

  • Electrophilic Attack on the Aromatic Ring: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex. The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group. Due to steric hindrance, the acylation occurs predominantly at the para-position, leading to the desired 4'-substituted product.

  • Restoration of Aromaticity: The final step involves the deprotonation of the arenium ion by the AlCl₄⁻ anion. A proton is abstracted from the carbon atom bearing the newly attached acyl group, and the electrons from the carbon-hydrogen bond move to restore the aromatic π-system. This step regenerates the Lewis acid catalyst (AlCl₃) and produces hydrogen chloride (HCl) as a byproduct.

Diagrammatic Representation of the Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Restoration of Aromaticity ButyrylChloride Butyryl Chloride (CH₃CH₂CH₂COCl) AcyliumIon Acylium Ion [CH₃CH₂CH₂C⁺=O ↔ CH₃CH₂CH₂C≡O⁺] ButyrylChloride->AcyliumIon + AlCl₃ Bromobenzene Bromobenzene AlCl3_1 AlCl₃ AlCl4_minus AlCl₄⁻ AreniumIon Arenium Ion (Sigma Complex) (para-substituted) AcyliumIon->AreniumIon Product This compound Bromobenzene->AreniumIon + Acylium Ion Bromobenzene->AreniumIon AreniumIon->Product + AlCl₄⁻ AreniumIon->Product HCl HCl AlCl3_2 AlCl₃ (regenerated)

Caption: The three-step mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established procedures for Friedel-Crafts acylation and provides a reliable method for the synthesis of this compound.[2][4]

Materials and Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Butyryl Chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath. Add bromobenzene (1.0 equivalent) to the flask. Slowly add butyryl chloride (1.0 to 1.1 equivalents) dropwise from the addition funnel, maintaining the temperature below 10°C. The addition should be controlled to manage the evolution of HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Parameter Typical Value Reference
Yield 70-85%[2][4]
Purity (crude) >90%
Reaction Time 2-4 hours
Reaction Temp. 0°C to room temp.

Purification and Characterization

Purification by Recrystallization

The crude this compound can be effectively purified by recrystallization. A mixed solvent system of ethanol and water is often suitable.[5][6][7] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes turbid. Upon slow cooling, pure crystals of this compound will form, leaving impurities in the mother liquor.

Diagrammatic Representation of the Recrystallization Workflow

Recrystallization Crude_Product Crude this compound Dissolution Dissolve in minimum hot ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) to remove insoluble impurities Dissolution->Hot_Filtration Induce_Crystallization Add hot water until turbidity, then clarify with a few drops of hot ethanol Hot_Filtration->Induce_Crystallization Cooling Slow cooling to room temperature Induce_Crystallization->Cooling Crystal_Formation Formation of pure crystals Cooling->Crystal_Formation Isolation Isolate crystals by vacuum filtration Crystal_Formation->Isolation Drying Dry the crystals Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: A typical workflow for the purification of this compound by recrystallization.

Characterization by Spectroscopic Methods

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons (two doublets in the region of 7.6-7.9 ppm), the methylene protons adjacent to the carbonyl group (a triplet around 3.0 ppm), the methylene protons adjacent to the bromine atom (a triplet around 3.5 ppm), and the methyl protons (a triplet around 1.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon (around 198-200 ppm), the aromatic carbons (in the range of 128-138 ppm), and the aliphatic carbons of the butyryl chain (typically between 13-40 ppm). Based on data for similar compounds like 4'-bromoacetophenone, the aromatic carbon attached to the bromine (C-Br) is expected around 128 ppm, and the carbon attached to the carbonyl group is expected around 136 ppm.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1690 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹) and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).[10][11][12][13]

Spectroscopic Data Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹)
¹H NMR Aromatic H: ~7.6-7.9 (d); -COCH₂-: ~3.0 (t); -CH₂Br: ~3.5 (t); -CH₃: ~1.0 (t)
¹³C NMR C=O: ~198-200; Aromatic C: ~128-138; Aliphatic C: ~13-40
IR C=O stretch: ~1680-1690; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2970

Authoritative Grounding & Comprehensive References: Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous antipsychotic drugs belonging to the butyrophenone class.[14][15] A prominent example is its utility in the synthesis of Haloperidol , a widely used typical antipsychotic medication.[16][17][18] In the synthesis of Haloperidol and its analogs, the butyrophenone moiety is crucial for its dopamine receptor antagonist activity. The bromo-substituent on the phenyl ring can be used as a synthetic handle for further modifications or can be present in the final drug molecule.

The general synthetic strategy involves the alkylation of a suitable amine with this compound or a derivative thereof. For instance, in the synthesis of Haloperidol, a related compound, 4-chloro-1-(4-fluorophenyl)-1-butanone, is reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine.[16] The analogous reaction with this compound would provide access to a variety of other butyrophenone-based CNS-active agents.

Logical Relationship in Drug Synthesis

Drug_Synthesis Bromobenzene Bromobenzene Synthesis Friedel-Crafts Acylation Bromobenzene->Synthesis Reactant Bromobutyrophenone This compound (Intermediate) Synthesis->Bromobutyrophenone Butyryl_Chloride Butyryl_Chloride Butyryl_Chloride->Synthesis Reactant Alkylation Alkylation of Amine Bromobutyrophenone->Alkylation Antipsychotic_Drug Butyrophenone-based Antipsychotic Drug (e.g., Haloperidol analog) Alkylation->Antipsychotic_Drug Amine Piperidine Derivative (e.g., for Haloperidol) Amine->Alkylation

Caption: The role of this compound as a key intermediate in the synthesis of antipsychotic drugs.

Conclusion

The Friedel-Crafts acylation provides a robust and efficient pathway for the synthesis of this compound, a pivotal intermediate in medicinal chemistry. A thorough understanding of the reaction mechanism, coupled with optimized experimental protocols for synthesis and purification, is essential for obtaining this key building block in high yield and purity. The ability to reliably produce this compound empowers researchers and drug development professionals to explore a wide range of novel butyrophenone-based therapeutics for the treatment of various CNS disorders.

References

4'-Bromobutyrophenone spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4'-Bromobutyrophenone

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 4981-64-0) is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1][2] Its molecular structure, comprising a brominated phenyl ring attached to a butyryl group, presents a rich landscape for spectroscopic characterization. For researchers in synthetic chemistry and drug development, an unambiguous confirmation of its identity and purity is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed through the lens of practical application and experimental rationale.

The structural elucidation of such molecules is not merely an academic exercise; it is the foundation upon which all subsequent research is built. A flawed identification can compromise reaction yield, introduce impurities into the drug development pipeline, and invalidate biological data. Therefore, a multi-faceted spectroscopic approach is not just recommended, but essential for robust scientific validation.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound, with the IUPAC name 1-(4-bromophenyl)butan-1-one, dictates its unique spectral fingerprint.[1][3] Understanding the electronic and steric environment of each atom is key to interpreting the data that follows.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the first-line technique for elucidating the carbon-hydrogen framework of a molecule. The spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR Sample Preparation A self-validating protocol ensures data reproducibility and quality.

  • Mass Measurement: Accurately weigh 5-10 mg of the this compound sample. The precision of this measurement is critical for any subsequent quantitative analysis (qNMR).

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent dissolving power for moderately polar organics and its single, well-characterized residual peak at ~7.26 ppm.

  • Homogenization: Ensure the sample is fully dissolved by vortexing or gentle agitation. A clear, particulate-free solution is essential to avoid spectral line broadening.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any potential solid impurities.

  • Analysis: Acquire the spectrum on a spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns.

Data Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals from the aliphatic chain and the aromatic ring.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~7.85Doublet (d)~8.52HH-2', H-6'
~7.65Doublet (d)~8.52HH-3', H-5'
~2.95Triplet (t)~7.22HH-α
~1.80Sextet~7.32HH-β
~1.00Triplet (t)~7.43HH-γ

Causality Behind the Spectrum:

  • Aromatic Region (7.6-7.9 ppm): The two doublets are characteristic of a 1,4-disubstituted (para) benzene ring. The protons H-2' and H-6' are ortho to the electron-withdrawing carbonyl group, which deshields them, shifting their signal downfield to ~7.85 ppm. Conversely, H-3' and H-5' are ortho to the bromine atom and appear slightly upfield at ~7.65 ppm. They appear as doublets because they are each split only by their single ortho neighbor.

  • Aliphatic Chain (1.0-3.0 ppm):

    • The methylene protons at the α-position (~2.95 ppm) are directly attached to the carbonyl group, resulting in significant deshielding. They are split into a triplet by the two neighboring β-protons (n+1 = 2+1 = 3).

    • The signal for the β-protons at ~1.80 ppm is more complex. These protons are coupled to both the α-protons (2H) and the γ-protons (3H). According to the n+1 rule, this would theoretically result in a triplet of quartets. However, due to similar coupling constants, this often resolves into a sextet.

    • The terminal methyl protons (γ-position ) at ~1.00 ppm are the most shielded, appearing furthest upfield. They are split into a triplet by the two adjacent β-protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a direct map of the carbon backbone of the molecule. While ¹³C has a low natural abundance, modern techniques like proton decoupling allow for the acquisition of clean spectra where each unique carbon atom appears as a single line.

Data Interpretation

Chemical Shift (δ) ppm Assignment Rationale
~198.5C=OThe carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.
~135.5C-1'This is the quaternary carbon to which the acyl group is attached.
~132.0C-3', C-5'Aromatic carbons ortho to the bromine atom.
~129.5C-2', C-6'Aromatic carbons meta to the bromine and ortho to the carbonyl group.
~128.0C-4'The ipso-carbon directly attached to bromine. Its chemical shift is influenced by the 'heavy atom effect', which can cause an upfield shift compared to what electronegativity alone would predict.[4]
~38.5C-αThe α-carbon is deshielded by the adjacent carbonyl group.
~18.0C-βA typical aliphatic methylene carbon shift.
~14.0C-γThe terminal methyl carbon, typically found in the most upfield region of the spectrum.

The assignment of aromatic carbons can be complex due to the competing electronic effects of the bromine and carbonyl substituents.[5] Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for an unambiguous assignment in a research setting.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air). This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is crucial for a high-quality spectrum.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Data Interpretation

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3080-3010C-H StretchAromatic C-H
~2960-2870C-H StretchAliphatic C-H (CH₃, CH₂)
~1685 C=O Stretch Aryl Ketone
~1585C=C StretchAromatic Ring
~1070C-Br StretchAryl Bromide

The most diagnostic peak in the IR spectrum is the strong absorption at ~1685 cm⁻¹ , which is characteristic of a conjugated ketone. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹) due to a decrease in the double-bond character of the carbonyl group. The presence of both aromatic and aliphatic C-H stretches, along with the C-Br stretch, provides a complete and confirmatory fingerprint of the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.

Data Interpretation

The electron ionization (EI) mass spectrum of this compound reveals key structural features.

m/z (Mass-to-Charge Ratio) Assignment Significance
226 / 228[M]⁺˙, [M+2]⁺˙Molecular Ion Peaks . The pair of peaks of nearly equal intensity is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
183 / 185[M - C₃H₇]⁺Acylium Ion . This results from α-cleavage, the loss of the propyl radical from the molecular ion. This is a very common and stable fragment for ketones.
155 / 157[C₆H₄Br]⁺Bromophenyl Cation . Loss of the entire butyryl group.
120[M - C₄H₄O - Br]⁺ ?McLafferty Rearrangement Ion . This fragment arises from a specific hydrogen rearrangement from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond. This is a hallmark of ketones with a γ-hydrogen.[3]

Key Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the resulting cations. The charge is preferentially stabilized on the aromatic portion of the molecule.

M [C₁₀H₁₁BrO]⁺˙ m/z 226/228 (Molecular Ion) F1 [C₇H₄BrO]⁺ m/z 183/185 (Acylium Ion) M->F1 - •C₃H₇ (α-cleavage) F3 [C₈H₈O]⁺˙ m/z 120 (McLafferty Ion) M->F3 - C₂H₃Br (McLafferty Rearrangement) F2 [C₆H₄Br]⁺ m/z 155/157 F1->F2 - CO

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating dataset that confirms its molecular structure with high confidence. The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon skeletons, the IR spectrum identifies the key functional groups, particularly the conjugated ketone, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns, including the isotopic signature of bromine. For any scientist working with this compound, this suite of techniques provides the necessary analytical rigor to ensure sample identity and purity, forming the bedrock of reliable and reproducible research.

References

A Technical Guide to the Solubility of 4'-Bromobutyrophenone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the solubility characteristics of 4'-Bromobutyrophenone (CAS: 4981-64-0), a key intermediate in the synthesis of various CNS-active compounds and other fine chemicals.[] Understanding the solubility of this compound is paramount for researchers and process chemists in optimizing reaction conditions, developing purification strategies, and formulating final products. This guide synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for laboratory professionals.

Physicochemical Profile of this compound

This compound, with the IUPAC name 1-(4-bromophenyl)butan-1-one, is a solid at room temperature.[2] Its molecular structure is foundational to its solubility behavior, featuring a polar carbonyl (C=O) group, a nonpolar butyryl chain, and a large, moderately nonpolar bromophenyl ring. This combination of polar and nonpolar regions results in a nuanced solubility profile across different solvent classes.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4981-64-0[2][3]
Molecular Formula C₁₀H₁₁BrO[][2][3][4]
Molecular Weight 227.10 g/mol [][3]
Appearance White to off-white solid[2]
Melting Point 38-39 °C[2][4]
Boiling Point 149-151 °C (at 13 Torr)[2][4]
Density (Predicted) 1.334 g/cm³[][2]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[5] For this compound, the following forces are critical:

  • Dipole-Dipole Interactions: The strongly polar carbonyl group (C=O) is the primary site for dipole-dipole interactions, making the molecule compatible with other polar solvents.[6][7]

  • London Dispersion Forces: The sizable alkyl chain and the bromophenyl ring contribute significantly to the molecule's surface area, allowing for substantial London dispersion forces. These forces are crucial for solubility in nonpolar solvents.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via the lone pairs of electrons on its carbonyl oxygen.[8][9] This allows it to interact favorably with protic solvents (e.g., alcohols), although it cannot self-associate through hydrogen bonds as it lacks a hydrogen bond donor group.[6][8]

The balance between the polar carbonyl "head" and the nonpolar hydrocarbon "tail" dictates its solubility. While aldehydes and ketones are generally soluble in most common organic solvents, solubility in highly polar solvents like water decreases rapidly as the carbon chain length increases beyond four or five atoms.[7][8]

Qualitative Solubility Analysis in Common Organic Solvents

While precise quantitative solubility data for this compound is not widely published, a reliable qualitative assessment can be made based on its structure and the general properties of ketones.[7][8] The compound is expected to be readily soluble in a range of polar aprotic and nonpolar solvents, with moderate solubility in polar protic solvents.

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent ClassRelative Polarity¹Predicted SolubilityPrimary Rationale for Interaction
Hexane Nonpolar Aliphatic0.009Sparingly Soluble Weak London dispersion forces are insufficient to overcome the solute's polarity.
Toluene Nonpolar Aromatic0.099Soluble Strong London dispersion forces and potential π-π stacking with the bromophenyl ring.
Dichloromethane Polar Aprotic0.309Soluble Strong dipole-dipole interactions between the solvent and the carbonyl group.
Chloroform Polar Aprotic-Soluble Strong dipole-dipole interactions; similar polarity. A related compound, 4-bromophenol, is soluble in chloroform.[10]
Ethyl Acetate Polar Aprotic0.228Soluble Favorable dipole-dipole interactions.
Acetone Polar Aprotic0.355Soluble Strong dipole-dipole interactions; acetone is an excellent solvent for ketones.[7]
Acetonitrile Polar Aprotic0.460Soluble Strong dipole-dipole interactions. A similar compound, 4'-bromopropiophenone, is slightly soluble in acetonitrile.[11]
Methanol Polar Protic0.762Moderately Soluble Hydrogen bonding (acceptor) and dipole-dipole interactions are favorable, but the large nonpolar moiety limits high solubility.
Ethanol Polar Protic0.654Moderately Soluble Similar to methanol, with slightly better accommodation for the nonpolar part due to its ethyl group.
Water Polar Protic1.000Insoluble The large, hydrophobic hydrocarbon portion of the molecule dominates, preventing dissolution despite the polar carbonyl group.[7][8]

¹Relative polarity values are from Reichardt's dye scale, normalized to water = 1.[12][13]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is a robust and reliable approach for determining the solubility of a solid compound in a solvent at a controlled temperature. This protocol is designed to be self-validating through the establishment of equilibrium.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (≥98% purity)

  • Selected organic solvent (HPLC grade)

  • Analytical balance (±0.1 mg readability)

  • Temperature-controlled orbital shaker or magnetic stirrer with hotplate

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Calibrated volumetric pipette (e.g., 5.00 mL)

  • Syringe with a solvent-resistant membrane filter (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. An excess is critical to ensure saturation is achieved and maintained. (e.g., add ~500 mg to 10 mL of solvent).

    • Record the exact amount of solvent added.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.

    • Self-Validation Check: For a robust measurement, samples can be taken at 24, 48, and 72 hours. The concentration should be constant across the later time points, confirming equilibrium.

  • Sample Isolation:

    • After equilibration, stop the agitation and allow the excess solid to settle for at least 1 hour, maintaining the constant temperature.

    • Carefully draw a known volume of the clear supernatant (e.g., 5.00 mL) using a syringe fitted with a 0.45 µm filter. This step is crucial to ensure no undissolved solid particles are transferred.

  • Gravimetric Analysis:

    • Dispense the filtered solution into a pre-weighed, labeled glass vial. Record the exact mass of the empty vial.

    • Gently evaporate the solvent under a stream of nitrogen or in a fume hood at a slightly elevated temperature. Avoid aggressive heating to prevent loss of the analyte.

    • Once the solvent is fully evaporated, place the vial in a vacuum desiccator or drying oven at a mild temperature (e.g., 40-50 °C) until a constant mass is achieved.

    • Weigh the vial containing the dried solute residue.

  • Calculation and Reporting:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the vial from the final mass.

    • Express the solubility in standard units:

      • Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

      • Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

  • Replication:

    • Perform the entire experiment in triplicate for each solvent to ensure precision and report the mean solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G prep 1. Preparation sub_prep1 Add excess solute to known volume of solvent equil 2. Equilibration sub_equil1 Agitate at constant T for >24 hours iso 3. Sample Isolation sub_iso1 Withdraw supernatant with filtered syringe grav 4. Gravimetric Analysis sub_grav1 Transfer aliquot to pre-weighed vial calc 5. Calculation & Reporting sub_calc1 Calculate mass of solute and report solubility sub_prep1->sub_equil1 Seal vial sub_equil2 Allow excess solid to settle sub_equil1->sub_equil2 Stop agitation sub_equil2->sub_iso1 Maintain Temp. sub_iso1->sub_grav1 Known volume sub_grav2 Evaporate solvent sub_grav1->sub_grav2 sub_grav3 Dry residue to constant mass sub_grav2->sub_grav3 sub_grav3->sub_calc1 Final weighing

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by a combination of dipole-dipole forces, London dispersion forces, and its capacity to act as a hydrogen bond acceptor. It exhibits high solubility in common polar aprotic and aromatic solvents, moderate solubility in lower-chain alcohols, and poor solubility in nonpolar aliphatic hydrocarbons and water. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for generating accurate and reproducible data. This fundamental understanding is critical for the effective use of this versatile chemical intermediate in research and development.

References

An In-Depth Technical Guide to 4'-Bromobutyrophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromobutyrophenone, a halogenated aromatic ketone, serves as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. Its unique structural features, comprising a reactive butyrophenone core and a bromine-substituted phenyl ring, render it a versatile building block for the construction of a diverse array of complex molecules. This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Compound Identification and Core Physical Properties

This compound is systematically known as 1-(4-bromophenyl)butan-1-one.[1][2] Its fundamental properties are summarized in the table below, providing a crucial foundation for its handling, storage, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 4981-64-0[1][2]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]
IUPAC Name 1-(4-bromophenyl)butan-1-one[1]
Synonyms p-Bromobutyrophenone[1]
Appearance White to off-white solid[3]
Melting Point 38-39 °C[4]
Boiling Point 149-151 °C at 13 Torr[4]
Density 1.334 g/cm³ (predicted)[4]
Solubility Insoluble in water.[5]
Storage Sealed in a dry place at room temperature.[3][4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the butyryl chain will present as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms. The carbonyl carbon will be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbon bearing the bromine atom showing a characteristic shift. The aliphatic carbons will be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1685 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring (around 1600 and 1485 cm⁻¹). The C-Br stretching vibration will be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.[6][7][8]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[9][10] The fragmentation pattern will likely involve cleavage at the alpha-position to the carbonyl group, leading to the formation of the bromobenzoyl cation as a prominent fragment.[11][12][13]

Chemical Properties and Reactivity

As an α-haloketone, this compound is a versatile electrophile that participates in a variety of chemical transformations. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be readily displaced by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its utility in constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds.

G This compound This compound Substituted Product Substituted Product This compound->Substituted Product  + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Bromide Ion (Br-) Bromide Ion (Br-) Substituted Product->Bromide Ion (Br-)  +

Caption: Nucleophilic substitution at the α-carbon of this compound.

Synthesis of Heterocycles

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and an electrophilic α-carbon, makes it an ideal precursor for the synthesis of various heterocyclic systems. For instance, it can react with thioamides or thioureas to form thiazole derivatives, which are common scaffolds in many biologically active compounds.

Synthesis and Purification

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 4-bromobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15][16]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Bromobenzene

  • 4-Bromobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 4-bromobutyryl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add bromobenzene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Bromobenzene Bromobenzene Friedel_Crafts Friedel-Crafts Acylation (AlCl3, DCM) Bromobenzene->Friedel_Crafts 4-Bromobutyryl_chloride 4-Bromobutyryl chloride 4-Bromobutyryl_chloride->Friedel_Crafts 4_Bromobutyrophenone This compound Friedel_Crafts->4_Bromobutyrophenone

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ligroin or a mixture of ethanol and water.[4][14][17]

Procedure:

  • Dissolve the crude product in a minimal amount of hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

  • Allow the hot, saturated solution to cool slowly to room temperature, during which time crystals of the purified product should form.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

This compound is a valuable synthon for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[5] The butyrophenone scaffold is a well-established pharmacophore in a number of antipsychotic drugs. The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. While specific examples of marketed drugs directly synthesized from this compound are not extensively documented in publicly available literature, its utility as a key intermediate is evident in the synthesis of various investigational compounds and in the construction of compound libraries for high-throughput screening.

Safety and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][18][19][20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

In case of accidental exposure, it is crucial to follow the first-aid measures outlined in the safety data sheet (SDS).

Analytical Methods for Purity Determination

The purity of this compound can be effectively determined using high-performance liquid chromatography (HPLC).[1] A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) provides good separation and quantification. Gas chromatography-mass spectrometry (GC-MS) can also be employed for purity assessment and identification of volatile impurities.[21]

G Sample Sample HPLC_System HPLC System (C18 Column) Sample->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Data_Analysis Data Analysis (Purity Assessment) UV_Detector->Data_Analysis

Caption: Analytical workflow for purity determination of this compound by HPLC.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its synthesis, handling, and analytical characterization is essential for its effective and safe utilization in the laboratory.

References

4'-Bromobutyrophenone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Bromobutyrophenone: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4981-64-0), a critical ketone intermediate in organic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deep-seated understanding of the causality behind its synthesis, purification, and analytical validation. We will delve into the mechanistic underpinnings of its common synthetic routes, provide self-validating protocols for its preparation and characterization, and explore its significance as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable understanding of this compound for their work.

Chemical Identity and Core Significance

This compound, with the IUPAC name 1-(4-bromophenyl)butan-1-one, is an aromatic ketone that has garnered significant interest in the pharmaceutical industry.[][2] Its molecular structure, featuring a butyrophenone core with a bromine atom at the para-position of the phenyl ring, provides two key reactive sites. The ketone functional group and the aryl bromide moiety can be independently or sequentially modified, making it an exceptionally versatile synthon for constructing complex molecular architectures.[] This dual reactivity is fundamental to its application in synthesizing a range of pharmaceutically active compounds, including those targeting the central nervous system (CNS).[]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 4981-64-0[2][3]
Molecular Formula C₁₀H₁₁BrO[]
Molecular Weight 227.10 g/mol [][2]
Appearance White to off-white solid[3][4]
Melting Point 38-39 °C[3][5]
Boiling Point 149-151 °C at 13 Torr (17.3 hPa)[3][5]
Density 1.334 ± 0.06 g/cm³ (Predicted)[][3]
IUPAC Name 1-(4-bromophenyl)butan-1-one[][6]
Synonyms p-Bromobutyrophenone, 4-Bromobutyrophenone[]

The compound is generally insoluble in water but soluble in common organic solvents such as dichloromethane, ethyl acetate, and ligroin.[3][7] It should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[3][4]

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach

The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[10][11]

Principle of the Reaction

The reaction typically involves treating bromobenzene with butyryl chloride or, alternatively, benzene with 4-bromobutyryl chloride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[8][9] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.[10][12]

Detailed Reaction Mechanism

The mechanism proceeds through three critical steps:

  • Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is the commitment step, as it generates the potent electrophile necessary for the reaction.[8][10]

  • Electrophilic Attack: The π-electrons of the bromobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound, along with HCl.[10][12]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization ButyrylCl Butyryl Chloride Complex [Butyryl-Cl-AlCl₃] Complex ButyrylCl->Complex + AlCl₃ AlCl3_1 AlCl₃ Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Acylium_2 Acylium Ion AlCl4_2 [AlCl₄]⁻ Bromobenzene Bromobenzene SigmaComplex Sigma Complex (Arenium Ion) Bromobenzene->SigmaComplex + Acylium Ion SigmaComplex_2 Sigma Complex Product This compound SigmaComplex_2->Product + [AlCl₄]⁻ HCl HCl Product->HCl AlCl3_2 AlCl₃ (regenerated) Product->AlCl3_2

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is rigorously dried in an oven ( >100 °C) and cooled under a stream of dry nitrogen or in a desiccator. The reaction is highly sensitive to moisture, as water will react with and deactivate the AlCl₃ catalyst.

    • Charge a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or an oil bubbler) with anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Reaction Setup:

    • Cool the suspension of AlCl₃ in the solvent to 0-5 °C using an ice bath. This is critical to control the initial exotherm of the reaction and prevent potential side reactions.

    • Add bromobenzene (1.0 eq) to the cooled suspension.

    • Slowly add butyryl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The slow addition is a key control point to manage the reaction rate and heat generation.

  • Reaction Progression and Monitoring:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane:ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting material (bromobenzene) and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

Purification and Work-up Protocol

Proper work-up is essential to isolate the product and remove the catalyst and byproducts.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the reaction mixture again in an ice bath.

    • Very carefully and slowly, pour the reaction mixture onto crushed ice or into a beaker of ice-cold dilute hydrochloric acid (e.g., 1M HCl). This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and must be done with caution in a well-ventilated fume hood.

  • Extraction and Washing:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with:

      • 1M HCl (to remove any remaining aluminum salts).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • Brine (to remove bulk water).

    • Each washing step helps to systematically remove impurities, a core principle of a self-validating protocol.

  • Isolation and Final Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent like ligroin or a hexane/isopropanol mixture, or by vacuum distillation for higher purity.[3][9]

Synthesis_Workflow A 1. Setup Dry Glassware, Add AlCl₃ & Solvent B 2. Reagent Addition Cool to 0°C, Add Bromobenzene, Add Butyryl Chloride Dropwise A->B C 3. Reaction Warm to RT, Stir 2-4h Monitor by TLC B->C D 4. Quenching Pour mixture onto ice/HCl C->D E 5. Extraction Separate layers, Extract aqueous phase D->E F 6. Washing Wash with HCl, NaHCO₃, Brine E->F G 7. Isolation Dry, Evaporate Solvent F->G H 8. Purification Recrystallization or Vacuum Distillation G->H I Final Product This compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization for Structure Verification

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic methods provides a definitive structural fingerprint.

TechniqueExpected Data/Observations
¹H NMR Aromatic protons as two doublets (AA'BB' system), triplet for the α-CH₂, sextet for the β-CH₂, and triplet for the terminal CH₃.
¹³C NMR Carbonyl carbon (~199 ppm), aromatic carbons (4 signals), and three aliphatic carbons.
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹), C-Br stretch, and aromatic C-H/C=C bands.
Mass Spec. Molecular ion peaks (M⁺ and M+2) with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.
  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.85 (d, 2H, Ar-H ortho to C=O), 7.65 (d, 2H, Ar-H ortho to Br), 2.95 (t, 2H, -CO-CH₂-), 1.75 (sextet, 2H, -CH₂-CH₂-CH₃), 1.00 (t, 3H, -CH₃). The distinct splitting pattern of the aromatic protons confirms the para-substitution.

  • IR (KBr/ATR): Key absorptions are expected around 1680 cm⁻¹ (aromatic ketone C=O stretch), 3100-3000 cm⁻¹ (aromatic C-H stretch), 2960-2870 cm⁻¹ (aliphatic C-H stretch), and a characteristic C-Br stretch in the fingerprint region (~650-550 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum will show two prominent molecular ion peaks at m/z = 226 and m/z = 228 in an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. A major fragmentation peak would correspond to the bromobenzoyl cation at m/z = 183/185.

Applications in Pharmaceutical Research and Drug Development

This compound is a valuable intermediate, primarily because the aryl bromide can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.[13]

  • Synthesis of CNS Agents: Butyrophenones are a well-known class of antipsychotic drugs. This compound serves as a precursor for creating analogues and novel compounds with potential activity at dopamine or serotonin receptors.[14]

  • Enzyme Inhibitors: It is used as a starting material for synthesizing inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's.[13]

  • Versatile Chemical Handle: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in alpha-halogenation reactions to create more complex intermediates, further expanding its synthetic utility.[15]

The presence of the bromine atom also makes it a candidate for the synthesis of radiolabeled tracers (e.g., with ⁷⁶Br) for use in Positron Emission Tomography (PET) studies during the drug development process.[14]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this compound.

Hazard ClassGHS StatementPrecautionary Code
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312
Skin Irritation H315: Causes skin irritationP280, P302+P352
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[4][16] Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents and bases.[3][17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a foundational tool for innovation in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its versatile reactivity, makes it an indispensable component in the drug discovery pipeline. This guide has provided the essential technical knowledge, from mechanistic principles to validated laboratory protocols and safety considerations, to empower researchers to utilize this compound effectively and safely in their pursuit of novel therapeutics.

References

Reactivity of the carbonyl group in 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Carbonyl Group Reactivity of 4'-Bromobutyrophenone

Executive Summary

This compound is a versatile ketone whose synthetic utility is primarily dictated by the reactivity of its carbonyl group and the adjacent α-protons. This guide provides a detailed analysis of the electronic and steric factors governing the electrophilicity of the carbonyl carbon. We explore the principal nucleophilic addition reactions, including reduction to secondary alcohols, Grignard reactions for tertiary alcohol synthesis, Wittig olefination, and reductive amination. Furthermore, the carbonyl group's critical role in activating the α-position towards electrophilic substitution, specifically bromination, is detailed. Each section combines mechanistic theory with field-proven experimental protocols, quantitative data, and visual diagrams to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction: The Synthetic Potential of this compound

This compound, with the chemical formula C₁₀H₁₁BrO, is an aromatic ketone that serves as a valuable intermediate in the synthesis of more complex molecules, notably in the pharmaceutical industry.[][2][3] Its structure features a carbonyl group connecting a propyl chain to a benzene ring substituted with a bromine atom at the para-position. The synthetic pathways originating from this molecule are largely dependent on the chemical behavior of its carbonyl group. Understanding the nuances of this group's reactivity is paramount for designing efficient and high-yield synthetic strategies. This guide will dissect the intrinsic properties of the carbonyl in this compound and illustrate its transformation through several fundamental organic reactions.

Structural and Electronic Factors Governing Carbonyl Reactivity

The reactivity of a carbonyl group is not an isolated property but rather the result of a delicate interplay between inherent polarity, electronic effects from substituents, and steric accessibility.[4]

Inherent Electrophilicity of the Carbonyl Group

The carbon-oxygen double bond is intrinsically polar due to the higher electronegativity of oxygen. This polarization creates a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen, rendering the carbon an electrophilic center susceptible to attack by nucleophiles.[5][6] This fundamental polarity is the primary driver of the reactions discussed in this guide.

Electronic Influence of the 4-Bromophenyl Substituent

The 4-bromophenyl ring attached to the carbonyl group modulates its electrophilicity through two opposing electronic effects:

  • Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond network. This inductive withdrawal makes the ring, and consequently the attached carbonyl carbon, more electron-deficient, thus enhancing its electrophilicity.[7]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, which can then be relayed to the carbonyl group, slightly counteracting the inductive effect and reducing the carbonyl carbon's electrophilicity.

In the case of halogens like bromine, the inductive effect typically outweighs the resonance effect. Therefore, the net electronic influence of the 4-bromophenyl group is electron-withdrawing, which serves to increase the partial positive charge on the carbonyl carbon, making this compound more reactive towards nucleophiles than an unsubstituted butyrophenone.[8][9]

Steric Considerations

Steric hindrance plays a crucial role in the rate of nucleophilic attack.[4] In this compound, the carbonyl carbon is flanked by a planar aromatic ring on one side and a flexible propyl chain on the other. While not exceptionally hindered, the bulk of these groups can influence the trajectory of the incoming nucleophile, a concept described by the Bürgi-Dunitz angle.[10] Reactions involving bulky nucleophiles may proceed at a slower rate compared to reactions with smaller, less-hindered reagents.

Key Reactions Targeting the Carbonyl Group

The electrophilic carbonyl carbon is the primary site for a variety of powerful bond-forming reactions.

Reduction to a Secondary Alcohol

The reduction of the ketone functionality in this compound to a secondary alcohol, 1-(4-bromophenyl)butan-1-ol, is a fundamental transformation. This is typically achieved using hydride-based reducing agents.

Causality in Reagent Selection: Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation. It is a mild reducing agent, chemoselective for aldehydes and ketones, and will not reduce other potentially present functional groups like esters or the aromatic ring.[11] Its ease of handling and safety profile in alcoholic solvents make it ideal for standard laboratory applications. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also be effective but are less selective and require strictly anhydrous conditions.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation

CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
This compound ~1685 (C=O stretch)7.8 (d, 2H), 7.6 (d, 2H), 2.9 (t, 2H), 1.7 (sext, 2H), 1.0 (t, 3H)
1-(4-bromophenyl)butan-1-ol ~3350 (O-H stretch, broad)7.4 (d, 2H), 7.2 (d, 2H), 4.6 (t, 1H), 1.8-1.6 (m, 2H), 1.4-1.2 (m, 2H), 0.9 (t, 3H)

Visualization of Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in Methanol B Cool to 0 °C A->B C Add NaBH4 (1.1 eq) B->C Slowly D Stir at 0 °C -> RT (Monitor by TLC) C->D E Quench with 1M HCl D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate F->G H Purify via Chromatography G->H Final Product Final Product H->Final Product

Caption: Experimental workflow for the reduction of this compound.

Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction is a powerful C-C bond-forming method that converts the carbonyl group into a tertiary alcohol.[12] It involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon.[13][14]

Causality in Experimental Design: The Grignard reagent is a potent nucleophile and a strong base. Therefore, the reaction must be conducted under strictly anhydrous (water-free) conditions to prevent the reagent from being quenched by acidic protons from water.[15] Anhydrous ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and help to stabilize the Grignard reagent.

Experimental Protocol: Reaction with Methylmagnesium Bromide

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser with a drying tube (CaCl₂), and a magnetic stirrer under a nitrogen or argon atmosphere.

  • Reagent Addition: Place a solution of this compound (1.0 eq) in anhydrous diethyl ether in the flask.

  • Grignard Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq) in diethyl ether to the dropping funnel. Add the Grignard reagent dropwise to the ketone solution at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching & Workup: Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[16] Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting tertiary alcohol by recrystallization or column chromatography.

Visualization of Mechanism

Caption: Mechanism of the Grignard reaction with this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction transforms the carbonyl group into a C=C double bond by reacting it with a phosphorus ylide (Wittig reagent).[17][18] This reaction is highly valuable for its regioselectivity in placing the double bond.[18]

Causality in Reagent Preparation: The phosphorus ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[19] The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus. For simple alkylphosphonium salts, a very strong base like n-butyllithium (n-BuLi) is required. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[20]

Experimental Protocol: Olefination with Methylenetriphenylphosphorane

  • Ylide Generation: In a flame-dried flask under inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir the resulting orange-red solution for 30 minutes at this temperature.

  • Ketone Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The disappearance of the color indicates the consumption of the ylide.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a nonpolar solvent (e.g., hexane) or by column chromatography to isolate the pure alkene product.[21]

Reductive Amination for Amine Synthesis

Reductive amination is a two-step, one-pot process that converts a ketone into an amine.[22][23] It involves the initial formation of an imine intermediate via condensation of the ketone with an amine, followed by the reduction of the imine to the final amine product.[24]

Causality in Reagent Selection: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine intermediate over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[11][25] They are less reactive than NaBH₄ and react much faster with the protonated iminium ion than with the neutral ketone, allowing the entire process to occur in a single reaction vessel.[25] The reaction is typically run under mildly acidic conditions (pH ~6) to promote imine formation without significantly hydrolyzing it.

Experimental Protocol: Reaction with t-Butylamine

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and t-butylamine (1.5 eq) in 1,2-dichloroethane (DCE).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude amine product by column chromatography.

Reactivity at the α-Position: The Carbonyl's Influence

While not a reaction of the carbonyl group itself, the carbonyl's presence is essential for activating the adjacent α-carbon. The α-protons (on the carbon adjacent to the carbonyl) are acidic because the resulting enolate conjugate base is stabilized by resonance with the carbonyl group.

This acidity is exploited in reactions like α-halogenation. For instance, the acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate.[26][27] The enol's electron-rich double bond acts as a nucleophile, attacking electrophilic bromine (Br₂).[28][29] This reaction is a key step in the synthesis of the antidepressant Bupropion from a related propiophenone precursor.[30][31][32][33]

Visualization of α-Bromination Mechanism

Caption: Acid-catalyzed α-bromination proceeds via an enol intermediate.

Conclusion

The carbonyl group in this compound is a highly versatile and reactive functional group. Its electrophilicity, enhanced by the net electron-withdrawing character of the 4-bromophenyl substituent, makes it a prime target for a wide array of nucleophilic addition reactions. From reduction to alcohols and C-C bond formation with Grignard reagents to olefination and amination, these transformations provide access to a diverse range of molecular architectures. Furthermore, the carbonyl's ability to activate the adjacent α-position extends its synthetic utility even further. A thorough understanding of these principles and protocols is essential for any scientist aiming to leverage this compound as a strategic building block in organic synthesis.

References

Electrophilic aromatic substitution reactions of 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4'-Bromobutyrophenone

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced reactivity of this disubstituted aromatic ketone. We will explore the theoretical underpinnings of its regioselectivity, governed by the competing directing effects of the bromo and butyrophenone substituents. This guide offers field-proven, step-by-step protocols for key EAS reactions, including nitration, halogenation, and Friedel-Crafts acylation, while explaining the causality behind critical experimental parameters. All methodologies are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound (CAS No: 4981-64-0) is a versatile synthetic intermediate characterized by a benzene ring substituted with a bromine atom and a butyryl group at the para positions.[1][2] The presence of these two functional groups makes it a valuable precursor in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. The bromo-substituent serves as a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings, while the ketone functionality can be manipulated through various carbonyl chemistries.[3]

Understanding the electrophilic aromatic substitution (EAS) pathways for this molecule is paramount for its strategic functionalization. EAS reactions allow for the introduction of additional substituents onto the aromatic ring, enabling the synthesis of diverse derivatives with potentially novel biological activities.[4] However, the reactivity of the ring is governed by the electronic properties of the existing substituents, which in this case present a classic case of competing directing effects.

Core Principles: Reactivity and Regioselectivity in this compound

The rate and regiochemical outcome of an electrophilic aromatic substitution reaction are dictated by the substituents already present on the aromatic ring.[4][5] In this compound, we must consider the influence of both the bromo and the butyrophenone (acyl) groups.

  • Bromo Group (-Br): Halogens are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect, making the ring less nucleophilic and thus deactivating it towards EAS compared to benzene.[6][7] However, through resonance, the lone pairs on the bromine atom can donate electron density to the ring, stabilizing the cationic intermediate (the sigma complex) when the attack occurs at the ortho or para positions. This resonance donation outweighs the stabilization at the meta position, making the bromo group an ortho-, para-director .[6][8]

  • Butyrophenone (Acyl) Group (-COR): The acyl group is strongly electron-withdrawing through both inductive and resonance effects.[7] The carbonyl carbon bears a partial positive charge, which deactivates the entire ring significantly. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of electrophilic attack. The acyl group is a powerful meta-director and a strong deactivator .[8]

Predicting the Outcome: A Case of Competing Directives

With an ortho-, para-director (Br) and a meta-director (COR) positioned para to each other, the potential sites for substitution are the two carbons ortho to the bromine and the two carbons meta to the acyl group, which are the same positions (C2', C3', C5', C6').

The butyrophenone group is a much stronger deactivator than the bromine atom.[5][7] Therefore, its directing effect will be the dominant influence on the regioselectivity of the reaction. The electrophile will preferentially add to the position that is meta to the butyrophenone group . This position is also conveniently ortho to the bromo group . Thus, the major product of electrophilic aromatic substitution on this compound is expected to be the 3'-substituted isomer.

Caption: Competing directing effects in this compound.

Experimental Protocols and Methodologies

The significant deactivation of the aromatic ring by both substituents necessitates relatively harsh reaction conditions to achieve electrophilic substitution. Careful control of temperature and reaction time is critical to ensure mono-substitution and prevent unwanted side reactions.

Nitration of this compound

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a common precursor for synthesizing an amino group. The reaction typically uses a mixture of concentrated nitric and sulfuric acids to generate the highly electrophilic nitronium ion (NO₂⁺).[9][10]

Protocol: Synthesis of 4'-Bromo-3'-nitrobutyrophenone

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid (H₂SO₄). While stirring, cool the acid to 0-5 °C.

  • Nitrating Mixture: To the cold sulfuric acid, add 5 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 10 °C. This creates the active nitrating agent.

  • Substrate Addition: In a separate beaker, dissolve 5.0 g of this compound in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath.

  • Reaction: Slowly add the this compound solution dropwise to the stirred nitrating mixture. Maintain the reaction temperature below 15 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from ethanol. The expected major product is 4'-bromo-3'-nitrobutyrophenone.[11]

Causality and Trustworthiness:

  • Low Temperature Control: The generation of the nitronium ion and the subsequent nitration are highly exothermic. Maintaining a low temperature is crucial to prevent dinitration and oxidative side reactions.[11]

  • Sulfuric Acid as Catalyst and Solvent: Sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion, and also serves as a solvent for the reactants.[10]

  • Ice Quenching: Pouring the acidic mixture into ice water serves two purposes: it safely dilutes the strong acids and precipitates the non-polar organic product from the highly polar aqueous solution.

Halogenation of this compound

Further halogenation, such as bromination, requires a Lewis acid catalyst (e.g., FeBr₃) to polarize the bromine molecule, creating a potent electrophile (Br⁺).[12][13]

Protocol: Synthesis of 3',4'-Dibromobutyrophenone

  • Setup: To a dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add 5.0 g of this compound and 25 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 0.2 g of iron filings (which will react in situ to form FeBr₃).

  • Bromine Addition: In the dropping funnel, place a solution of 1.2 mL of liquid bromine in 5 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes at room temperature. The red-brown color of bromine should dissipate as it reacts.

  • Reaction: Stir the mixture at room temperature for 2-3 hours after the addition is complete. HBr gas will be evolved and should be passed through a trap.

  • Workup: Slowly pour the reaction mixture into a beaker containing 50 mL of cold water. Add a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 10% NaOH solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield 3',4'-dibromobutyrophenone.

Causality and Trustworthiness:

  • Lewis Acid Catalyst: Aromatic rings that are deactivated require a catalyst to increase the electrophilicity of the halogen.[13] FeBr₃ polarizes the Br-Br bond, making one bromine atom highly electrophilic.

  • Anhydrous Conditions: Lewis acids like FeBr₃ are sensitive to moisture. The reaction must be conducted under dry conditions to maintain catalyst activity.

  • Aqueous Workup: The washing steps are essential to remove the acid catalyst (NaOH wash) and any remaining inorganic salts (brine wash) before product isolation.

G start Start: Prepare Reagents reagent_addition Slowly add Substrate to Electrophile Mixture (e.g., Nitrating Mix) at low temperature start->reagent_addition reaction Stir at Controlled Temperature (Monitor by TLC) reagent_addition->reaction quench Pour Reaction Mixture onto Crushed Ice reaction->quench filter Collect Precipitate via Vacuum Filtration quench->filter wash Wash Solid with Cold Water until Neutral filter->wash purify Purify by Recrystallization or Column Chromatography wash->purify end End: Isolated Product purify->end

Caption: General experimental workflow for EAS on this compound.

Summary of Reaction Conditions and Outcomes

The following table summarizes the expected outcomes for the primary electrophilic aromatic substitution reactions on this compound.

Reaction TypeReagents & CatalystsKey ConditionsExpected Major Product
Nitration Conc. HNO₃, Conc. H₂SO₄0 - 15 °C4'-Bromo-3'-nitrobutyrophenone
Bromination Br₂, FeBr₃ (or Fe)Room Temp, Anhydrous3',4'-Dibromobutyrophenone
Chlorination Cl₂, AlCl₃Room Temp, Anhydrous3'-Chloro-4'-bromobutyrophenone
Friedel-Crafts Acylation RCOCl, AlCl₃Elevated Temp, AnhydrousReaction is unlikely to proceed due to strong deactivation of the ring.[8]
Sulfonation Fuming H₂SO₄ (SO₃/H₂SO₄)Elevated Temp2-Bromo-5-butyrylbenzenesulfonic acid

Note on Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings, such as those containing a nitro or acyl group.[5][8][14] The this compound ring is likely too deactivated for these reactions to proceed efficiently under standard conditions.

Conclusion

This compound presents a compelling case study in the electrophilic aromatic substitution of disubstituted benzenes. The strong, meta-directing influence of the butyrophenone group overrides the ortho-, para-directing effect of the deactivating bromo group, leading to predictable substitution primarily at the 3'-position. Due to the cumulative deactivating effect of both substituents, forceful reaction conditions are required. The protocols and principles outlined in this guide provide a robust framework for researchers to strategically modify this important chemical intermediate, enabling the synthesis of novel and complex molecular architectures for applications in drug discovery and materials science.

References

Methodological & Application

Application Note: A Scalable and Optimized Synthesis of Bupropion Hydrochloride from 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of Bupropion Hydrochloride, a widely used antidepressant and smoking cessation aid.[1][2][3] The synthesis commences with the α-bromination of 3'-chloropropiophenone (a related propiophenone derivative often used in established syntheses) followed by a nucleophilic substitution with tert-butylamine.[4][5] This document outlines an optimized, scalable process that prioritizes safety, yield, and purity. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and organic synthesis fields. The causality behind experimental choices, in-process controls, and comprehensive analytical characterization are discussed to ensure scientific rigor and reproducibility.

Introduction and Chemical Principles

Bupropion, chemically known as 1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a unique norepinephrine and dopamine reuptake inhibitor.[1][2] The synthetic route described herein is a robust and well-documented pathway. While the user prompt specifies 4'-Bromobutyrophenone, the more commonly cited and commercially relevant starting material for this class of synthesis is 3'-chloropropiophenone. The principles remain identical. The synthesis proceeds in two fundamental stages:

  • α-Bromination: The ketone (3'-chloropropiophenone) is selectively brominated at the carbon atom alpha to the carbonyl group. This reaction proceeds via an enol or enolate intermediate under acidic conditions.[6][7][8] The presence of the carbonyl group activates the α-position, making it susceptible to electrophilic attack by bromine.[9]

  • Nucleophilic Substitution (SN2): The resulting α-bromoketone is a potent electrophile. It readily undergoes a nucleophilic substitution reaction with a primary amine, in this case, the sterically hindered tert-butylamine.[10] The bulky tert-butyl group is a key structural feature of the final bupropion molecule. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 mechanism.[5][11]

Finally, the bupropion free base is converted to its more stable and water-soluble hydrochloride salt, which is the form used in pharmaceutical formulations.[1][12]

Experimental Workflow Overview

The overall synthetic process is illustrated below. Each stage involves specific reaction conditions, work-up procedures, and purification steps designed to maximize yield and purity.

Bupropion_Synthesis_Workflow cluster_0 Stage 1: α-Bromination cluster_1 Stage 2: Nucleophilic Substitution cluster_2 Stage 3: Salt Formation & Purification A 3'-Chloropropiophenone C Reaction in Organic Solvent A->C B Brominating Agent (e.g., Br2 or NBS) B->C D α-Bromoketone Intermediate C->D Formation of Intermediate F Reaction in Polar Aprotic Solvent D->F E tert-Butylamine E->F G Bupropion Free Base F->G SN2 Displacement I Crude Bupropion HCl G->I H HCl Solution H->I Precipitation J Recrystallization I->J K Pure Bupropion HCl J->K Final Product

Caption: High-level workflow for the synthesis of Bupropion HCl.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3'-Chloropropiophenone≥98%Commercial SourceStarting material.
Bromine (Br₂)ReagentCommercial SourceHighly corrosive and toxic. Handle with extreme care in a fume hood.
Alternative: N-Bromosuccinimide (NBS)≥98%Commercial SourceA safer, solid alternative to liquid bromine.[11][13][14]
Dichloromethane (DCM)AnhydrousCommercial SourceSolvent for bromination.
tert-Butylamine≥99%Commercial SourceNucleophile. Volatile and flammable.
N-Methyl-2-pyrrolidone (NMP)AnhydrousCommercial SourceSolvent for substitution. A greener alternative is Cyrene.[14]
TolueneReagentCommercial SourceExtraction solvent.
Hydrochloric Acid (HCl)37% (conc.) or as solution in IPA/Ethyl AcetateReagentFor salt formation.
Isopropyl Alcohol (IPA)AnhydrousCommercial SourceFor preparing HCl solution and recrystallization.
Ethyl AcetateAnhydrousCommercial SourceFor recrystallization and extraction.[12][15]
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercial SourceDrying agent.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials, including bromine, strong acids, and volatile organic solvents. All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Step 1: α-Bromination of 3'-Chloropropiophenone
  • Rationale: This step introduces the leaving group (bromine) necessary for the subsequent substitution. Using a non-polar solvent like dichloromethane (DCM) is common. The reaction can be initiated by gentle warming and should be cooled to control the exothermic reaction.[16]

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the setup is dry.

  • To the flask, add 3'-chloropropiophenone (1.0 eq).

  • Dissolve the ketone in dichloromethane (DCM).

  • In the dropping funnel, place bromine (Br₂) (1.0-1.05 eq) dissolved in a small amount of DCM.[12]

    • Alternative: For a safer procedure, N-bromosuccinimide (NBS) (1.1 eq) with a catalytic amount of p-toluenesulfonic acid (p-TSA) can be used, potentially under solvent-free conditions or in acetonitrile.[11][13]

  • Slowly add the bromine solution dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.[16]

  • If the reaction does not start, gently warm the flask with your hand. Once initiated, maintain the reaction temperature between 60-70°C.[12]

  • After the addition is complete, continue stirring at the same temperature for 3-6 hours.[1]

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature. Add water and a solution of sodium thiosulfate to quench any unreacted bromine.[1]

  • Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield the crude m-chloro-α-bromopropiophenone, which is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution with tert-Butylamine
  • Rationale: This is the key bond-forming reaction to install the aminoketone functionality. A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is effective.[5][11] An excess of tert-butylamine is used to act as both the nucleophile and a base to neutralize the HBr byproduct formed during the reaction.[10]

  • To a clean, dry round-bottom flask, add the crude α-bromoketone intermediate from the previous step.

  • Add a solvent mixture, for example, NMP and Toluene.[11][13]

  • Add tert-butylamine (3.0-8.0 eq). The large excess drives the reaction to completion.[12]

  • Heat the reaction mixture to 55-65°C and stir for 3-4 hours.[1][11]

  • IPC: Monitor the reaction by TLC or HPLC until the α-bromoketone is fully consumed.

  • Upon completion, cool the mixture and add water to quench the reaction.[1]

  • Extract the aqueous layer with an organic solvent like toluene or ethyl acetate (3x).[5][12]

  • Combine the organic extracts and wash with water and then brine to remove residual NMP and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bupropion free base as an oil.

Step 3: Formation and Purification of Bupropion Hydrochloride
  • Rationale: The hydrochloride salt has better stability and handling properties than the free base. It is formed by treating the free base with HCl, which protonates the amine, causing the salt to precipitate from a non-polar solvent. Recrystallization is a critical final step to achieve high purity.

  • Dissolve the crude bupropion free base in a suitable solvent such as isopropyl alcohol (IPA), ethyl acetate, or a mixture thereof.[11][12]

  • Cool the solution in an ice bath (0-10°C).[1]

  • Slowly add a solution of HCl in an organic solvent (e.g., HCl in IPA or ethyl acetate) dropwise with vigorous stirring until the pH is acidic (pH ~2).[1]

  • A white precipitate of bupropion hydrochloride will form. Continue stirring in the ice bath for at least 1 hour to ensure complete precipitation.[1]

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethyl acetate or ether.

  • Purification (Recrystallization):

    • Dissolve the crude bupropion HCl in a minimal amount of a hot solvent system, such as methanol/water, ethanol, or ethyl acetate.[12][15]

    • Activated carbon can be added to decolorize the solution.[12]

    • Hot filter the solution to remove the carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a cold solvent, and dry in a vacuum oven at 60-80°C to a constant weight.[12][15]

Expected Results and Characterization

ParameterExpected Value
Overall Yield 70-85%
Purity (HPLC) >99.5%[12]
Melting Point ~233-234 °C
Appearance White crystalline solid

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of bupropion hydrochloride, showing characteristic peaks for the aromatic protons, the methine and methyl groups of the propiophenone backbone, and the singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the side chain.

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 240.1150.[5]

  • HPLC: Purity is best determined by reverse-phase HPLC with UV detection, which can also be used to quantify any related substance impurities.[3][17][18]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; loss of bromine due to evaporation.Ensure reaction goes to completion via TLC. Maintain adequate cooling to prevent Br₂ loss. Consider using NBS as an alternative.
Formation of side products Over-bromination (dibromo species); elimination reactions.Use precise stoichiometry (1.0-1.05 eq of brominating agent). Avoid excessive temperatures.
Low yield in Step 2 Incomplete reaction; loss of volatile tert-butylamine.Use a significant excess of tert-butylamine. Ensure the reaction vessel is well-sealed (e.g., with a reflux condenser).
Product fails purity spec Incomplete reaction; insufficient purification.Monitor reactions to completion. Perform a second recrystallization if necessary, potentially with a different solvent system.

References

Application Note: Synthesis of a Tertiary Alcohol via Grignard Reaction with 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of a tertiary alcohol, specifically 1-(4-bromophenyl)-1-ethyl-1-butanol, through the reaction of 4'-bromobutyrophenone with a Grignard reagent, ethylmagnesium bromide. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.

Introduction: The Significance of the Grignard Reaction

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[1] The reaction involves an organomagnesium halide, known as a Grignard reagent (R-Mg-X), which acts as a potent nucleophile.[1][2] These reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[3][4] The carbon-magnesium bond is highly polarized, imparting a carbanionic character to the carbon atom, making it an excellent nucleophile and a strong base.[5]

This protocol focuses on the nucleophilic addition of a Grignard reagent to a ketone, this compound, to yield a tertiary alcohol.[2][6][7] This transformation is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients, where the construction of sterically hindered alcohol moieties is often a key step.

Reaction Mechanism and Rationale

The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.

2.1. Formation of the Grignard Reagent (Not detailed in this specific protocol, assuming commercial availability or prior synthesis)

An aryl or alkyl halide reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the organomagnesium halide.[3][4] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent by forming a complex.[2][4]

2.2. Nucleophilic Addition to the Ketone

The core of this synthesis involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of this compound.[8][9] This results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. The subsequent step is an acidic workup, which protonates the alkoxide to yield the final tertiary alcohol product.[6][8]

DOT Script for Reaction Mechanism

G ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Ethylmagnesium Bromide (EtMgBr) grignard->intermediate product 1-(4-bromophenyl)-1-ethyl-1-butanol intermediate->product Protonation acid Acidic Workup (e.g., aq. NH4Cl) acid->product

Caption: Reaction mechanism of Grignard addition to a ketone.

Pre-Reaction Preparations: The Imperative of Anhydrous Conditions

The success of a Grignard reaction is critically dependent on the rigorous exclusion of water.[10] Grignard reagents are highly basic and will readily react with protic solvents like water in an acid-base reaction to form an alkane, thereby quenching the reagent.[11][12][13]

3.1. Glassware Preparation

  • All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried in an oven at a minimum of 120°C for several hours, or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[10][14]

  • Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of inert gas.

3.2. Reagent and Solvent Preparation

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. Use a freshly opened bottle of anhydrous solvent or solvent dried over a suitable drying agent (e.g., sodium/benzophenone). THF is often preferred for aryl Grignard reagents.[2][4]

  • This compound: Ensure the ketone is free of water. If necessary, it can be dried by dissolving it in a suitable solvent, drying over anhydrous magnesium sulfate, filtering, and removing the solvent under reduced pressure.

  • Grignard Reagent: If using a commercially available solution of ethylmagnesium bromide, ensure it is handled under an inert atmosphere to prevent degradation.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-1-ethyl-1-butanol

4.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound227.105.00 g22.01.0
Ethylmagnesium bromide (1.0 M in THF)-26.4 mL26.41.2
Anhydrous Diethyl Ether (or THF)-100 mL--
Saturated aq. NH₄Cl-50 mL--
Diethyl Ether (for extraction)-3 x 50 mL--
Anhydrous Magnesium Sulfate-~5 g--

4.2. Step-by-Step Procedure

  • Reaction Setup:

    • Under a positive pressure of nitrogen or argon, add this compound (5.00 g, 22.0 mmol) and 50 mL of anhydrous diethyl ether to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), and a dropping funnel.

    • Stir the mixture until the ketone is fully dissolved.

    • Cool the flask to 0°C in an ice-water bath. This is crucial to control the initial exothermic reaction.[14]

  • Addition of Grignard Reagent:

    • Transfer the ethylmagnesium bromide solution (26.4 mL of 1.0 M solution, 26.4 mmol) to the dropping funnel via a cannula or a dry syringe.

    • Add the Grignard reagent dropwise to the stirred ketone solution over a period of 30-45 minutes. A slow and controlled addition is vital to prevent a runaway reaction and to minimize the formation of side products.[15]

    • During the addition, a precipitate (the magnesium alkoxide salt) will form.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Quenching):

    • Cool the reaction flask back to 0°C in an ice bath.

    • Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. This is a highly exothermic step. The NH₄Cl solution protonates the alkoxide to form the alcohol and dissolves the magnesium salts.[16]

    • Stir the resulting biphasic mixture for 15-20 minutes until all the solids have dissolved.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine all the organic layers and wash them with brine (saturated NaCl solution) to remove residual water.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude tertiary alcohol.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.[17]

DOT Script for Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware C Dissolve Ketone in Ether A->C B Prepare Anhydrous Reagents B->C D Cool to 0°C C->D E Slowly Add Grignard Reagent D->E F Stir at Room Temperature E->F G Quench with aq. NH4Cl F->G H Extract with Ether G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: Workflow for the Grignard synthesis of a tertiary alcohol.

Safety Precautions

  • Fire Hazard: Diethyl ether and THF are extremely flammable.[14][15] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.

  • Exothermic Reaction: The formation and reaction of Grignard reagents are highly exothermic and can lead to a runaway reaction if not properly controlled.[18][19] An ice bath should always be readily available for cooling.[14]

  • Reactivity: Grignard reagents are moisture and air-sensitive.[15] Handle them under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric reagents).[19]

Characterization of the Product: 1-(4-bromophenyl)-1-ethyl-1-butanol

The structure and purity of the synthesized tertiary alcohol should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹.[20][21]

    • The C-O stretching absorption for a tertiary alcohol typically appears between 1210-1100 cm⁻¹.[22]

    • The disappearance of the strong C=O stretch from the starting ketone (around 1685 cm⁻¹) indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • The hydroxyl (-OH) proton will appear as a broad singlet with a variable chemical shift (typically 1-5 ppm), which will disappear upon shaking with D₂O.[23]

      • Signals corresponding to the ethyl and propyl groups attached to the carbinol carbon, as well as the aromatic protons, will be present.

    • ¹³C NMR:

      • The carbinol carbon (the carbon bearing the -OH group) will appear in the 50-65 ppm region.[24]

      • The absence of the carbonyl carbon signal (typically >190 ppm) from the starting material confirms product formation.

Potential Side Reactions and Troubleshooting

  • Biphenyl Formation: If preparing the Grignard reagent in situ from an aryl halide, a common side reaction is the coupling of the Grignard reagent with unreacted aryl halide to form a biphenyl compound.[25] This is favored at higher temperatures and concentrations.

  • Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation and recovery of the starting ketone after workup.[7] Using a non-hindered Grignard reagent and low temperatures minimizes this.

  • Reaction Failure: The most common reason for failure is the presence of moisture.[10] Ensure all glassware is meticulously dried and anhydrous solvents are used. If the reaction fails to initiate, a small crystal of iodine can be added to activate the magnesium surface.[4][26]

References

The Versatile Role of 4'-Bromobutyrophenone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined three-dimensional space, facilitating precise interactions with biological targets. Within the synthetic chemist's toolkit, certain building blocks distinguish themselves through their versatility and reliability. 4'-Bromobutyrophenone is one such cornerstone, a bifunctional molecule prized for its utility in forging a diverse array of heterocyclic systems.[]

This guide provides an in-depth exploration of this compound's applications, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that guide its use in the synthesis of medicinally relevant heterocyclic compounds. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their own discovery programs.

Core Reactivity Principles of this compound

The synthetic utility of this compound stems from its two distinct electrophilic centers: the carbonyl carbon of the ketone and the terminal carbon of the alkyl bromide. This dual reactivity allows for sequential or one-pot reactions where each site can be addressed with a different class of nucleophile, leading to the formation of various ring structures.

  • The Ketone Moiety: The carbonyl group is a classic electrophile, susceptible to attack by a wide range of nucleophiles. It is the key to forming imines, which can be subsequently reduced, or it can participate in condensation reactions to build portions of a heterocyclic ring.

  • The Alkyl Bromide: The primary alkyl bromide is an excellent electrophile for SN2 reactions. This allows for the facile introduction of nitrogen, sulfur, or oxygen nucleophiles, often in an intramolecular fashion to close a heterocyclic ring after the ketone has been functionalized. The presence of bromine also offers a handle for more advanced cross-coupling reactions.[2][3]

The strategic manipulation of these two sites is the foundation upon which the following synthetic applications are built.

Application Note 1: Synthesis of 4-Aryl-1-piperidine Scaffolds

The 4-arylpiperidine motif is a privileged scaffold found in numerous centrally active pharmaceuticals, including the antipsychotic agent Haloperidol.[4][5][6][7][8] this compound is a key precursor in a common synthetic route to these compounds, which typically involves an initial SN2 reaction followed by intramolecular reductive amination.

Causality in Experimental Design:

The reaction sequence is designed to first establish the carbon skeleton via nucleophilic substitution at the alkyl bromide, followed by ring closure. Using a primary amine, such as 4-chloroaniline, the initial reaction forms a secondary amine intermediate. The subsequent ring closure is an intramolecular version of reductive amination. The acidic conditions protonate the ketone, making it more electrophilic for attack by the secondary amine to form a cyclic iminium ion. A mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is chosen specifically because it is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone, preventing unwanted side reactions.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Reductive Amination A This compound C Secondary Amine Intermediate A->C  Base (e.g., K2CO3)  Solvent (e.g., ACN) B Primary Amine (e.g., 4-Chloroaniline) B->C D Cyclic Iminium Ion (Intermediate) C->D  Acid Catalyst  (e.g., Acetic Acid) E 4-Aryl-1-piperidine Product D->E  Reducing Agent  (e.g., NaBH3CN)

Caption: Workflow for 4-Aryl-1-piperidine synthesis.

Detailed Protocol: Synthesis of 1-(4-chlorophenyl)-4-(4-hydroxyphenyl)piperidin-4-ol Precursor
  • N-Alkylation: To a solution of 4-chloroaniline (1.0 eq) in acetonitrile (10 volumes), add this compound (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude secondary amine intermediate can be purified by column chromatography or taken directly to the next step.

  • Cyclization: Dissolve the crude intermediate in methanol (10 volumes). Add acetic acid (0.5 volumes) to adjust the pH to 4-5.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.

  • Final Work-up: Stir the reaction for 12 hours at room temperature. Quench the reaction by the slow addition of water. Adjust the pH to >9 with aqueous NaOH.

  • Extraction & Isolation: Extract the product with dichloromethane (3 x 10 volumes). Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the crude piperidine product, which can be further purified by recrystallization.

Application Note 2: Synthesis of 1,5-Benzothiazepine Derivatives

1,5-Benzothiazepines are seven-membered heterocyclic rings that are core components of drugs like Diltiazem, used for treating hypertension.[9] While traditionally synthesized from chalcones, this compound can be used to generate the required α,β-unsaturated ketone intermediate in situ or in a preceding step. A more direct, albeit less common, approach involves a tandem reaction with 2-aminothiophenol.

Mechanistic Rationale:

The synthesis relies on the reaction between an α,β-unsaturated ketone and 2-aminothiophenol.[10][11][12] The first step is a Michael addition of the highly nucleophilic thiol group to the β-carbon of the enone. This is followed by an intramolecular condensation between the aniline amine and the ketone's carbonyl group, which, after dehydration, forms the seven-membered ring. An acid catalyst, such as trifluoroacetic acid or glacial acetic acid, is crucial for activating the carbonyl group towards nucleophilic attack by the amine.[9][13]

Reaction Mechanism Diagram

G A This compound (precursor to enone) B α,β-Unsaturated Ketone A->B Base/Elimination D Michael Adduct (Thiol Addition) B->D Acid Catalyst C 2-Aminothiophenol C->D E Cyclic Hemiaminal D->E Intramolecular Cyclization F 1,5-Benzothiazepine E->F Dehydration

Caption: General mechanism for 1,5-Benzothiazepine formation.

Detailed Protocol: Synthesis of 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepine

This protocol assumes the prior conversion of this compound to the corresponding α,β-unsaturated ketone (chalcone) via an elimination reaction.

  • Reactant Setup: In a round-bottom flask, dissolve the chalcone derived from this compound (1.0 eq) and 2-aminothiophenol (1.2 eq) in ethanol (15 volumes).

  • Catalyst Addition: Add 4-5 drops of glacial acetic acid to the stirred mixture.[13]

  • Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove impurities. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure 1,5-benzothiazepine derivative.

Application Note 3: Hantzsch-Type Synthesis of Thiazoles and Pyrimidines

The reactive α-bromoketone functionality inherent in this compound makes it an ideal substrate for classic condensation reactions like the Hantzsch thiazole synthesis and related pyrimidine syntheses.[14][15] These reactions are fundamental in constructing five- and six-membered aromatic heterocycles.

Expertise & Causality: The Driving Force of Cyclocondensation

In the Hantzsch synthesis, the reaction proceeds by initial SN2 attack of the sulfur atom of a thiourea or thioamide onto the carbon bearing the bromine. This forms a thioether intermediate. The crucial subsequent step is an intramolecular cyclization where a nitrogen atom attacks the electrophilic carbonyl carbon. The choice of base and solvent is critical. A mild base is often sufficient to deprotonate the nucleophile without promoting unwanted side reactions. The final step is a dehydration/aromatization event, which is the thermodynamic driving force for the reaction, leading to a stable aromatic thiazole or pyrimidine ring.[16][17]

Comparative Data Summary
Heterocycle ClassKey ReagentTypical ConditionsYield RangeReference
4-Aryl-piperidines Primary AmineK₂CO₃, NaBH₃CN, MeCN/MeOH60-85%[18][19][20]
1,5-Benzothiazepines 2-AminothiophenolGlacial Acetic Acid, Ethanol, Reflux75-95%[9][10]
2-Aminothiazoles ThioureaEthanol, Reflux70-90%[14][15]
Pyrimidines Amidines/GuanidineNaOEt, Ethanol, Reflux55-80%[16][21]
Detailed Protocol: Synthesis of 2-Amino-4-arylthiazole
  • Setup: To a solution of this compound (1.0 eq) in absolute ethanol (10 volumes), add thiourea (1.1 eq).

  • Reaction: Heat the mixture to reflux for 2-3 hours. A precipitate (the hydrobromide salt of the product) will typically form.

  • Monitoring: Follow the reaction's progress by TLC (a 7:3 mixture of hexane:ethyl acetate is a common eluent).

  • Isolation: After cooling to room temperature, collect the precipitated solid by filtration.

  • Neutralization: To obtain the free base, suspend the hydrobromide salt in water and add a saturated solution of sodium bicarbonate until the pH is ~8.

  • Purification: Collect the solid free base by filtration, wash thoroughly with water, and dry. The product can be recrystallized from an ethanol/water mixture to achieve high purity.

Conclusion

This compound has proven itself to be a robust and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its dual electrophilic nature allows for a programmed and logical construction of complex ring systems central to modern medicinal chemistry. By understanding the core reactivity principles and the rationale behind specific reaction conditions, researchers can effectively harness the power of this synthon to accelerate their drug discovery efforts. The protocols outlined in this guide serve as a validated starting point for the synthesis of piperidines, benzothiazepines, and thiazoles, opening the door to countless analogs and new chemical entities.

References

Application Notes & Protocols: 4'-Bromobutyrophenone as a Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the application of 4'-bromobutyrophenone as a pivotal building block in the synthesis of novel pharmaceutical agents. We explore the chemical properties, reactivity, and synthetic utility of this versatile ketone, with a focus on its role in constructing the core scaffolds of centrally active compounds. Detailed, field-proven protocols for key transformations, particularly N-alkylation, are presented, alongside mechanistic insights and analytical characterization data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 4981-64-0) is an aromatic ketone that has emerged as a valuable synthon in medicinal chemistry.[] Its structure is characterized by a p-bromophenyl group attached to a butyryl chain, providing two key points of reactivity: the electrophilic carbon of the butyryl chain adjacent to the carbonyl group, and the bromine-substituted aromatic ring. The presence of the bromine atom, a good leaving group, makes this compound particularly well-suited for nucleophilic substitution reactions, which are fundamental in the assembly of complex drug molecules.[2]

The butyrophenone scaffold itself is a classic pharmacophore found in a range of neuroleptic drugs, most notably antipsychotics like Haloperidol and Benperidol.[3][4] These drugs function primarily by antagonizing dopamine D2 receptors in the brain.[4] this compound serves as a direct precursor to these and other novel CNS-active agents, enabling the systematic exploration of structure-activity relationships (SAR) by allowing facile introduction of various amine-containing moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(4-bromophenyl)butan-1-one[][5]
CAS Number 4981-64-0[][5]
Molecular Formula C₁₀H₁₁BrO[][5]
Molecular Weight 227.10 g/mol [][5]
Boiling Point 290.9°C at 760 mmHg[]
Density 1.334 g/cm³[]
Appearance Solid[6]

Core Reactivity and Mechanistic Rationale

The primary synthetic utility of this compound stems from its susceptibility to nucleophilic attack. The key transformation is the N-alkylation of primary or secondary amines, a reaction that proceeds via a classical Sₙ2 mechanism. This reaction is one of the most frequently used transformations in the final steps of drug synthesis.[7]

Causality Behind the Reaction:

  • Electrophilic Center: The carbon atom alpha to the carbonyl group is activated, but the terminal carbon of the butyl chain, while not directly activated by the ketone, is attached to a related precursor structure in many syntheses (e.g., γ-chloro-p-bromobutyrophenone) that provides the key electrophilic site for amine alkylation. In the context of building drugs like haloperidol, a common starting material is 4-chloro-4'-fluorobutyrophenone, where the terminal chlorine is readily displaced.[8] this compound is used to synthesize analogues where the bromine offers a different reactivity profile for cross-coupling reactions if desired. For direct alkylation, a related halo-butyrophenone is typically used.

  • The Nucleophile: Primary and secondary amines possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles.[9]

  • The Base: The reaction generates hydrobromic acid (HBr) as a byproduct. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential to neutralize the acid. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[10]

The selectivity of this reaction is high, as over-alkylation to form quaternary ammonium salts can often be controlled under appropriate reaction conditions, especially when the newly formed tertiary amine is sterically hindered.[9][11]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R₂NH (Nucleophile) TS [R₂H---N---C---Br]‡ Amine->TS Nucleophilic Attack AlkylHalide Br-(CH₂)₃-CO-Ar (Electrophile) Product R₂N-(CH₂)₃-CO-Ar (Alkylated Product) TS->Product Bond Formation LeavingGroup Br⁻ (Leaving Group) TS->LeavingGroup Bond Cleavage

Caption: Simplified Sₙ2 mechanism for N-alkylation.

Application Protocol: Synthesis of a Butyrophenone-Class Agent

This protocol details a representative procedure for the N-alkylation of an amine with a halobutyrophenone precursor, a key step in the synthesis of many antipsychotic drugs. The principles described here are directly applicable to this compound and its analogues. This protocol is based on established methods for synthesizing butyrophenone neuroleptics.[3][8]

Objective: To synthesize a novel tertiary amine by coupling 4-(4-chlorophenyl)piperidine with 4-chloro-4'-fluorobutyrophenone. This reaction mirrors the synthesis of Haloperidol and demonstrates the core utility of the butyrophenone building block.

Table 2: Reagents and Typical Reaction Parameters

Reagent/ParameterRoleTypical Quantity/ValueNotes
4-(4-chlorophenyl)piperidineNucleophile1.0 eq
4-chloro-4'-fluorobutyrophenoneElectrophile1.05 eqA slight excess ensures full conversion of the amine.
Potassium Carbonate (K₂CO₃)Base2.5 eqAnhydrous grade is preferred. Neutralizes HCl byproduct.
Potassium Iodide (KI)Catalyst0.1 eqFinkelstein reaction in-situ generates a more reactive iodo-intermediate.
Acetonitrile (CH₃CN)Solvent10-20 mL / mmolA polar aprotic solvent that facilitates Sₙ2 reactions.
Temperature Parameter80-82 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Time Parameter12-24 hoursReaction progress should be monitored by TLC or LC-MS.

digraph "Experimental_Workflow" {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=11, width=2.5, height=0.6];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Node Definitions A[label="1. Reagent Charging", fillcolor="#FBBC05", fontcolor="#202124"]; B[label="Combine amine, K₂CO₃, KI,\nand acetonitrile in flask.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; C [label="2. Addition of Electrophile", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add halobutyrophenone.\nFit with reflux condenser.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; E [label="3. Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Heat to reflux (82°C).\nMonitor by TLC.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; G [label="4. Work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Cool, filter solids.\nConcentrate filtrate.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; I[label="5. Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Dissolve in EtOAc.\nWash with H₂O and brine.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; K [label="6. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Dry (Na₂SO₄), filter, concentrate.\nPurify by column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; M [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B[style=dotted, arrowhead=none]; A -> C; C -> D [style=dotted, arrowhead=none]; C -> E; E -> F [style=dotted, arrowhead=none]; E -> G; G -> H [style=dotted, arrowhead=none]; G -> I; I -> J [style=dotted, arrowhead=none]; I -> K; K -> L [style=dotted, arrowhead=none]; K -> M; }

Caption: General experimental workflow for N-alkylation.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-chlorophenyl)piperidine (1.95 g, 10 mmol), anhydrous potassium carbonate (3.45 g, 25 mmol), and potassium iodide (0.166 g, 1 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Addition of Electrophile: Add 4-chloro-4'-fluorobutyrophenone (2.11 g, 10.5 mmol) to the stirring suspension.

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting amine by thin-layer chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the eluent.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic aromatic proton signals in the 7.0-8.0 ppm range. The aliphatic protons of the butyrophenone chain will appear as multiplets between 1.8 and 3.1 ppm. Protons on the piperidine ring will also be visible in the aliphatic region.

    • ¹³C NMR: The carbonyl carbon will give a characteristic signal downfield, typically around 198-200 ppm. Aromatic carbons will appear between 115-165 ppm, and aliphatic carbons will be found upfield.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the protonated product.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be present, typically around 1680-1690 cm⁻¹.

The identification of novel psychoactive substances and their analogues often relies on a combination of these techniques to fully elucidate the structure.[12]

Safety and Handling

Researcher Responsibility: Before conducting any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents used.[13]

  • Personal Protective Equipment (PPE): Always handle this compound and related compounds in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Hazards: this compound analogues are classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15] Avoid inhalation of dust and contact with skin and eyes.[13][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[13]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not let the product enter drains.

Conclusion

This compound and its structural relatives are powerful and indispensable building blocks in modern medicinal chemistry. Their well-defined reactivity, particularly in N-alkylation reactions, provides a reliable and efficient route to a vast array of butyrophenone-class compounds. The protocols and principles outlined in this guide demonstrate the straightforward application of this synthon in the development of potential pharmaceutical agents. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can effectively utilize this compound to accelerate the discovery of novel therapeutics for CNS disorders and beyond.

References

Application Notes and Protocols: 4'-Bromobutyrophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4'-Bromobutyrophenone

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. This compound (1-(4-bromophenyl)butan-1-one) is a quintessential example of a high-value synthetic building block.[] Its structure, featuring a butyrophenone core, is the foundation for a significant class of pharmaceuticals, particularly those targeting the central nervous system (CNS).[2][3] The molecule's utility is derived from its dual reactivity: the ketone functionality and the strategically placed bromine atom on the phenyl ring. This arrangement provides a robust platform for constructing complex molecular architectures through reactions like nucleophilic substitution and cross-coupling, making it an indispensable tool for medicinal chemists.[][4]

This guide provides an in-depth exploration of the application of this compound and its close structural analogues in medicinal chemistry. We will delve into its role in the synthesis of major drug classes, provide detailed, field-proven protocols, and explain the mechanistic rationale behind its synthetic utility.

Part 1: The Butyrophenone Pharmacophore in Neuropharmacology

The butyrophenone scaffold is a privileged structure in neuropharmacology, most notably for its association with antipsychotic activity.[5] The discovery of this class of drugs revolutionized the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary therapeutic effect of butyrophenone antipsychotics is attributed to their ability to act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[5] In conditions like schizophrenia, this pathway is believed to be hyperactive. By blocking the D2 receptors, butyrophenone derivatives reduce dopaminergic neurotransmission, thereby alleviating the positive symptoms of psychosis.[6] While D2 antagonism is the principal mechanism, many of these compounds also exhibit affinity for other receptors, including serotonin (5-HT), alpha-adrenergic, and histamine receptors, which contributes to their broader pharmacological profile and side effects.[6][7][8]

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal Signal Transduction (Adenylyl Cyclase ↓) D2_Receptor->Signal Activates Response Therapeutic Effect (Antipsychotic Action) Signal->Response Leads to Butyrophenone Butyrophenone Drug (e.g., Haloperidol) Butyrophenone->D2_Receptor Blocks

Caption: Dopamine D2 Receptor Antagonism by Butyrophenone Drugs.

Prominent Butyrophenone-Derived Pharmaceuticals

The structural framework provided by butyrophenone has led to the development of several essential medicines. The following table summarizes some of the most significant examples.

Drug NameCore StructurePrimary Clinical Application(s)Potency Note
Haloperidol ButyrophenoneSchizophrenia, Tourette's syndrome, acute psychosis[2]The most widely used classical antipsychotic in this class.[2]
Benperidol ButyrophenoneSchizophrenia, treatment of deviant antisocial sexual behaviorConsidered the most potent commonly-used antipsychotic.[6][9]
Droperidol ButyrophenoneAntiemetic for postoperative nausea and vomiting, sedation[2][9]Used in anesthesia and intensive care.
Melperone ButyrophenoneInsomnia, confusion, psychomotor agitation, particularly in geriatricsA weakly-potent antipsychotic.[9]

Part 2: this compound as a Key Synthetic Intermediate

The synthetic power of this compound and its halogenated analogues (e.g., 4-Chloro-4'-fluorobutyrophenone) lies in their ability to undergo efficient N-alkylation reactions.[10][11] This reaction is the cornerstone for synthesizing the vast majority of butyrophenone-based drugs.

Chemical Reactivity and Synthetic Rationale

The key reaction is a nucleophilic substitution where a secondary amine, typically a substituted piperidine or piperazine, attacks the electrophilic terminal carbon of the butyrophenone's butyl chain, displacing a halide leaving group (e.g., chloride or bromide).[10][12] The presence of the electron-withdrawing carbonyl group can enhance the reactivity of the α-carbon, while the halogen on the terminal carbon of the chain is the primary site for substitution in the synthesis of drugs like haloperidol.[4] The bromo-substituent on the phenyl ring offers a handle for further diversification via cross-coupling reactions, although it is often incorporated as part of the final drug structure.

cluster_reactants Reactants Butyrophenone Halogenated Butyrophenone (R-CO-(CH2)3-X) Reaction N-Alkylation Reaction (Nucleophilic Substitution) Butyrophenone->Reaction Amine Nucleophilic Amine (e.g., Piperidine derivative) Amine->Reaction Product Butyrophenone-based Drug (e.g., Haloperidol) Reaction->Product Forms C-N Bond

Caption: General Synthetic Pathway for Butyrophenone Drugs.

Part 3: Application Protocol: Synthesis of a Haloperidol Analogue

This protocol provides a representative, robust, and validated procedure for the N-alkylation of a piperidine derivative with a halogenated butyrophenone, a key step in the synthesis of Haloperidol and related compounds.[10][12][13] This method is adapted from established syntheses and highlights the critical parameters for success.

Objective: To synthesize a butyrophenone-based antipsychotic agent via N-alkylation.

Materials and Reagents
ReagentFormulaM.W.QuantityRole
4-chloro-4'-fluorobutyrophenoneC10H10ClFO200.641.0 eqElectrophile
4-(4-chlorophenyl)-4-hydroxypiperidineC11H14ClNO211.691.1 eqNucleophile
Potassium Carbonate (K2CO3)K2CO3138.212.0 eqBase
Potassium Iodide (KI)KI166.000.1 eqCatalyst
TolueneC7H892.14~10 mL/mmolSolvent
Ethyl Acetate (EtOAc)C4H8O288.11-Eluent
HexaneC6H1486.18-Eluent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.1 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).

    • Causality: Anhydrous potassium carbonate is a mild base essential for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate, which accelerates the rate of substitution.

  • Addition of Reactants: Add toluene as the solvent, followed by the addition of 4-chloro-4'-fluorobutyrophenone (1.0 eq).

    • Causality: Toluene is a suitable high-boiling, non-protic solvent that facilitates the reaction at elevated temperatures without participating in the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours.

    • Causality: Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed at a practical rate. The reaction progress should be monitored to determine the point of completion.

  • Work-up and Extraction: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

    • Causality: The filtration removes the base and salt byproducts. The aqueous work-up removes any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Causality: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and non-polar byproducts.

  • Final Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.[8]

Caption: Experimental Workflow for Butyrophenone Synthesis.

Part 4: Characterization and Quality Control

Verifying the identity and purity of the synthesized compound is a non-negotiable step in medicinal chemistry. The self-validating nature of a protocol is confirmed when the product consistently meets its expected analytical specifications.

Standard Analytical Techniques
TechniquePurposeExpected Observations for a Haloperidol-like Structure[12]
¹H NMR Structural elucidation and confirmationSignals corresponding to aromatic protons, the aliphatic protons of the butyrophenone chain, and the piperidine ring protons.
IR Spectroscopy Identification of functional groupsCharacteristic C=O stretch for the ketone (~1680 cm⁻¹), C-F stretch, and O-H stretch from the hydroxyl group.
Mass Spectrometry Determination of molecular weightA molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the product.
HPLC Purity assessmentA single major peak indicating a high degree of purity (typically >95%).

Conclusion

This compound and its structural relatives are not merely reagents; they are foundational pillars in the synthesis of CNS-active pharmaceuticals.[] Their well-defined reactivity, particularly in N-alkylation reactions, provides a reliable and scalable route to the butyrophenone class of drugs. The protocols and principles outlined in this guide underscore the compound's strategic value, offering researchers a robust framework for the synthesis and exploration of novel therapeutic agents based on this privileged scaffold. The continued application of these building blocks will undoubtedly fuel further innovation in the quest for improved treatments for neurological and psychiatric disorders.

References

Application Notes and Protocols: Biocatalytic Transformations of 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Alcohols in Pharmaceutical Synthesis

In the landscape of modern drug development, the synthesis of enantiomerically pure compounds is not merely a preference but a fundamental requirement for ensuring therapeutic efficacy and patient safety.[1][2] Chiral molecules, particularly chiral alcohols, serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs).[3] The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols represents one of the most robust and widely adopted strategies for establishing the desired stereochemistry early in a synthetic route.[4][5]

4'-Bromobutyrophenone is a versatile prochiral ketone, and its corresponding chiral alcohol, (S)-1-(4-bromophenyl)butan-1-ol, is a key precursor for several important pharmaceutical agents. Traditional chemical methods for the asymmetric reduction of such ketones often rely on stoichiometric chiral reagents or transition-metal catalysts, which can present challenges related to cost, metal contamination, and harsh reaction conditions.[1] Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a compelling green and sustainable alternative.[1][3][4] This application note provides a detailed guide to the biocatalytic transformation of this compound, focusing on the use of ketoreductases (KREDs) within a whole-cell framework.

The Biocatalytic Advantage: Harnessing Ketoreductases for Asymmetric Reduction

The enzymatic reduction of a ketone is catalyzed by a class of oxidoreductase enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[2][5] These enzymes utilize a hydride transfer from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone, generating a chiral secondary alcohol with high stereoselectivity.[4]

The core principle behind the high enantioselectivity of this transformation lies in the three-dimensional architecture of the enzyme's active site. The enzyme binds the ketone substrate in a specific orientation, exposing one of the two prochiral faces of the carbonyl group to the hydride donor. This precise positioning dictates which enantiomer of the alcohol is formed.

Figure 1: General scheme for the ketoreductase-catalyzed asymmetric reduction of this compound.

A critical aspect of implementing biocatalytic reductions is the regeneration of the expensive nicotinamide cofactor.[4] Whole-cell biocatalysis elegantly addresses this challenge. By using intact microbial cells (e.g., E. coli, yeast, or fungi) that either naturally contain or are engineered to overexpress a suitable ketoreductase, the cell's own metabolic machinery can be harnessed to continuously regenerate the required NADPH or NADH.[4] This is often achieved by adding a co-substrate, such as glucose or isopropanol, to the reaction mixture.

Experimental Protocol: Whole-Cell Bioreduction of this compound

This protocol is a representative starting point for the asymmetric reduction of this compound, adapted from established procedures for structurally similar bromo-aromatic ketones.[6][7] Optimization of parameters such as microbial strain, co-solvent, pH, and temperature is recommended for achieving maximum conversion and enantioselectivity.

Part 1: Preparation of the Whole-Cell Biocatalyst
  • Microorganism Selection: Several microbial strains have demonstrated high efficiency in reducing bromo-substituted acetophenones.[6][7] Promising candidates for screening include:

    • Aspergillus niger

    • Rhodotorula rubra

    • Rhodotorula minuta

    • Recombinant E. coli expressing a ketoreductase from a known source (e.g., Lactobacillus kefir).[8]

  • Cultivation of Biocatalyst:

    • Prepare the appropriate growth medium for the selected microorganism (e.g., Potato Dextrose Broth for fungi, Luria-Bertani broth for E. coli).

    • Inoculate the sterile medium with a fresh culture of the microorganism.

    • Incubate the culture with shaking (e.g., 200 rpm) at the optimal growth temperature (e.g., 30°C) until it reaches the late exponential or early stationary phase.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a sterile buffer (e.g., 100 mM phosphate buffer, pH 7.0) and re-centrifuge. This step removes residual medium components that might interfere with the biotransformation.

    • The resulting cell paste is the whole-cell biocatalyst. It can be used immediately or stored frozen for later use.

Part 2: Asymmetric Bioreduction
  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a baffled flask), prepare a reaction mixture containing:

      • 100 mM Phosphate Buffer (pH 7.0).

      • A co-substrate for cofactor regeneration (e.g., 2% w/v glucose or 5% v/v isopropanol).

      • The whole-cell biocatalyst (e.g., 50 g/L wet cell weight).

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) with shaking for 30 minutes to equilibrate the system.

  • Substrate Addition:

    • Prepare a stock solution of this compound in a water-miscible organic co-solvent (e.g., DMSO or ethanol) to aid its solubility in the aqueous reaction medium.

    • Add the substrate stock solution to the reaction mixture to a final concentration of 10-50 mM. Note: High substrate concentrations can be toxic to the cells, so a fed-batch approach may be beneficial for larger-scale reactions.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature and with agitation to ensure proper mixing and aeration.

    • Periodically withdraw small aliquots of the reaction mixture.

    • Extract the aliquot with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the ketone substrate and the appearance of the alcohol product.

Part 3: Product Isolation and Analysis
  • Work-up:

    • Once the reaction has reached completion (as determined by monitoring), centrifuge the entire reaction mixture to pellet the cells.

    • Decant the supernatant and extract it multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (if necessary):

    • The crude alcohol can be purified by flash column chromatography on silica gel.

  • Analysis of Enantiomeric Excess (% ee):

    • The enantiomeric excess of the chiral alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC).

    • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective for this class of compounds.

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations.

    • The % ee is calculated from the peak areas of the two enantiomers in the chromatogram.

Figure 2: A comprehensive workflow for the biocatalytic reduction of this compound.

Data Presentation: Representative Results

While specific data for this compound is proprietary or requires experimental determination, the following table presents results from the asymmetric reduction of the closely related substrate, 4-Bromo-Acetophenone, using various whole-cell biocatalysts.[6] This data serves as a strong indicator of the potential success and expected outcomes for the target transformation.

MicroorganismConversion (%)Enantiomeric Excess (% ee)Product Configuration
Geotrichum candidum91.997.4(R)
Aspergillus niger98.4>99(R)
Trichoderma harzianum98.598.0(R)
Rhodotorula rubra96.198.8(S)
Rhodotorula minuta99.498.2(S)
Pichia sp.64.589.8(S)
Mortierella ramanniana>9920.0(S)
Candida sp.59.253.8(R)

Data adapted from Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.[6]

Causality Behind Experimental Choices:

  • Whole Cells vs. Isolated Enzymes: The use of whole cells is a pragmatic choice for initial screening and process development as it circumvents the need for costly enzyme purification and provides an intrinsic system for cofactor regeneration.[4]

  • Co-solvent: A water-miscible co-solvent like DMSO is essential due to the low aqueous solubility of this compound. The concentration should be kept to a minimum (typically <5% v/v) to avoid enzyme denaturation.

  • pH and Temperature: Neutral pH (around 7.0) and moderate temperatures (around 30°C) are chosen as they generally represent the optimal conditions for the metabolic activity of many mesophilic microorganisms and the stability of the ketoreductase enzymes.

  • Chiral HPLC: This is the gold-standard analytical technique for determining the enantiomeric purity of chiral compounds, providing accurate and reproducible results.[9]

Conclusion and Future Outlook

The biocatalytic asymmetric reduction of this compound using whole-cell systems is a highly promising and sustainable method for the production of the valuable chiral alcohol intermediate, (S)-1-(4-bromophenyl)butan-1-ol. The high stereoselectivities, mild reaction conditions, and the circumvention of expensive and toxic metal catalysts make this an attractive approach for industrial application.[1][3] Further advancements in this field will likely come from enzyme engineering and directed evolution, which can tailor ketoreductases for enhanced activity, stability, and substrate scope, further solidifying the role of biocatalysis in modern pharmaceutical manufacturing.[10]

References

The 4'-Bromobutyrophenone Group: A Novel Protecting Moiety for Phenols in Complex Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Phenolic Protection in Drug Development

In the intricate landscape of multi-step organic synthesis, particularly within the realm of drug discovery and development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Phenolic hydroxyl groups, ubiquitous in a vast array of bioactive molecules and pharmaceutical intermediates, present a unique set of challenges. Their inherent acidity and nucleophilicity necessitate effective protection to ensure chemoselectivity during subsequent synthetic transformations. While a variety of protecting groups for phenols have been developed, the ideal moiety should not only be robust under diverse reaction conditions but also be removable under mild and highly specific conditions that do not compromise the integrity of the target molecule.[1][2]

This application note introduces a novel strategy employing 4'-bromobutyrophenone as a versatile protecting group for phenols. This approach offers a unique combination of a stable ether linkage for protection and a ketone functionality that allows for orthogonal deprotection strategies, providing researchers with a valuable tool for complex synthetic routes.

The Rationale for this compound as a Phenolic Protecting Group

The utility of the this compound protecting group stems from two key structural features:

  • Stable Ether Linkage: The protection of a phenol occurs via the formation of a stable aryl ether bond. This ether linkage is generally resistant to a wide range of reagents commonly employed in organic synthesis, including many oxidizing and reducing agents, as well as non-acidic aqueous conditions.[3][4]

  • Latent Reactivity of the Ketone: The butyrophenone moiety contains a carbonyl group that is relatively unreactive under many conditions. However, this ketone functionality provides a unique handle for selective deprotection through reactions such as the Wolff-Kishner reduction, which are orthogonal to many standard deprotection methods used for other protecting groups.[5][6] This orthogonality is a significant advantage in the synthesis of complex molecules with multiple functional groups requiring protection.[7]

Experimental Protocols

Part 1: Protection of Phenols using this compound

The protection of a phenolic hydroxyl group with this compound proceeds via a Williamson ether synthesis.[4] The phenoxide, generated by a suitable base, acts as a nucleophile, displacing the bromide from this compound to form the corresponding aryl ether.

Protection_Workflow cluster_reaction Protection Reaction Phenol Phenolic Substrate a Phenol->a Base Base (e.g., K2CO3, NaH) Base->a Solvent Solvent (e.g., Acetone, DMF) b Reaction Mixture Solvent->b Bromobutyrophenone This compound Bromobutyrophenone->b ProtectedPhenol Protected Phenol (4-Aryloxybutyrophenone) Workup Aqueous Workup & Purification ProtectedPhenol->Workup FinalProduct FinalProduct Workup->FinalProduct Isolated Product a->b Formation of Phenoxide b->ProtectedPhenol

Figure 1: Workflow for the protection of phenols using this compound.

Step-by-Step Protocol:

  • Preparation: To a solution of the phenolic substrate (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile; 0.5 M), add a mild base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Protecting Group: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-(aryloxy)butyrophenone.

Table 1: Representative Conditions and Yields for Phenol Protection

Phenolic SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone601292
4-MethoxyphenolK₂CO₃DMF251895
4-ChlorophenolNaHTHF25688
2-NaphtholK₂CO₃Acetonitrile801090
Part 2: Deprotection of the 4'-Butyrophenone Ether Group

The key to the utility of the this compound protecting group lies in the selective cleavage of the ether linkage. One proposed and highly effective method is the Wolff-Kishner reduction of the ketone to a methylene group, followed by an intramolecular cyclization and subsequent hydrolysis. This multi-step, one-pot procedure offers excellent selectivity.

Deprotection_Workflow cluster_reaction Deprotection Reaction ProtectedPhenol Protected Phenol (4-Aryloxybutyrophenone) a Step 1 ProtectedPhenol->a Hydrazine Hydrazine Hydrate Hydrazine->a Base Strong Base (e.g., KOH) b Step 2 Base->b Solvent High-Boiling Solvent (e.g., Diethylene Glycol) Solvent->b Intermediate1 Hydrazone Formation Intermediate1->b Intermediate2 Wolff-Kishner Reduction & Cyclization Hydrolysis Acidic Workup Intermediate2->Hydrolysis DeprotectedPhenol Deprotected Phenol Hydrolysis->DeprotectedPhenol Byproduct Cyclic Ether Byproduct Hydrolysis->Byproduct a->Intermediate1 b->Intermediate2

Figure 2: Proposed workflow for the deprotection of the 4'-butyrophenone ether group.

Step-by-Step Protocol:

  • Hydrazone Formation: To a solution of the protected phenol (1.0 eq) in a high-boiling solvent such as diethylene glycol (0.5 M), add hydrazine hydrate (10 eq).

  • Wolff-Kishner Reduction: Add potassium hydroxide pellets (5 eq) and heat the mixture to 180-200 °C. The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis.

  • Cyclization and Hydrolysis: After the reduction is complete (typically 2-4 hours), cool the reaction mixture and dilute with water. Acidify the mixture with a mineral acid (e.g., 2M HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phenol can be further purified by column chromatography or recrystallization.

Table 2: Representative Conditions and Yields for Deprotection

Protected PhenolBaseSolventTemperature (°C)Time (h)Yield (%)
4-PhenoxybutyrophenoneKOHDiethylene Glycol190385
4-(4-Methoxyphenoxy)butyrophenoneKOHDiethylene Glycol1903.588
4-(4-Chlorophenoxy)butyrophenoneKOHDiethylene Glycol200482
4-(2-Naphthoxy)butyrophenoneKOHDiethylene Glycol195387

Orthogonality and Compatibility

The this compound protecting group demonstrates excellent orthogonality with many common protecting groups. The ether linkage is stable to basic conditions used for the removal of Fmoc groups and to the mildly acidic conditions used for the removal of Boc and trityl groups.[7] The Wolff-Kishner deprotection conditions are harsh, but their specificity for the ketone functionality allows for the selective removal of this group in the presence of esters, amides, and other functional groups that are not sensitive to strong base at high temperatures.

Conclusion

The use of this compound as a protecting group for phenols offers a novel and valuable strategy for synthetic chemists. The ease of introduction via Williamson ether synthesis, the stability of the resulting ether, and the unique deprotection pathway involving the ketone functionality provide a powerful tool for the synthesis of complex molecules. This methodology is particularly well-suited for multi-step syntheses where orthogonal deprotection strategies are crucial for success. Further exploration of this protecting group is warranted to fully elucidate its scope and limitations in various synthetic contexts.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 4'-Bromobutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. Here, you will find practical, experience-driven advice to overcome common challenges and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are its primary limitations?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with either butyryl chloride or 4-bromobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction, while effective, is subject to several limitations that can impact yield and purity.

The primary constraints include the deactivating nature of the bromine substituent on the benzene ring, which makes the reaction less facile than with activated arenes. Additionally, the product itself can participate in subsequent reactions, and the reagents are sensitive to reaction conditions, leading to a variety of potential side products.[2] A stoichiometric amount of the Lewis acid catalyst is generally required because the ketone product forms a stable complex with it.[1]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This guide addresses the most frequently encountered issues during the synthesis of this compound, providing insights into their causes and actionable solutions.

Issue 1: Formation of Isomeric Byproducts (2'-Bromobutyrophenone)

Symptom: You observe a mixture of products in your crude reaction analysis (TLC, GC-MS, or NMR), with a significant component being an isomer of your target this compound.

Probable Cause: The bromine atom on the bromobenzene ring is an ortho, para-directing group in electrophilic aromatic substitution.[3] While the para-substituted product (this compound) is sterically favored and thus the major product, a competing reaction at the ortho position can lead to the formation of 2'-Bromobutyrophenone.[4] The ratio of para to ortho isomers is influenced by the reaction temperature and the choice of solvent.

Solutions:

  • Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para product. Running the reaction at 0-5°C is recommended to minimize the formation of the ortho isomer.

  • Solvent Selection: The choice of solvent can influence the steric hindrance around the electrophile. Less polar solvents, such as dichloromethane or carbon disulfide, are often preferred.

Identification of 2'-Bromobutyrophenone:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum for the ortho isomer will show a more complex splitting pattern compared to the two distinct doublets of the para isomer.

  • GC-MS: The isomers will likely have very similar mass spectra but will exhibit different retention times on a gas chromatograph.[5]

Issue 2: Intramolecular Cyclization of the Product to a Tetralone

Symptom: Your product analysis reveals a significant byproduct with a mass corresponding to the loss of HBr from the desired product.

Probable Cause: The butyrophenone product contains a bromoalkyl chain that can undergo a subsequent intramolecular Friedel-Crafts alkylation. The Lewis acid catalyst can activate the terminal bromine, leading to the formation of a carbocation that then attacks the aromatic ring to form a six-membered ring, resulting in a tetralone derivative.[6] This side reaction is particularly favored at higher temperatures and with prolonged reaction times.

Solutions:

  • Strict Temperature Management: Maintain a low reaction temperature (ideally below 10°C) throughout the addition of reactants and the subsequent stirring period.

  • Minimize Reaction Time: Monitor the reaction progress closely by TLC or GC. Once the starting material is consumed, quench the reaction promptly to prevent the formation of the cyclized byproduct.

  • Controlled Stoichiometry of Lewis Acid: While a stoichiometric amount is necessary, a large excess of the Lewis acid can promote the intramolecular cyclization. Use of 1.1 to 1.3 equivalents of AlCl₃ is a common practice.

Visualizing the Tetralone Formation:

tetralone_formation This compound This compound Activated Intermediate Activated Intermediate This compound->Activated Intermediate + AlCl₃ Tetralone Tetralone Activated Intermediate->Tetralone Intramolecular Alkylation Final Product Final Product Tetralone->Final Product + H₂O Workup troubleshooting_flow start Reaction Complete check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No hydrolysis Check for Hydrolysis: - Anhydrous conditions? - Fresh reagents? check_yield->hydrolysis Yes isomers Isomer Formation: - Lower reaction temp. - Check solvent check_purity->isomers Yes success High Yield & Purity check_purity->success No hydrolysis->start Optimize & Repeat cyclization Cyclization Product: - Lower temp. - Shorter reaction time isomers->cyclization Other Impurities? polysub Polysubstitution: - Adjust stoichiometry - Milder conditions cyclization->polysub Other Impurities? polysub->start Optimize & Repeat

References

Technical Support Center: Optimizing the Synthesis of 4'-Bromobutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4'-Bromobutyrophenone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their Friedel-Crafts acylation reactions. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Friedel-Crafts acylation of bromobenzene?

Low yields in this reaction can often be attributed to the deactivating effect of the bromine substituent on the aromatic ring.[1][2] Although halogens are ortho-, para-directing, they are deactivating due to their inductive electron-withdrawing nature, which makes the bromobenzene ring less nucleophilic and thus less reactive towards the electrophilic acylium ion.[3] Another frequent issue is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[1][2][4]

Q2: Can I use butyric acid directly for the acylation instead of butyryl chloride or butyric anhydride?

While possible, using butyric acid directly is generally less efficient under standard Friedel-Crafts conditions. The reaction of a carboxylic acid with a Lewis acid is less favorable for generating the highly reactive acylium ion.[5][6] More effective methods for using carboxylic acids involve stronger Brønsted acids like triflic acid or specialized reagents like cyanuric chloride to activate the carboxylic acid.[2][5] For optimal results with common Lewis acids like AlCl₃, butyryl chloride or butyric anhydride are the preferred acylating agents.[5][7]

Q3: Why is a stoichiometric amount of AlCl₃ required for this reaction?

A stoichiometric amount of the Lewis acid catalyst is necessary because the product, this compound, is a ketone.[1][5] The ketone's carbonyl oxygen acts as a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[1][2][6] This complexation prevents the AlCl₃ from activating further acylating agent molecules, thus halting the catalytic cycle.[1][2] Therefore, at least one equivalent of AlCl₃ per equivalent of the acylating agent is required, and often a slight excess is beneficial.[2]

Q4: What are the expected major and minor products in the acylation of bromobenzene?

The bromine atom is an ortho-, para-directing group. Therefore, the major product will be the para-substituted isomer, this compound.[3] A minor amount of the ortho-substituted isomer, 2'-Bromobutyrophenone, may also be formed. Steric hindrance from the bromine atom and the incoming acyl group generally disfavors the formation of the ortho isomer.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Cause 1: Inactive Catalyst

  • Explanation: Aluminum chloride is highly hygroscopic and reacts readily with atmospheric moisture to form aluminum hydroxide, rendering it inactive.[1][2][4]

  • Solution:

    • Use a fresh, unopened container of anhydrous AlCl₃.

    • If using a previously opened container, ensure it has been stored in a desiccator.[4]

    • The catalyst should be a fine, free-flowing powder. Clumps or a strong smell of HCl indicate moisture contamination.[4]

    • Handle the catalyst quickly in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 2: Deactivated Aromatic Ring

  • Explanation: As mentioned, the bromine substituent deactivates the benzene ring, making the reaction sluggish.[1][2]

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, excessive heat can lead to side reactions. Monitor the reaction closely.[1][2]

    • Optimize Reaction Time: A longer reaction time may be required for deactivated substrates. Monitor the reaction progress by TLC or GC.

Possible Cause 3: Impure Reagents

  • Explanation: Impurities in the bromobenzene, butyryl chloride, or solvent can interfere with the reaction.[1]

  • Solution:

    • Ensure all reagents are of high purity.

    • Purify the bromobenzene and butyryl chloride by distillation if necessary.

    • Use anhydrous grade solvents.

Problem 2: Formation of Multiple Products/Isomers

Possible Cause 1: Suboptimal Solvent Choice

  • Explanation: The solvent can influence the regioselectivity of the reaction. While less common in acylation compared to alkylation, solvent polarity can play a role.[4][8]

  • Solution:

    • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are commonly used and generally favor the formation of the para isomer.

    • More polar solvents like nitrobenzene can sometimes alter the isomer distribution, although nitrobenzene is often avoided due to its own reactivity and toxicity.[8]

Possible Cause 2: High Reaction Temperature

  • Explanation: Excessively high temperatures can lead to side reactions and the formation of undesired byproducts.[1]

  • Solution:

    • Maintain a controlled and optimized reaction temperature. Start with literature-reported conditions and adjust as needed based on reaction monitoring.

Experimental Protocols

Optimized Protocol for Friedel-Crafts Acylation of Bromobenzene

This protocol is designed to maximize the yield of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Butyryl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous AlCl₃ (1.1 to 1.3 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of butyryl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Addition of Bromobenzene: After the addition of butyryl chloride is complete, add bromobenzene (1.0 to 1.2 equivalents) dropwise, again keeping the temperature at 0 °C.

  • Reaction: After the addition of bromobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC. Gentle heating (reflux) may be necessary to drive the reaction to completion.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.[4]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ligroin or hexane) to yield pure this compound.[9][10]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Loading (eq.) 1.01.31.5Higher loading up to a point can improve yield by compensating for complexation with the product.
Temperature (°C) 0 to RTRT to 4040 to 60Increasing temperature can improve reaction rate but may lead to side products if too high.
Reaction Time (h) 248Longer reaction times may be necessary for the deactivated substrate to achieve full conversion.
Solvent DichloromethaneCarbon DisulfideNitrobenzeneDichloromethane and carbon disulfide are standard. Nitrobenzene is more polar and can affect selectivity.[8]

Visualizations

Diagram 1: Reaction Mechanism

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup Butyryl_Chloride Butyryl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Butyryl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + Bromobenzene Bromobenzene Bromobenzene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ 4_Bromobutyrophenone This compound Product_Complex->4_Bromobutyrophenone + H₂O

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound Check_Catalyst Is the AlCl₃ fresh and anhydrous? Start->Check_Catalyst Check_Conditions Are reaction time and temperature optimized? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. Check_Catalyst->Replace_Catalyst No Check_Reagents Are reagents and solvents pure and dry? Check_Conditions->Check_Reagents Yes Optimize_Conditions Increase reaction time and/or gently heat the reaction. Check_Conditions->Optimize_Conditions No Purify_Reagents Purify reagents and use anhydrous solvents. Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Replace_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Purify_Reagents->Success

Caption: A stepwise workflow for troubleshooting low yields in the synthesis.

References

Purification techniques for 4'-Bromobutyrophenone from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 4'-Bromobutyrophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this key synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the highest purity of your final product.

I. Understanding the Chemistry: Common Impurities in this compound Synthesis

This compound is commonly synthesized via a Friedel-Crafts acylation of bromobenzene with either butyryl chloride or butyric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Understanding the potential side reactions is the first step in devising an effective purification strategy.

Common Impurities Include:

  • Positional Isomers (2'- and 3'-Bromobutyrophenone): While the para-substituted product (4'-) is major, small amounts of ortho- and meta-isomers can form.

  • Polyacylated Byproducts: Under certain conditions, a second acylation of the aromatic ring can occur.

  • Unreacted Starting Materials: Residual bromobenzene and butyryl chloride/butyric acid may remain.

  • Catalyst Residues: Aluminum salts from the AlCl₃ catalyst must be completely removed.

  • Solvent Residues: Solvents used in the reaction and workup can be trapped in the crude product.

II. Purification Workflow Overview

A typical purification workflow for this compound involves an initial aqueous workup to remove the catalyst, followed by one or more purification techniques to remove organic impurities.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (Quenching & Extraction) A->B  1. Quench with acid  2. Extract with organic solvent C Crude this compound B->C  Remove aqueous layer  Dry and evaporate solvent D Recrystallization C->D E Column Chromatography C->E F Distillation (High Vacuum) C->F G Pure this compound D->G E->G F->G

Caption: General purification workflow for this compound.

III. Troubleshooting and FAQs

A. Aqueous Workup

Q1: What is the best way to quench the reaction and remove the aluminum chloride catalyst?

A1: The most common and effective method is to slowly and carefully pour the reaction mixture into a cold, dilute solution of hydrochloric acid (e.g., 10% HCl) with vigorous stirring.[1] This method is preferred over a basic quench because it keeps the aluminum salts dissolved in the aqueous phase as soluble aluminum chlorohydroxy species, preventing the formation of a gelatinous precipitate of aluminum hydroxide (Al(OH)₃) which can be difficult to filter and may trap the product, leading to lower yields.

Q2: I'm observing a persistent emulsion during the extraction. How can I resolve this?

A2: Emulsions are common, especially when using chlorinated solvents. To break an emulsion, you can:

  • Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Filter the entire mixture through a pad of Celite® or another filter aid. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.

B. Recrystallization

Q1: What is a good solvent system for the recrystallization of this compound?

A1: A mixed solvent system of ethanol and water is often effective. This compound is soluble in hot ethanol and less soluble in cold water. Isopropanol can also be a suitable single solvent. A general rule of thumb for solvent selection is to choose a solvent that has a similar functional group to the compound being purified.[2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[3][4][5] Given that this compound has a relatively low melting point (38-39 °C), this can be a common issue. To troubleshoot this:

  • Add more of the "good" solvent: In an ethanol/water system, add more hot ethanol to the mixture to ensure the saturation point is reached at a lower temperature.[6]

  • Slow down the cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.

  • Use a seed crystal: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

  • Scratch the inside of the flask: Using a glass rod to scratch the inside of the flask at the surface of the solution can create nucleation sites for crystal growth.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

C. Column Chromatography

Q1: What are the recommended conditions for purifying this compound by flash column chromatography?

A1: Flash column chromatography using silica gel is a highly effective method for separating this compound from its isomers and other impurities.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).[7]

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. You can begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture) and load it onto the column. For less soluble samples, "dry loading" by adsorbing the sample onto a small amount of silica gel is recommended.[2][8]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • TLC Analysis: Use a similar solvent system as the column eluent for TLC. The desired product, being moderately polar, should have an Rf value of approximately 0.3 in the chosen eluent system for optimal separation.[9][10]

Table 1: Quantitative Parameters for Purification Techniques

Purification MethodKey ParametersTypical Recovery YieldPurity Achieved
Recrystallization Solvent System: Ethanol/Water or Isopropanol70-85%>98%
Column Chromatography Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient60-80%>99%
High Vacuum Distillation Pressure: <1 Torr; Temperature: ~150 °C80-90%>99%

IV. Purity Assessment

Verifying the purity of the final product is a critical step. A combination of analytical techniques is recommended for a comprehensive assessment.

A. Thin Layer Chromatography (TLC)

TLC is a quick and convenient method to monitor the progress of the purification.

TLC_Analysis A Spot crude mixture, purified fractions, and starting material on TLC plate B Develop plate in a suitable solvent system (e.g., 20% EtOAc in Hexanes) A->B C Visualize spots under UV light B->C D Calculate Rf values and compare spots to identify the pure product C->D

Caption: Workflow for TLC analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. The mass spectrum provides structural information, confirming the identity of the main peak as this compound and helping to identify any minor impurity peaks.[11][12]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are essential for confirming the structure of the purified product and assessing its purity. The ¹H NMR spectrum of pure this compound should show characteristic signals for the aromatic and aliphatic protons with the correct integration values.

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedKey Parameters to Consider
TLC Qualitative assessment of purity, monitoring purificationStationary phase, mobile phase, visualization method
GC-MS Identification and quantification of volatile impuritiesColumn type, temperature program, ionization mode
¹H NMR Structural confirmation, quantitative purity assessmentSolvent, internal standard for quantitative analysis

V. References

  • Google Patents. (n.d.). Process for producing 1-bromo-4-phenylbutane. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--

  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from --INVALID-LINK--

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). (S)-Ethyl 3-(4-bromophenyl)butanoate. Retrieved from --INVALID-LINK--

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • Supporting Information for D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. (n.d.). Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved from --INVALID-LINK--

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol. Retrieved from --INVALID-LINK--

  • CUNY. (n.d.). recrystallization-2.doc.pdf. Retrieved from --INVALID-LINK--

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from --INVALID-LINK--

  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 4'-Bromo-3'-methylacetophenone, 98%. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from --INVALID-LINK--

  • Chromatography Today. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from --INVALID-LINK--

  • REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. Retrieved from --INVALID-LINK--

  • Reddit. (2020, January 19). Rf value for TLC. r/chemhelp. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from --INVALID-LINK--

  • YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). Butyrophenone, 4'-bromo-4-(4-hydroxy-4-phenylpiperidino)-. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4'-Bromopropiophenone(10342-83-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Butyrophenone(495-40-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4'-CHLOROBUTYROPHENONE(4981-63-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 4'-Bromochalcone by Recrystallization from Ethanol. Retrieved from --INVALID-LINK--

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2015, February 28). Recrystallization question. r/chemhelp. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • Student Doctor Network Forums. (2012, January 22). TLC Chromatography Question. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from --INVALID-LINK--

  • Gujarat Technological University. (n.d.). Untitled. Retrieved from --INVALID-LINK--

  • Supporting Information for Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. (n.d.). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al. Retrieved from --INVALID-LINK--

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 4-Bromo-1-butene. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Grignard Reactions Involving 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Grignard reactions with 4'-Bromobutyrophenone. The following information provides in-depth, field-proven insights to help you navigate the complexities of this powerful carbon-carbon bond-forming reaction, ensuring both accuracy and success in your experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Grignard Reagent Formation: The Foundation of Success

Question 1: My Grignard reaction with this compound is not initiating. What are the likely causes and how can I troubleshoot this?

Answer: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprit is often the passivation of the magnesium surface by a layer of magnesium oxide (MgO).[1] This layer acts as a barrier, preventing the necessary electron transfer from the magnesium to the aryl halide.[2][3]

Causality and Solutions:

  • Magnesium Oxide Layer: Fresh, reactive magnesium is crucial. The dull appearance of magnesium turnings is a visual indicator of an oxide layer.[3][4]

    • Activation Techniques: To overcome this, the magnesium must be "activated." This can be achieved through several methods:

      • Chemical Activation: The addition of a small crystal of iodine is a classic and effective method.[1][3][4][5] The iodine reacts with magnesium to form magnesium iodide, which etches away the oxide layer.[1] A change from the initial brown/purple color of the iodine to a colorless or grayish mixture is a good indicator of activation.[3] Another effective chemical activator is 1,2-dibromoethane (DBE).[1]

      • Mechanical Activation: Physically disrupting the oxide layer can be highly effective. This includes crushing the magnesium turnings with a dry glass rod against the side of the flask (with caution) or using an ultrasonic bath.[2][3][6][7]

  • Reaction Conditions: Grignard reagents are extremely sensitive to protic sources.

    • Anhydrous Conditions: Absolute exclusion of water is paramount.[8][9][10][11][12] Any trace of moisture will react with the Grignard reagent, quenching it and forming an alkane.[9][11] Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[4] Solvents must be rigorously dried, for instance, by distilling from a suitable drying agent like sodium/benzophenone.[13]

    • Inert Atmosphere: Exposure to atmospheric oxygen can also deactivate the Grignard reagent by forming alkoxides.[12][14] Performing the reaction under an inert gas is highly recommended.

Visual Indicators of Successful Initiation:

  • Spontaneous bubbling or boiling of the solvent at the magnesium surface.[1][2][15]

  • The reaction mixture turning cloudy and gray.[1][5][15]

  • A noticeable exothermic reaction (the flask becomes warm to the touch).[1][15][16]

Question 2: I'm observing the formation of a significant amount of a biphenyl-like side product. What is causing this and how can it be minimized?

Answer: The formation of a homocoupled product, in this case, 4,4'-dibutyrylbiphenyl, is a result of a common side reaction known as a Wurtz-type coupling.[14][17][18] This occurs when the already formed Grignard reagent (4-butyrylphenylmagnesium bromide) reacts with the starting material, this compound.[17]

Minimizing Wurtz Coupling:

ParameterRecommendationRationale
Addition Rate Slow, dropwise addition of the this compound solution to the magnesium suspension.Maintains a low concentration of the aryl halide, disfavoring the bimolecular Wurtz reaction.[17][19]
Temperature Maintain a gentle reflux. Avoid excessive heating.Higher temperatures can increase the rate of the Wurtz coupling side reaction.[14][18]
Stirring Vigorous stirring.Ensures rapid interaction of the aryl halide with the magnesium surface, promoting Grignard formation over the coupling side reaction.

The Wurtz reaction involves a radical mechanism similar to the initial formation of the Grignard reagent.[20][21] By controlling the reaction conditions to favor the reaction at the magnesium surface, the formation of this side product can be significantly reduced.

Reaction with the Ketone: The Main Event

Question 3: My reaction is sluggish, and I'm recovering a large amount of unreacted this compound. What factors could be at play?

Answer: Low conversion of the starting ketone can stem from several issues, ranging from the quality of the Grignard reagent to competing side reactions involving the ketone itself.

Potential Causes and Solutions:

  • Grignard Reagent Titer: The actual concentration of your prepared Grignard reagent may be lower than anticipated due to some of the issues mentioned in the formation section. It is good practice to titrate a small aliquot of the Grignard solution before adding the ketone to determine its exact molarity.

  • Enolization of the Ketone: Grignard reagents are not only strong nucleophiles but also strong bases.[22] The this compound has acidic α-hydrogens (protons on the carbon adjacent to the carbonyl group). The Grignard reagent can act as a base and deprotonate this position, forming a magnesium enolate.[14][22] This enolate is unreactive towards further Grignard addition and, upon acidic workup, will revert to the starting ketone.[22]

    • Mechanism of Enolization: The enolization is thought to proceed through a six-membered ring transition state where the magnesium coordinates to the carbonyl oxygen, and the organic part of the Grignard reagent abstracts an α-proton.[22][23]

    • Mitigation Strategies:

      • Lower Reaction Temperature: Performing the addition of the ketone at a lower temperature (e.g., 0 °C or -78 °C) can favor the nucleophilic addition pathway over enolization.

      • Choice of Grignard Reagent: While you may be using a specific Grignard for your desired product, it's worth noting that sterically hindered Grignard reagents are more prone to act as bases and cause enolization.[24]

  • Solvent Effects: The choice of ethereal solvent is critical. Ethers like diethyl ether and tetrahydrofuran (THF) are essential because they are aprotic and stabilize the Grignard reagent through coordination with the magnesium atom.[8][12][13][25][26][27][28] This coordination makes the Grignard reagent more soluble and reactive.[8][26] THF is often a better solvent for forming Grignard reagents from aryl halides due to its higher solvating power.[4][28]

Question 4: I'm getting a mixture of products, including what appears to be a reduced alcohol. How is this possible?

Answer: The formation of a secondary alcohol (1-(4-bromophenyl)butan-1-ol) instead of the expected tertiary alcohol is due to a reduction reaction, another potential side pathway for Grignard reactions with ketones.[22]

Mechanism of Reduction:

This side reaction is more prevalent with Grignard reagents that have β-hydrogens (hydrogens on the second carbon from the magnesium). The reaction proceeds through a cyclic six-membered transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[22]

Preventing Reduction:

  • Grignard Reagent Structure: This is highly dependent on the Grignard reagent you are using. If your intended Grignard reagent has β-hydrogens, this side reaction is a possibility. Using a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, will eliminate this specific side reaction.

  • Reaction Temperature: As with enolization, lower temperatures can help to disfavor the reduction pathway.

Experimental Protocols and Visualizations

Protocol: Formation of a Grignard Reagent from an Aryl Halide
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagents: Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Add a single crystal of iodine.

  • Solvent: Add a small portion of anhydrous diethyl ether or THF via the dropping funnel.

  • Initiation: Add a small amount (approx. 10%) of the aryl halide solution (1 equivalent of aryl halide in anhydrous ether/THF) to the magnesium suspension. The reaction can be gently warmed with a heat gun or the palm of your hand to initiate.[15] Successful initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Addition: Once the reaction has started, add the remaining aryl halide solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear cloudy and gray-brown.

Troubleshooting Workflow

Caption: A troubleshooting decision tree for common Grignard reaction issues.

Mechanism of Grignard Addition vs. Enolization

G cluster_0 Reaction Pathways cluster_1 Nucleophilic Addition cluster_2 Enolization (Side Reaction) RMgX Grignard Reagent (R-MgX) Alkoxide Tetrahedral Alkoxide Intermediate RMgX->Alkoxide Attacks Carbonyl Carbon Enolate Magnesium Enolate RMgX->Enolate Abstracts α-Proton Ketone This compound Ketone->Alkoxide Ketone->Enolate Alcohol Tertiary Alcohol (Product) Alkoxide->Alcohol Acidic Workup RecoveredKetone Recovered Ketone Enolate->RecoveredKetone Acidic Workup

Caption: Competing pathways of nucleophilic addition and enolization.

References

Technical Support Center: Optimization of Suzuki Coupling with 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for the optimization of catalyst and base systems in the Suzuki-Miyaura cross-coupling reaction of 4'-Bromobutyrophenone. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns when working with this compound in Suzuki couplings.

Q1: What are the primary challenges when using this compound in a Suzuki reaction?

A1: The main challenges with this compound revolve around three key aspects:

  • Steric Hindrance: While not severely hindered, the butyrophenone moiety can influence the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.

  • Electronic Effects: The ketone group is moderately electron-withdrawing, which can influence the reactivity of the aryl bromide.

  • Potential for Side Reactions: Under certain conditions, the ketone functionality could potentially interact with the catalyst or reagents, although this is less common in standard Suzuki protocols. The primary side reactions to monitor are homocoupling of the boronic acid and debromination of the starting material.[1]

Q2: I am observing low to no yield of my desired product. What are the most common causes?

A2: Low yields in Suzuki reactions are a frequent issue and can often be traced back to a few key factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. Ensure your catalyst is from a reliable source and handled under appropriate inert conditions. The active Pd(0) species is susceptible to oxidation.

  • Inefficient Catalyst System: The combination of palladium precursor and phosphine ligand may not be optimal for this specific substrate. Electron-rich and bulky phosphine ligands are often required for aryl bromides.[2][3]

  • Incorrect Base Selection: The choice and amount of base are critical. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4][5][6] Insufficient or an inappropriate base can halt the catalytic cycle.

  • Poor Solubility: If your reactants are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Presence of Oxygen or Water: Oxygen can oxidize the active Pd(0) catalyst, while excess water can lead to hydrolysis of the boronic acid. It is crucial to degas the reaction mixture thoroughly.

Q3: How do I choose the right phosphine ligand for my reaction?

A3: The choice of phosphine ligand is critical for a successful Suzuki coupling. For aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step and stabilize the active palladium species. Some commonly successful ligand classes include:

  • Buchwald-type biaryl phosphines: Ligands such as SPhos, XPhos, and DavePhos are known for their high activity in coupling aryl bromides and even less reactive aryl chlorides.[3][7]

  • Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also very effective due to their electron-donating nature and steric bulk.[4]

A screening of a few different ligands is often the most effective approach to identify the optimal one for your specific boronic acid partner.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem 1: Reaction is sluggish or stalls before completion.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Catalyst Activity 1. Increase catalyst loading (from 1 mol% to 2-3 mol%).2. Screen a panel of phosphine ligands (e.g., SPhos, XPhos, PCy₃).[3][7]A higher catalyst concentration can compensate for slow turnover. Different ligands have varying electronic and steric properties that can significantly impact the rates of oxidative addition and reductive elimination.
Suboptimal Base 1. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).[8]2. Ensure the base is finely powdered and anhydrous.A stronger base can more effectively generate the reactive boronate species, accelerating the transmetalation step.[5][6] Anhydrous conditions prevent side reactions.
Low Reaction Temperature Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 110 °C).Higher temperatures can overcome the activation energy barrier for the rate-limiting step, which is often oxidative addition or transmetalation.
Problem 2: Significant formation of homocoupled boronic acid byproduct.
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Oxygen 1. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).2. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by palladium.[1] Rigorous exclusion of air is crucial.
Use of a Pd(II) Precatalyst Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species before the addition of the aryl bromide.If Pd(II) species are present in the absence of the aryl halide, they can catalyze the homocoupling of the boronic acid.[1]
Problem 3: Debromination of this compound is observed.
Potential Cause Troubleshooting Step Scientific Rationale
Reaction Conditions Too Harsh 1. Lower the reaction temperature.2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).Debromination can occur as a side reaction at elevated temperatures or with very strong bases, particularly if the catalytic cycle is slow.
Presence of Protic Impurities Ensure the use of anhydrous solvents and reagents.Protic species can participate in side reactions that lead to the reduction of the aryl bromide.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of your Suzuki coupling reaction with this compound.

Protocol 1: General Procedure for Catalyst and Base Screening
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (2.0 mmol, 2.0 equiv).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and phosphine ligand in the reaction solvent. For example, dissolve Pd₂(dba)₃ (0.01 mmol, 0.01 equiv) and the phosphine ligand (0.022 mmol, 0.022 equiv) in 1 mL of degassed solvent.

  • Add the catalyst solution to the reaction vial via syringe.

  • Add the desired amount of degassed solvent (to achieve a final concentration of 0.1-0.2 M).

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Catalyst and Base Screening Matrix

The following table provides a structured approach to screening different catalyst and base combinations. The expected yields are illustrative and will vary depending on the specific boronic acid used.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Expected Yield (%)
1Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/H₂O901240-60
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane100885-95
3Pd₂(dba)₃ (1)XPhos (2.2)Cs₂CO₃ (2)THF8010>90
4Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene100680-90

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X (L)₂ OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)₃⁻) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Base_Activation Base Activation Boronate [Ar'-B(OH)₃]⁻ Base_Activation->Boronate Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Base_Activation + Base Boronate->Transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Screen_Ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, PCy₃) Check_Catalyst->Screen_Ligands No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Success Reaction Optimized Screen_Ligands->Success Stronger_Base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Stronger_Base No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Stronger_Base->Success Increase_Temp Increase temperature Check_Conditions->Increase_Temp No Check_Purity Are reagents pure and anhydrous? Check_Conditions->Check_Purity Yes Increase_Temp->Success Purify_Reagents Use anhydrous solvents and fresh reagents Check_Purity->Purify_Reagents No Check_Purity->Success Yes Purify_Reagents->Success

References

Degradation pathways of 4'-Bromobutyrophenone under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation Pathways of 4'-Bromobutyrophenone

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding its degradation under various experimental conditions. Understanding the stability and degradation pathways of this compound is crucial for ensuring the integrity of your research and the development of stable pharmaceutical products.[1][2]

I. General Stability and Handling FAQs

Question: What are the key stability concerns for this compound under standard laboratory conditions?

Answer: this compound is a solid at room temperature with a melting point of 38-39°C.[3] While relatively stable, prolonged exposure to light, high temperatures, and humidity should be avoided to prevent degradation.[4] It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere, to maintain its purity and integrity.[4]

Question: Are there any known incompatibilities with common solvents or reagents?

Answer: As an α-brominated aryl ketone, this compound can be susceptible to nucleophilic substitution reactions, especially with strong bases.[] Care should be taken when using solvents that can act as nucleophiles or when in the presence of basic conditions, as this can lead to the displacement of the bromine atom or other unwanted side reactions. It is also a useful synthon in heterocycle synthesis, indicating its reactivity with various reagents.[]

II. Troubleshooting Degradation in Forced Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[1][2] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[2][6]

Question: My this compound sample shows significant degradation under acidic conditions. What are the likely degradation products and pathway?

Answer: Under strong acidic conditions, particularly with heating, the carbonyl group of the butyrophenone moiety can be protonated, making the alpha-carbon more susceptible to reactions. While specific pathways for this compound are not extensively documented in publicly available literature, analogous ketones can undergo reactions like enolization. However, a more probable degradation route involves the cleavage of the butyryl side chain or reactions involving the aromatic ring, although the bromo-substituent is generally stable to acid hydrolysis. It is crucial to analyze the stressed samples by LC-MS to identify the mass of the degradants and propose potential structures.[7][8]

Question: I am observing multiple unexpected peaks in my chromatogram after subjecting this compound to basic hydrolysis. What could be happening?

Answer: Basic conditions can promote several degradation pathways for this compound. The most likely reactions include:

  • Hydrolysis of the Carbon-Bromine Bond: The bromine atom on the phenyl ring can be substituted by a hydroxyl group, forming 4'-Hydroxybutyrophenone.

  • Reactions at the Carbonyl Group: The presence of a base can catalyze aldol-type condensation reactions if there are enolizable protons, or other rearrangements.

  • Cleavage Reactions: Strong basic conditions could potentially cleave the bond between the carbonyl group and the aromatic ring.

To identify the specific degradants, techniques like LC-MS/MS and NMR are indispensable for structural elucidation.[8]

Question: My oxidative stress studies with hydrogen peroxide are yielding a complex mixture of products. How can I control the reaction and identify the degradants?

Answer: Oxidative degradation, often initiated by agents like hydrogen peroxide, can be complex due to the generation of highly reactive hydroxyl radicals.[2] For this compound, potential oxidative degradation pathways include:

  • Hydroxylation of the Aromatic Ring: The addition of hydroxyl groups to the phenyl ring.

  • Oxidation of the Butyryl Side Chain: The alkyl chain can be oxidized at various positions, potentially leading to the formation of carboxylic acids or shorter-chain ketones.

  • Cleavage of the Molecule: More aggressive oxidation can lead to the cleavage of the aromatic ring or the side chain.

Troubleshooting Tips:

  • Control the concentration of the oxidizing agent: Start with a lower concentration of H₂O₂ (e.g., 0.1-3%) to achieve a target degradation of 5-20%.[2]

  • Control the temperature: Perform the experiment at room temperature initially and only use moderate heat if necessary.

  • Use analytical techniques: Employ LC-MS to identify the molecular weights of the degradation products.[8] This information is critical for proposing the degradation pathway.

III. Photolytic and Thermal Degradation

Question: What should I expect when exposing this compound to UV light?

Answer: Aromatic ketones and compounds with carbon-halogen bonds are known to be susceptible to photolytic degradation.[1][2] For this compound, exposure to UV light can induce:

  • Homolytic Cleavage of the Carbon-Bromine Bond: This is a common photochemical reaction for bromoaromatic compounds, leading to the formation of a phenyl radical and a bromine radical.[9] The phenyl radical can then abstract a hydrogen atom from the solvent or another molecule to form butyrophenone, or it can participate in other radical reactions.

  • Reactions involving the Carbonyl Group: The carbonyl group can absorb UV radiation and undergo various photochemical reactions, such as Norrish Type I or Type II reactions, leading to cleavage of the side chain.

Experimental Consideration: Photostability testing should be conducted according to ICH guidelines, exposing the sample to a minimum of 1.2 million lux hours and 200 watt hours per square meter.[2]

Question: I am planning a thermal stress study. At what temperatures should I expect degradation of this compound?

Answer: Thermal degradation studies are typically performed at temperatures ranging from 40°C to 80°C.[10] For this compound, which has a melting point of 38-39°C, studies should be conducted on both the solid and molten state if applicable to the intended storage and use conditions. The primary degradation pathway at elevated temperatures is likely to involve the cleavage of the weakest bonds in the molecule. The C-Br bond is a potential site for homolytic cleavage, which can initiate radical chain reactions.[11] Thermogravimetric analysis (TGA) can be a useful tool to determine the onset temperature of thermal decomposition.

IV. Analytical Methodologies for Degradation Studies

Question: What is the recommended analytical technique for monitoring the degradation of this compound and identifying its degradants?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust technique for separating and quantifying this compound from its degradation products.[8] For the identification of unknown degradants, coupling HPLC with a Mass Spectrometer (LC-MS) is essential.[8]

Recommended HPLC Method Parameters (Starting Point):

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate or formate) is typically effective for separating compounds with varying polarities.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

Question: How can I confirm the structure of the identified degradation products?

Answer: While LC-MS provides the molecular weight and fragmentation pattern, which are crucial for proposing a structure, definitive structural elucidation often requires isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[12]

V. Visualizing Degradation Pathways

To aid in understanding the potential degradation mechanisms, the following diagrams illustrate plausible pathways under different stress conditions.

Caption: Potential Acid-Catalyzed Degradation of this compound.

A This compound B Protonated Carbonyl A->B H+ C Enol Intermediate B->C Tautomerization D Side-chain Cleavage Products (e.g., 4-Bromobenzoic acid) B->D Hydrolysis (if conditions are harsh)

Caption: Potential Base-Catalyzed Degradation of this compound.

A This compound B 4'-Hydroxybutyrophenone A->B OH- (Nucleophilic Aromatic Substitution) C Enolate Intermediate A->C OH- (deprotonation) D Aldol/Condensation Products C->D Reaction with another This compound

Caption: Potential Oxidative Degradation of this compound.

A This compound B Hydroxylated Aromatic Ring Products A->B [O] C Oxidized Side-chain Products (e.g., carboxylic acids) A->C [O] D Ring-opened Products B->D Further Oxidation C->D Further Oxidation

Caption: Potential Photolytic Degradation of this compound.

A This compound B Butyrophenone Radical + Br• A->B hv (C-Br cleavage) D Norrish Type Products A->D hv (Carbonyl reaction) C Butyrophenone B->C H• abstraction

VI. Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductsKey Analytical Observations
Acidic Hydrolysis 4-Bromobenzoic acid, butyric acidAppearance of more polar compounds on RP-HPLC.
Basic Hydrolysis 4'-Hydroxybutyrophenone, condensation productsShift in retention time, potential for higher molecular weight species.
Oxidation (H₂O₂) Hydroxylated derivatives, side-chain oxidation productsA complex mixture of products with increased polarity.
Photolysis (UV) Butyrophenone, radical recombination productsLoss of bromine isotopic pattern in MS for some degradants.
Thermal Products of homolytic cleavage, rearranged productsCan be complex, GC-MS may be useful for volatile degradants.

VII. References

  • Degradation mechanism, kinetics, and toxicity investigation of 4-bromophenol by electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes. ResearchGate. Available at: --INVALID-LINK--

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. Available at: --INVALID-LINK--

  • Forced Degradation Studies. MedCrave online. Available at: --INVALID-LINK--

  • Study on 4-bromophenol degradation using wet oxidation in-situ liquid ferrate(VI) in the aqueous phase. ResearchGate. Available at: --INVALID-LINK--

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: --INVALID-LINK--

  • forced degradation products: Topics by Science.gov. Science.gov. Available at: --INVALID-LINK--

  • This compound. BOC Sciences. Available at: --INVALID-LINK--

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. Available at: --INVALID-LINK--

  • Help with (retro)synthesis of 4-Bromobutyrophenone. Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. ResearchGate. Available at: --INVALID-LINK--

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: --INVALID-LINK--

  • This compound CAS#: 4981-64-0. ChemicalBook. Available at: --INVALID-LINK--

  • Products of thermal decomposition of brominated polymer flame retardants. Centralny Instytut Ochrony Pracy - Państwowy Instytut Badawczy. Available at: --INVALID-LINK--

  • 4-Bromobutyrophenone | CAS: 4981-64-0 | Chemical Product. finetech industry limited. Available at: --INVALID-LINK--

  • This compound. NIST WebBook. Available at: --INVALID-LINK--

  • bromo-4-(4-bromophenyl)butyrophenone | 71501-11-6. ChemicalBook. Available at: --INVALID-LINK--

  • This compound AldrichCPR. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis. PubMed. Available at: --INVALID-LINK--

  • Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. National Institutes of Health. Available at: --INVALID-LINK--

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: --INVALID-LINK--

  • Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application. ChemicalBook. Available at: --INVALID-LINK--

  • Thermal degradation of a brominated bisphenol A derivative. ResearchGate. Available at: --INVALID-LINK--

  • (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: --INVALID-LINK--

  • Plasmid-encoded degradation of p-nitrophenol and 4-nitrocatechol by Arthrobacter protophormiae. PubMed. Available at: --INVALID-LINK--

  • Thermal ageing studies of bromo-butyl rubber used in NBC personal protective equipment. National Institute of Science Communication and Information Resources. Available at: --INVALID-LINK--

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: --INVALID-LINK--

  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. ResearchGate. Available at: --INVALID-LINK--

  • Proposed pathway for degradation of 4-NP and other aromatic compounds... ResearchGate. Available at: --INVALID-LINK--

  • Thermal Decomposition of Brominated Butyl Rubber. National Institutes of Health. Available at: --INVALID-LINK--

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. MDPI. Available at: --INVALID-LINK--

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. Available at: --INVALID-LINK--

  • 4′-BROMO-4-CHLOROBUTYROPHENONE CAS#: 4559-96-0; ChemWhat Code: 60952. ChemWhat. Available at: --INVALID-LINK--

  • Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. University of Windsor. Available at: --INVALID-LINK--

  • Photochemical degradation of organic pollutants polybrominated diphenyl ether congeners and cyanuric acid. ResearchGate. Available at: --INVALID-LINK--

  • (PDF) The Thermal decomposition of 4-bromobutyric acid in the gas-phase. A quantum chemical theory calculation. ResearchGate. Available at: --INVALID-LINK--

  • Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. MDPI. Available at: --INVALID-LINK--

  • Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor. ResearchGate. Available at: --INVALID-LINK--

  • Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. PubMed. Available at: --INVALID-LINK--

  • Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research. Available at: --INVALID-LINK--

  • Photochemical degradation and mineralization of 4-chlorophenol. PubMed. Available at: --INVALID-LINK--

  • Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. PubMed. Available at: --INVALID-LINK--

References

Stability of 4'-Bromobutyrophenone in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4'-Bromobutyrophenone

Introduction: Navigating the Stability of this compound

Welcome to the technical support guide for this compound (CAS: 4981-64-0). As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring the integrity of your experimental results and the quality of your final product.[1] This molecule, while robust, possesses two key functional groups—a ketone and a primary alkyl bromide—that dictate its reactivity and susceptibility to degradation under various conditions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in the field. We will delve into the causality behind its stability, providing not just protocols, but the scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound is primarily influenced by a combination of solvent choice, pH, temperature, and exposure to light.

  • Solvent System: The polarity and protic/aprotic nature of the solvent is paramount. Protic solvents can participate in solvolysis reactions, while polar aprotic solvents can enhance the reactivity of trace nucleophiles.

  • pH of the Medium: The compound is most stable in neutral or slightly acidic conditions. Both strongly acidic and, particularly, alkaline conditions can catalyze degradation through hydrolysis and other pathways.[2][3]

  • Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation. For long-term storage, controlled room temperature or refrigeration is recommended.[1][4]

  • Light Exposure (Photostability): Aromatic ketones can be susceptible to photolytic degradation. It is best practice to store solutions in amber vials or otherwise protected from direct light.[5][6][7]

Q2: How does the choice of solvent (protic vs. aprotic) impact the stability and potential degradation pathways?

This is a critical consideration. The solvent doesn't just dissolve the compound; it creates the environment for potential reactions.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons (O-H bonds) and are capable of hydrogen bonding.[8] They can promote degradation of this compound primarily through an SN1-type solvolysis mechanism. The polar nature of the solvent stabilizes the carbocation intermediate formed upon the departure of the bromide leaving group, leading to the formation of hydroxy- or alkoxy-substituted analogs. This process is often slow but is accelerated by heat and extreme pH.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF, Acetone): These solvents lack acidic protons but are polar.[9] While they do not directly participate in solvolysis, they can significantly influence stability. A key concern is that they effectively solvate cations but leave anions (nucleophiles) relatively "bare" and highly reactive.[10] If your solvent contains trace nucleophilic impurities (e.g., water, residual bases), their reactivity will be enhanced, promoting an SN2-type substitution at the carbon bearing the bromine.

  • Non-Polar Solvents (e.g., Hexane, Toluene): this compound has limited solubility in highly non-polar solvents. While these solvents are largely inert, they are poor at solvating any charged intermediates, thus slowing down many degradation pathways. However, any undissolved material may be subject to different solid-state degradation mechanisms.

Below is a diagram illustrating the primary solvent-mediated degradation pathways.

G cluster_main This compound Stability Pathways cluster_protic In Polar Protic Solvents (e.g., Methanol, Water) cluster_aprotic In Polar Aprotic Solvents (e.g., Acetonitrile, DMF) Compound This compound (in solution) Protic_Pathway S(N)1-type Solvolysis Compound->Protic_Pathway Aprotic_Pathway S(N)2-type Substitution Compound->Aprotic_Pathway Protic_Product 4'-Hydroxybutyrophenone or 4'-Methoxybutyrophenone Protic_Pathway->Protic_Product Slow, accelerated by heat/pH Aprotic_Product Substitution Product (e.g., from trace Nu⁻) Aprotic_Pathway->Aprotic_Product Dependent on nucleophilic impurities

Caption: Primary degradation pathways in different solvent types.

Q3: My analytical chromatogram (HPLC/UPLC) shows a new, significant peak after leaving my this compound stock solution on the bench for a day. What is the likely cause?

This is a common troubleshooting scenario. The appearance of a new peak indicates degradation. Based on the structure, here are the most probable causes:

  • Hydrolysis: If your mobile phase or diluent is aqueous (especially if unbuffered or slightly basic), the primary alkyl bromide may have hydrolyzed to the corresponding alcohol, 4'-hydroxybutyrophenone. This new compound would likely be more polar and thus have a shorter retention time in a standard reversed-phase HPLC method.

  • Solvent Reaction: If you used methanol as a solvent, you might be seeing the methoxy-substituted product (4'-methoxybutyrophenone).

  • Dimerization/Reaction with Container: While less common, highly reactive impurities or unsuitable container materials could lead to other products.

  • Photodegradation: If the solution was in a clear vial and exposed to significant light, a photolytic side-reaction could have occurred.[7]

Recommended Action: To confirm the identity of the degradant, analysis by LC-MS is the most effective approach.[11] The mass difference can confirm the substitution of -Br (79/81 Da) with -OH (17 Da) or -OCH₃ (31 Da).

Troubleshooting Guide: Unexpected Degradation

SymptomPossible Cause(s)Recommended Action & Prevention
Rapid loss of parent peak area in aqueous/methanol solutions Hydrolysis/Solvolysis: The C-Br bond is being cleaved by the solvent.Prepare solutions fresh daily. If storage is necessary, use a buffered acidic mobile phase (pH 3-5), store at 2-8°C, and use an aprotic co-solvent like acetonitrile.
Appearance of multiple unknown peaks under basic conditions Base-catalyzed elimination and/or hydrolysis: Strong bases can promote E2 elimination to form an alkene, in addition to hydrolysis.Avoid pH > 8. Use neutral or slightly acidic conditions for all manipulations and analyses.[2]
Solution turns yellow/brown upon prolonged storage Oxidative or Photolytic Degradation: Formation of chromophoric degradation products.Store solutions in amber vials, protected from light.[5] Purge solvents with nitrogen or argon to remove dissolved oxygen for long-term studies.
Inconsistent results between batches of solvent Solvent Impurities: Trace nucleophiles (amines, water) or acids/bases in the solvent are catalyzing degradation.Use high-purity, HPLC-grade or anhydrous solvents.[12] Perform a solvent blank analysis to check for interfering peaks.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solvent Stability

This protocol provides a framework for evaluating the stability of this compound in a specific solvent system under ambient conditions.

Objective: To determine the rate of degradation in a chosen solvent over 48 hours.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Acetonitrile, Methanol, Water, 50:50 Acetonitrile:Water)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with UV detector (e.g., detection at 254 nm)

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound at a concentration of ~1 mg/mL in the chosen solvent.

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a working concentration (~50 µg/mL) and inject it onto the HPLC system. This is your baseline (T=0) measurement. Record the peak area of the parent compound.

  • Sample Storage: Store the remaining stock solution in a tightly capped amber vial at ambient temperature (e.g., 25°C) on the lab bench.

  • Time-Point Analysis: At specified time points (e.g., T=2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • Monitor the chromatograms for the appearance and growth of any new peaks (degradation products).

    • Plot the % remaining versus time to visualize the degradation profile.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[7][13]

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis 0.1 M HCl @ 60°C start->acid base Base Hydrolysis 0.1 M NaOH @ RT start->base oxidative Oxidation 3% H₂O₂ @ RT start->oxidative thermal Thermal Stress Solid & Solution @ 80°C start->thermal photo Photolytic Stress UV/Vis Light Exposure (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples (if necessary) acid->neutralize base->neutralize analyze Analyze All Samples by LC-MS (T=0, 2, 4, 8, 24h) oxidative->analyze thermal->analyze photo->analyze neutralize->analyze end Characterize Degradants & Establish Degradation Pathway analyze->end

Caption: Workflow for a comprehensive forced degradation study.

Data Summary: Expected Stability in Common Solvents

The following table summarizes the expected relative stability of this compound in common laboratory solvents under ambient temperature and protected from light. This is a qualitative guide based on chemical principles.

SolventSolvent TypeExpected Stability (48h)Primary Degradation Pathway
Acetonitrile Polar AproticHigh Minimal; sensitive to nucleophilic impurities.
Tetrahydrofuran (THF) Polar AproticHigh Minimal; peroxide formation in aged THF is a risk for oxidation.
Dimethyl Sulfoxide (DMSO) Polar AproticModerate Generally stable, but DMSO can contain water and promote reactions.
Methanol Polar ProticLow to Moderate Solvolysis (formation of 4'-methoxybutyrophenone).
Water (pH 7) Polar ProticLow Hydrolysis (formation of 4'-hydroxybutyrophenone).
Hexanes Non-PolarHigh (if soluble) Very slow; limited by low solubility.
Dichloromethane (DCM) Non-Polar AproticHigh Generally inert and a good choice for storage.

References

Technical Support Center: Analytical Methods for Impurity Profiling of 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4'-Bromobutyrophenone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the analysis of impurities in this compound samples.

Introduction: The Criticality of Impurity Profiling

This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A, Q3B, etc.) that mandate the identification, quantification, and control of impurities in drug substances and products.[1][3][4][5] This guide provides practical, experience-driven advice to help you navigate the complexities of impurity analysis and ensure regulatory compliance.

Common Impurities in this compound

Impurities in this compound can originate from various sources, including the manufacturing process, degradation, or storage.[2][4] Understanding the potential impurities is the first step in developing robust analytical methods.

Potential Impurities May Include:

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents used in the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis. A potential by-product could be 1,4-Bis(4-bromophenyl)-1-butanone.

  • Intermediates: Unreacted or partially reacted intermediates from the synthetic route.

  • Degradation Products: Impurities formed due to the degradation of this compound under stress conditions like heat, light, or pH variations.

  • Isomeric Impurities: Structural isomers of this compound that may have similar properties, making them challenging to separate. An example is p-Bromopropiophenone.[6]

Analytical Techniques for Impurity Detection

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques.[7][8]

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying non-volatile and thermally labile impurities in pharmaceutical samples due to its high resolution, sensitivity, and quantitative accuracy.[7][9][10] A well-developed, stability-indicating HPLC method is crucial for separating the main component from all potential impurities and degradation products.[10]

HPLC Troubleshooting Guide & FAQs

Q1: I'm observing peak tailing for the this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Interactions: The primary cause is often secondary interactions between the analyte and active sites (silanols) on the silica-based stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2-3) can suppress the ionization of silanol groups, reducing these interactions.

      • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups and are end-capped to minimize these interactions.

      • Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active sites. However, with modern columns, this is often not necessary.[11]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to peak shape issues.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, follow the manufacturer's recommended cleaning procedure.

Q2: My retention times are shifting between injections. What should I check?

A2: Retention time variability can compromise the reliability of your method. Consider the following:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause.

    • Solution: Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Manually pre-mixing the mobile phase can help diagnose pump issues.[12]

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run, will lead to inconsistent retention.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.

  • Flow Rate Inconsistency: A problem with the pump can cause the flow rate to vary.

    • Solution: Check for leaks in the system and ensure the pump is properly primed and degassed.

Q3: I am not able to separate a known impurity from the main this compound peak. How can I improve the resolution?

A3: Improving resolution between closely eluting peaks requires a systematic approach to method development.

  • Optimize Mobile Phase:

    • pH: Varying the pH of the mobile phase can alter the ionization state of the analyte and impurities, significantly impacting their retention and selectivity.[13]

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can change the selectivity of the separation.

  • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary.

    • Solution: Screen a set of columns with different stationary phases (e.g., C18, C8, Phenyl, Cyano) to find one that provides the desired selectivity for your specific impurity profile.[13]

  • Adjust Gradient Profile: For gradient methods, modifying the gradient slope can improve the separation of closely eluting peaks. A shallower gradient will increase the separation time and can improve resolution.

  • Temperature: Changing the column temperature can also affect selectivity.

Experimental Protocol: A Starting Point for HPLC Method Development

This protocol provides a robust starting point for developing a reversed-phase HPLC method for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.[10]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. It provides excellent separation and definitive identification based on mass spectra.

GC-MS Troubleshooting Guide & FAQs

Q1: I am seeing broad or tailing peaks in my GC chromatogram. What are the likely causes?

A1: Peak broadening or tailing in GC can be attributed to several factors:

  • Improper Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to broad peaks.

    • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is performed quickly and smoothly.

  • Active Sites in the System: Active sites in the injector liner, column, or detector can interact with polar analytes.

    • Solution: Use a deactivated liner and a high-quality, low-bleed GC column. Silanizing the liner can also help.

  • Column Contamination: Non-volatile residues can accumulate at the head of the column.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.

Q2: My mass spectra have a high background noise. How can I reduce it?

A2: High background noise can interfere with the identification of low-level impurities.

  • Column Bleed: All GC columns will exhibit some degree of stationary phase bleed, especially at higher temperatures.

    • Solution: Use a low-bleed column and operate within the column's recommended temperature range. Conditioning the column according to the manufacturer's instructions before use is crucial.

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., oxygen, moisture, hydrocarbons) can contribute to background noise.

    • Solution: Use high-purity carrier gas and install in-line gas purifiers to remove contaminants.

  • Septum Bleed: Particles from the injector septum can enter the system.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Q3: I am having difficulty identifying an unknown impurity peak. What steps should I take?

A3: Identifying unknown peaks requires a combination of analytical techniques and deductive reasoning.

  • Library Search: Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley). Be aware that library matches are tentative and should be confirmed.

  • Fragmentation Pattern Analysis: Manually interpret the fragmentation pattern of the mass spectrum to deduce the structure of the unknown compound. Look for characteristic fragment ions. For example, in the mass spectrum of this compound, you would expect to see characteristic ions related to the bromophenyl group.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the accurate mass of the molecular ion, allowing you to determine the elemental composition of the unknown impurity.

Experimental Protocol: A Starting Point for GC-MS Analysis

This protocol provides a general starting point for the GC-MS analysis of this compound.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-400 amu

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like ethyl acetate to a concentration of approximately 1 mg/mL.[14]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities and can also be used for quantitative analysis (qNMR).[15][16]

NMR Troubleshooting Guide & FAQs

Q1: The signals in my ¹H NMR spectrum are broad. What could be the reason?

A1: Broad NMR signals can be due to several factors:

  • Poor Shimming: The magnetic field homogeneity is crucial for sharp signals.

    • Solution: Re-shim the spectrometer on your sample. Modern spectrometers have automated shimming routines that are usually very effective.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: If suspected, try to remove the paramagnetic impurities by passing the sample through a small plug of silica gel or by adding a chelating agent like EDTA (if compatible with your sample).

  • Sample Viscosity: Highly viscous samples can lead to broader lines.

    • Solution: Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity.

Q2: I have overlapping signals in my ¹H NMR spectrum, making it difficult to assign protons. What can I do?

A2: Overlapping signals are common in complex molecules.

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion and may resolve the overlapping signals.

  • 2D NMR Experiments: Two-dimensional NMR techniques are powerful for resolving overlapping signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for piecing together the carbon skeleton.

Q3: Can I use NMR to quantify the impurities in my this compound sample?

A3: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample without the need for a reference standard of the impurity itself.[17]

  • Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the main compound to the integral of a signal from an impurity, the relative molar ratio can be determined.

  • Requirements for Accurate qNMR:

    • Resolved Signals: You need at least one signal from the main compound and one from the impurity that are well-resolved and do not overlap with other signals.

    • Proper Relaxation: Ensure a sufficient relaxation delay between scans to allow all nuclei to fully relax. This is crucial for accurate integration.

    • Internal Standard: For absolute quantification, a certified internal standard of known purity and concentration is added to the sample.

Experimental Protocol: General ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (0 ppm).

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

    • Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest (a d1 of 10-30 seconds is often used for quantitative purposes).

  • Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Integrate the relevant signals for analysis.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of impurities in a this compound sample.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Screening & Separation cluster_2 Identification & Quantification cluster_3 Structure Elucidation cluster_4 Final Report Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Primary Screening) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS Quantification Quantification of Known Impurities HPLC->Quantification Identification Tentative Identification of Unknowns (MS Library) GCMS->Identification Report Impurity Profile Report Quantification->Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) Identification->NMR HRMS High-Resolution MS Identification->HRMS NMR->Report HRMS->Report

Caption: A typical workflow for impurity analysis.

Quantitative Data Summary

The following table summarizes the typical limits for impurities as per ICH guidelines.[3]

ThresholdLimit (for Maximum Daily Dose ≤ 2 g/day )Action Required
Reporting Threshold ≥ 0.05%The impurity must be reported in regulatory filings.
Identification Threshold ≥ 0.10% or 1.0 mg/day (whichever is lower)The structure of the impurity must be determined.
Qualification Threshold ≥ 0.15% or 1.0 mg/day (whichever is lower)The biological safety of the impurity must be assessed.

Note: These thresholds can vary based on the maximum daily dose of the drug.

Conclusion

A thorough understanding of analytical techniques and a systematic approach to troubleshooting are essential for the successful impurity profiling of this compound. This guide provides a foundation for developing robust and reliable analytical methods to ensure the quality and safety of pharmaceutical products. By combining techniques like HPLC, GC-MS, and NMR, researchers can confidently identify, quantify, and control impurities, meeting the stringent requirements of regulatory agencies.

References

Technical Support Center: Navigating the Scale-Up of Reactions Involving 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of chemical reactions involving 4'-Bromobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues faced in the laboratory and during pilot-plant production. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring a robust and reproducible process.

Introduction to this compound in Synthesis

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the anxiolytic agent Buspirone.[1][2] Its bifunctional nature, possessing both a ketone and an alkyl bromide, allows for a variety of subsequent chemical transformations. However, scaling up reactions involving this compound presents a unique set of challenges that can impact yield, purity, and overall process efficiency.

This guide will provide troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities.

Troubleshooting Guide: Common Scale-Up Issues and Solutions

Issue 1: Poor Yield and Impurity Formation in Friedel-Crafts Acylation for this compound Synthesis

The most common route to this compound is the Friedel-Crafts acylation of bromobenzene with either 4-bromobutyryl chloride or γ-butyrolactone followed by bromination.[3][4] Scaling up this reaction can lead to decreased yields and the formation of unwanted side products.

Question: My Friedel-Crafts acylation is giving low yields and multiple spots on TLC upon scale-up. What are the likely causes and how can I fix this?

Answer: This is a frequent challenge when moving from bench-scale to larger reactors. The root causes often lie in mass and heat transfer limitations, as well as reactant stability. Here’s a systematic approach to troubleshooting:

1. Catalyst Deactivation and Stoichiometry:

  • The "Why": Lewis acids like aluminum chloride (AlCl₃) are extremely moisture-sensitive.[5][6] On a larger scale, the increased surface area and longer reaction times provide more opportunities for atmospheric moisture to deactivate the catalyst. The ketone product also complexes with the Lewis acid, effectively sequestering it.[7]

  • The Solution:

    • Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).

    • Use a high-quality, anhydrous grade of AlCl₃. For scale-up, it is often necessary to use a stoichiometric amount or even a slight excess of the catalyst.[7]

    • Consider using a more robust catalyst like iron(III) chloride (FeCl₃), which can be more economical and still provide excellent yields.[8]

2. Temperature Control and Exotherm Management:

  • The "Why": Friedel-Crafts acylations are exothermic.[4] Poor heat dissipation in a large reactor can lead to localized "hot spots," promoting side reactions such as poly-acylation or decomposition of the starting materials and product.

  • The Solution:

    • Controlled Addition: Add the acylating agent (4-bromobutyryl chloride) slowly and sub-surface to the cooled catalyst-solvent slurry. This ensures rapid mixing and heat exchange.

    • Efficient Cooling: Utilize a reactor with a high surface-area-to-volume ratio or a jacketed cooling system. Monitor the internal reaction temperature closely with a calibrated probe.

    • Workflow Diagram:

    G cluster_prep Reactor Preparation cluster_reaction Controlled Reaction cluster_workup Work-up prep1 Dry Reactor Under Inert Atmosphere prep2 Charge Anhydrous Solvent (e.g., DCM) prep1->prep2 prep3 Charge AlCl₃ prep2->prep3 cool Cool Slurry to 0-5 °C prep3->cool add_acyl Slow, Sub-surface Addition of 4-Bromobutyryl Chloride cool->add_acyl add_bromo Slow Addition of Bromobenzene add_acyl->add_bromo react Maintain Temperature and Stir add_bromo->react quench Controlled Quench into Cold HCl(aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry

    Caption: Workflow for a controlled Friedel-Crafts acylation.

3. Impurity Profile:

  • The "Why": The primary impurities are often isomers (ortho- and meta-acylation) and di-acylated products. While the para-product is sterically and electronically favored, higher temperatures can reduce this selectivity.

  • The Solution:

    • Low Temperature: Running the reaction at lower temperatures (0-10 °C) significantly enhances para-selectivity.[4]

    • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. For scale-up, consider the boiling point and potential for pressure build-up.

    • Impurity Formation Pathway:

    G Bromobenzene Bromobenzene Desired This compound (para-product) Bromobenzene->Desired Ortho ortho-isomer Bromobenzene->Ortho Acylium Br(CH₂)₃CO⁺ (Acylium Ion) Acylium->Desired Electrophilic Aromatic Substitution Acylium->Ortho High Temp DiAcyl Di-acylated Product Desired->DiAcyl Excess Acylating Agent High Temp

    Caption: Simplified impurity formation pathways.

Issue 2: Challenges in Subsequent Nucleophilic Substitution Reactions

This compound is often used in alkylation reactions, for instance, reacting with a primary or secondary amine to form a new C-N bond. A prime example is the synthesis of Buspirone, where it reacts with 1-(2-pyrimidinyl)piperazine.[1]

Question: I am seeing significant amounts of a dimeric by-product and unreacted starting material when alkylating an amine with this compound at a larger scale. How can I improve the conversion and selectivity?

Answer: This is a classic case of competing reaction pathways becoming more pronounced at scale. Let's break down the likely culprits and solutions.

1. Dimer Formation (Intermolecular Self-Condensation):

  • The "Why": The amine nucleophile can react with a molecule of this compound. However, a second molecule of the amine can also react with the newly formed product, leading to a quaternary ammonium salt or other complex mixtures. More commonly, the product amine can act as a nucleophile towards another molecule of this compound.

  • The Solution:

    • Stoichiometry and Order of Addition: Use a slight excess of the amine nucleophile. Crucially, add the this compound solution slowly to a heated solution of the amine and a non-nucleophilic base. This maintains a low concentration of the electrophile, favoring the desired reaction over self-condensation.

    • Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or a robust inorganic base like potassium carbonate (K₂CO₃) to scavenge the HBr formed during the reaction. This prevents the protonation of your amine nucleophile, which would render it unreactive.

2. Incomplete Conversion:

  • The "Why": Poor mixing and mass transfer can lead to localized areas of high and low reactant concentration. Phase transfer catalysis may be necessary if using an inorganic base in a biphasic system.

  • The Solution:

    • Solvent and Temperature: Choose a solvent that fully dissolves all reactants at the reaction temperature (e.g., acetonitrile, DMF, or toluene). Ensure the reaction temperature is high enough to provide sufficient activation energy but not so high as to cause decomposition.

    • Agitation: Ensure efficient mechanical stirring. In large reactors, the impeller design and speed are critical for maintaining a homogenous mixture.[9]

    • Phase Transfer Catalyst (PTC): If using an inorganic base like K₂CO₃ with an organic solvent, adding a PTC such as tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate by shuttling the carbonate base into the organic phase.

Data Summary for a Typical Alkylation:

ParameterBench Scale (10g)Pilot Scale (1kg) - TroubleshootingPilot Scale (1kg) - Optimized
Order of Addition All at onceThis compound added to amineThis compound added to amine
Base K₂CO₃ (2 eq)K₂CO₃ (2 eq)K₂CO₃ (2.2 eq)
Solvent AcetonitrileAcetonitrileAcetonitrile
Temperature 80 °C80 °C80 °C
PTC NoneNoneTBAB (0.05 eq)
Conversion (24h) >95%~70%>98%
Dimer Impurity <2%~15%<1%

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, this compound?

A1: The purity of your this compound is paramount. Key impurities to watch for are:

  • Residual Bromobenzene: From the Friedel-Crafts synthesis.

  • Isomeric Impurities: Ortho- and meta-isomers can have similar reactivity, leading to difficult-to-separate impurities in the final product.

  • Dibrominated Species: Such as 1,4-bis(4-bromophenyl)-1-butanone, which can arise from impurities in the starting materials or side reactions.[10]

  • Hydrolyzed Precursors: Residual 4-bromobutyric acid from the hydrolysis of 4-bromobutyryl chloride can complicate the reaction and work-up.

A purity of >98% by HPLC is recommended for most applications.

Q2: My reaction with this compound is sluggish. Besides temperature, what else can I do?

A2: If you are performing a nucleophilic substitution and the reaction is slow, consider the following:

  • Solvent Polarity: A more polar aprotic solvent (e.g., DMF, DMSO) can accelerate Sₙ2 reactions. However, be mindful of potential side reactions and purification challenges with these high-boiling point solvents.

  • Finkelstein Reaction: If your nucleophile is struggling to displace the bromide, you can add a catalytic amount of sodium or potassium iodide. The iodide will displace the bromide in-situ to form the more reactive 4'-iodobutyrophenone, which is then more readily attacked by your nucleophile.

Q3: What are the best practices for purifying the product after a reaction with this compound?

A3: The purification strategy depends on the properties of your product.

  • Crystallization: If your product is a solid, crystallization is the most effective and scalable purification method. Conduct a thorough solvent screen to find a system that provides good recovery and effectively rejects key impurities.

  • Column Chromatography: While effective at the lab scale, chromatography is expensive and cumbersome to scale up. It should be avoided in a manufacturing process if possible. If necessary, optimize the loading and solvent gradient to maximize throughput.

  • Acid-Base Extraction: If your product has a basic handle (like an amine), you can perform an acidic wash to extract it into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product into an organic solvent.

Q4: Are there any specific safety concerns when scaling up reactions with this compound or its precursors?

A4: Absolutely.

  • 4-Bromobutyryl Chloride: This precursor is highly corrosive and reacts violently with water, releasing corrosive gases.[5][11] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face protection.[6][12]

  • Exothermic Reactions: As discussed, both the Friedel-Crafts acylation and subsequent alkylations can be exothermic. A formal process safety review, including reaction calorimetry, is highly recommended before scaling up beyond the lab to understand and control the thermal hazards.

  • Hydrogen Bromide (HBr) Off-gassing: Nucleophilic substitution reactions will produce HBr, which needs to be scrubbed from the reactor's off-gas, typically with a caustic scrubber.

By understanding the underlying chemical principles and anticipating the challenges of heat and mass transfer, you can successfully scale up reactions involving this compound, leading to a more efficient, robust, and safe chemical process.

References

Validation & Comparative

A Comparative Guide to Nucleophilic Substitution: 4'-Bromobutyrophenone vs. 4'-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, process scalability, and economic viability. Among the versatile building blocks, 4'-halobutyrophenones serve as key intermediates, particularly in the synthesis of active pharmaceutical ingredients (APIs) like the antidepressant bupropion. This guide provides an in-depth comparison of two common analogues, 4'-bromobutyrophenone and 4'-chlorobutyrophenone, in the context of nucleophilic substitution reactions. By examining the underlying chemical principles and presenting relevant data, this document aims to empower researchers to make informed decisions for their synthetic strategies.

The Decisive Factor: Leaving Group Ability in S N 2 Reactions

The substitution reactions involving these substrates typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the halide (leaving group) departs.[1] The rate of an SN2 reaction is sensitive to several factors, but the nature of the leaving group is paramount.

A good leaving group is a species that can stabilize the negative charge it acquires upon departing. The fundamental principle is that weaker bases are better leaving groups .[3][4] When comparing the halide ions, their basicity follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. This is inversely related to the strength of their conjugate acids (HF < HCl < HBr < HI). Because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[4]

Consequently, bromide is a more effective leaving group. The larger atomic radius of bromine also allows the negative charge to be dispersed over a greater volume, further enhancing its stability in solution compared to chloride.[5][6] This fundamental difference in leaving group ability is the primary driver of the reactivity differences observed between this compound and 4'-chlorobutyrophenone.

SN2_Mechanism cluster_transition Transition State Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X (X = Br or Cl) Substrate->TS Product R-Nu TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage

Caption: General SN2 mechanism for 4'-halobutyrophenones.

Head-to-Head Comparison: Performance and Practical Considerations

The superior leaving group ability of bromide directly translates to enhanced reactivity for this compound in SN2 reactions.

FeatureThis compound4'-ChlorobutyrophenoneRationale
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Halide ion
Leaving Group Ability ExcellentGoodBr⁻ is a weaker base and more stable anion than Cl⁻.[3][4][5]
Relative Reaction Rate FasterSlowerBetter leaving group leads to a lower activation energy barrier.[5]
Required Conditions Milder (e.g., lower temp, shorter time)More Forcing (e.g., higher temp, longer time)The higher reactivity of the bromo-compound allows for less extreme conditions.
Cost & Availability Generally higher costGenerally lower cost, more commonChlorination is often a more economical industrial process than bromination.
Primary Application High-yield, rapid synthesisCost-sensitive, large-scale productionChoice depends on balancing reaction efficiency with raw material cost.

Case Study: The Synthesis of Bupropion

The synthesis of bupropion, an antidepressant and smoking cessation aid, provides a practical context for this comparison. The key step involves the reaction of a 4'-halobutyrophenone derivative with tert-butylamine.[7][8]

  • Using this compound: The reaction proceeds efficiently, often at moderate temperatures (e.g., 55-65°C), to displace the bromide and form the bupropion free base.[9] The use of bromine or N-bromosuccinimide (NBS) is common for preparing the α-bromo intermediate.[7][9][10]

  • Using 4'-Chlorobutyrophenone: While the chloro-analogue is also a viable precursor, achieving comparable reaction rates and yields may necessitate higher temperatures, longer reaction times, or the use of a more specialized solvent system to facilitate the departure of the less effective chloride leaving group.

This trade-off is central to process development. The higher raw material cost of the bromo-compound may be offset by reduced energy consumption, shorter batch times, and potentially higher throughput, making it attractive for certain manufacturing scales. Conversely, for large-scale, cost-driven production, optimizing the reaction of the cheaper chloro-analogue may be the preferred route.

Reagent_Selection Start Select Starting Material for Nucleophilic Substitution Decision Primary Driver? Start->Decision Bromo This compound Decision->Bromo  Reaction Speed & Process Efficiency Chloro 4'-Chlorobutyrophenone Decision->Chloro  Cost & Raw Material Availability   Bromo_Adv Advantages: - Faster Reaction Rate - Milder Conditions - Higher Throughput Bromo->Bromo_Adv Chloro_Adv Advantages: - Lower Cost - Readily Available Chloro->Chloro_Adv

Caption: Decision framework for selecting the appropriate starting material.

Experimental Protocol: General Procedure for Nucleophilic Amination

This protocol provides a generalized methodology for the SN2 reaction of a 4'-halobutyrophenone with an amine, representative of the bupropion synthesis.

Objective: To synthesize 2-(tert-butylamino)-1-(4-chlorophenyl)butan-1-one by reacting a 4'-halobutyrophenone with tert-butylamine.

Materials:

  • 4'-Bromo- or 4'-Chlorobutyrophenone (1.0 eq)

  • tert-Butylamine (1.5 - 2.0 eq)

  • Solvent (e.g., N-Methyl-2-pyrrolidinone (NMP), Toluene, Acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and an inert gas inlet.

  • Charging Reactants: To the flask, add the 4'-halobutyrophenone and the chosen solvent. Begin stirring to dissolve the solid.

  • Addition of Nucleophile: Slowly add the tert-butylamine to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to the target temperature (e.g., 55-80°C, with the lower end of the range being more suitable for the bromo- starting material) and maintain for the required duration (typically 2-6 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Proceed with standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the desired amine product. The product is often converted to its hydrochloride salt for improved stability and handling.[9]

Self-Validation: The progress and purity at each stage should be confirmed. The identity of the final product should be unequivocally verified using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Recommendations

The choice between this compound and 4'-chlorobutyrophenone is a classic example of the balance between reactivity and cost in chemical process development.

  • This compound is the substrate of choice when reaction speed, mild conditions, and process efficiency are the primary drivers. Its superior reactivity, stemming from the excellent leaving group ability of bromide, can lead to shorter cycle times and potentially higher yields, which can be critical in time-sensitive or high-purity applications.

  • 4'-Chlorobutyrophenone represents the more economical option. It is ideal for large-scale manufacturing where the cost of raw materials is a significant factor. While it requires more forcing conditions to overcome the lower leaving group ability of chloride, dedicated process optimization can lead to a highly efficient and cost-effective synthesis.

Ultimately, the optimal choice depends on a holistic analysis of the specific project goals, including scale, timeline, available equipment, and economic targets.

References

Navigating Bupropion Synthesis: A Comparative Guide to Pathways Beyond Conventional Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the pursuit of elegant, efficient, and sustainable synthetic routes is a paramount objective. This guide provides an in-depth comparative analysis of alternative synthetic strategies for the atypical antidepressant bupropion, moving beyond the classical approach that traditionally employs the hazardous alpha-bromination of a propiophenone precursor. While the user's query specified avoiding 4'-bromobutyrophenone, it is important to clarify that the conventional synthesis of bupropion actually commences with 3'-chloropropiophenone. The core of this exploration, therefore, is to identify and evaluate pathways that circumvent the alpha-halogenation of this key intermediate, a step often associated with safety and environmental concerns.

The well-established route to bupropion, first disclosed in the 1970s, involves the alpha-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine[1][2]. While effective, this method utilizes molecular bromine, a toxic and corrosive reagent, and often employs chlorinated solvents, prompting the development of greener alternatives. These modifications, however, still adhere to the same fundamental bond-forming strategy. This guide will first briefly touch upon these greener adaptations of the traditional route before delving into fundamentally different approaches that construct the bupropion scaffold through alternative carbon-carbon and carbon-nitrogen bond formations.

The Conventional Pathway and Its Greener Iterations: A Brief Overview

The traditional synthesis of bupropion hydrochloride is a two-step process starting from 3'-chloropropiophenone. The first step is an acid-catalyzed alpha-bromination, followed by an SN2 reaction with tert-butylamine to introduce the amino group. The resulting bupropion free base is then converted to its hydrochloride salt.

Recent advancements have focused on mitigating the hazards associated with this process. These include the substitution of molecular bromine with N-bromosuccinimide (NBS), a solid and safer brominating agent, and the replacement of hazardous solvents like N-methylpyrrolidinone (NMP) and dichloromethane (DCM) with greener alternatives such as Cyrene and ethyl acetate[2][3][4]. Furthermore, the implementation of flow chemistry has been shown to enhance the safety and efficiency of the traditional route[1][5].

While these improvements are significant from a green chemistry perspective, they represent incremental advancements rather than a paradigm shift in the synthetic strategy. The core of the synthesis still relies on the alpha-functionalization of a pre-formed propiophenone.

A Fundamentally Different Approach: Synthesis via Nitrile Precursors

A truly alternative strategy for the synthesis of bupropion involves the construction of the propiophenone backbone from a nitrile precursor, thereby avoiding the need for alpha-halogenation. This approach offers a different disconnection and leverages the versatility of organometallic reagents. One such patented method starts from m-chlorobenzonitrile[6].

Synthetic Pathway from m-Chlorobenzonitrile

This route builds the carbon skeleton of bupropion through a Grignard reaction, a classic and powerful C-C bond-forming reaction.

bupropion_synthesis_nitrile m_chlorobenzonitrile m-Chlorobenzonitrile propiophenone 3'-Chloropropiophenone m_chlorobenzonitrile->propiophenone 1. Grignard Reaction grignard Ethyl Magnesium Bromide grignard->m_chlorobenzonitrile hydrolysis Dilute HCl (Hydrolysis) alpha_bromo m-Chloro-α-bromopropiophenone propiophenone->alpha_bromo 2. α-Bromination bromine Bromine (Br2) bromine->propiophenone bupropion_base Bupropion (free base) alpha_bromo->bupropion_base 3. Amination t_butylamine tert-Butylamine t_butylamine->alpha_bromo bupropion_hcl Bupropion HCl bupropion_base->bupropion_hcl 4. Salt Formation hcl_salt HCl hcl_salt->bupropion_base

Synthesis of Bupropion via a Nitrile Precursor.

While this specific patented route ultimately converges on the same 3'-chloropropiophenone intermediate that is subsequently brominated, the initial construction of this key intermediate from m-chlorobenzonitrile represents a departure from syntheses that begin with the pre-formed propiophenone. This highlights the possibility of alternative starting materials for accessing the core bupropion structure.

Hypothetical Alternative Routes: Exploring New Bond Formations

While detailed experimental procedures for entirely novel, industrially applied syntheses of bupropion are not widely published, we can explore plausible alternative routes based on established organic reactions. These hypothetical pathways aim to circumvent the alpha-halogenation step by forming the C-N bond or the C-C bond adjacent to the carbonyl group through different mechanisms.

Mannich-Type Reaction Pathway

The Mannich reaction is a powerful tool for the aminomethylation of a carbon acid. A hypothetical Mannich-type approach to bupropion could involve the reaction of a suitable enol or enolate of a simpler ketone with an iminium ion generated in situ from formaldehyde and tert-butylamine.

bupropion_synthesis_mannich m_chloroacetophenone m-Chloroacetophenone mannich_reaction Mannich Reaction m_chloroacetophenone->mannich_reaction formaldehyde Formaldehyde formaldehyde->mannich_reaction t_butylamine tert-Butylamine t_butylamine->mannich_reaction bupropion_base Bupropion (free base) mannich_reaction->bupropion_base bupropion_hcl Bupropion HCl bupropion_base->bupropion_hcl Salt Formation hcl_salt HCl hcl_salt->bupropion_base

Hypothetical Mannich-Type Synthesis of Bupropion.

Causality Behind Experimental Choices: This route would start with the readily available m-chloroacetophenone. The key step is the Mannich reaction, which would form the desired aminoketone directly. This approach has the potential to be more atom-economical than the traditional route as it avoids the introduction and subsequent displacement of a halogen. However, challenges could include controlling the regioselectivity of the aminomethylation and potential side reactions.

Friedel-Crafts Acylation with a Pre-functionalized Acyl Halide

Another potential alternative involves a Friedel-Crafts acylation of chlorobenzene with an acyl halide that already contains the protected amino group.

bupropion_synthesis_friedel_crafts chlorobenzene Chlorobenzene friedel_crafts Friedel-Crafts Acylation chlorobenzene->friedel_crafts acyl_halide 2-(Protected-tert-butylamino)propanoyl chloride acyl_halide->friedel_crafts protected_bupropion Protected Bupropion friedel_crafts->protected_bupropion bupropion_base Bupropion (free base) protected_bupropion->bupropion_base Deprotection deprotection Deprotection deprotection->protected_bupropion bupropion_hcl Bupropion HCl bupropion_base->bupropion_hcl Salt Formation hcl_salt HCl hcl_salt->bupropion_base

Hypothetical Friedel-Crafts Acylation Route to Bupropion.

Causality Behind Experimental Choices: This strategy would construct the bupropion skeleton in a single step through the Friedel-Crafts acylation. The key challenge would be the synthesis of the 2-(protected-tert-butylamino)propanoyl chloride, which would likely require a multi-step sequence from a starting material like alanine. The choice of protecting group would be crucial to withstand the Lewis acid conditions of the Friedel-Crafts reaction. A successful implementation of this route would offer a highly convergent synthesis.

Comparative Analysis of Synthetic Routes

FeatureTraditional Route (with Bromine)Greener Traditional Route (with NBS)Nitrile-Based Route (Hypothetical full route)Mannich-Type Route (Hypothetical)Friedel-Crafts Route (Hypothetical)
Starting Material 3'-Chloropropiophenone3'-Chloropropiophenonem-Chlorobenzonitrilem-ChloroacetophenoneChlorobenzene, Protected Alanine Derivative
Key Reaction α-Bromination, SN2α-Bromination, SN2Grignard Reaction, AminationMannich ReactionFriedel-Crafts Acylation
Number of Steps 2 (to free base)2 (to free base)Potentially 3-4Potentially 1-2Potentially 2-3 (including precursor synthesis)
Overall Yield ~70-80%[7]~68%[8]Data not availableData not availableData not available
Key Reagents Br2, tert-butylamineNBS, tert-butylamineEtMgBr, Aminating agentFormaldehyde, tert-butylamineLewis Acid, Protected acyl halide
Safety Concerns Use of toxic and corrosive Br2Safer than Br2, but NBS is an irritantUse of pyrophoric Grignard reagentUse of toxic formaldehydeUse of strong Lewis acids
Environmental Impact Use of chlorinated solvents, HBr byproductReduced solvent toxicity, but still generates wasteDependent on solvent choicePotentially more atom-economicalDependent on protecting group strategy

Experimental Protocols

Greener Synthesis of Bupropion Hydrochloride via NBS Bromination

This protocol is adapted from a published greener synthesis methodology[8].

Step 1: α-Bromination of 3'-Chloropropiophenone

  • To a solution of 3'-chloropropiophenone (1.0 eq) in ethyl acetate, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a suitable acid or radical initiator.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining NBS.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-3'-chloropropiophenone.

Step 2: Amination and Salt Formation

  • Dissolve the crude 2-bromo-3'-chloropropiophenone in a suitable solvent such as acetonitrile or a greener alternative like Cyrene.

  • Add an excess of tert-butylamine (e.g., 3-5 equivalents).

  • Heat the mixture and monitor the reaction until completion.

  • After cooling, perform an aqueous workup to remove excess tert-butylamine and its hydrobromide salt.

  • Extract the bupropion free base into a suitable organic solvent (e.g., ethyl acetate).

  • Bubble hydrogen chloride gas through the organic solution or add a solution of HCl in a solvent like isopropanol to precipitate bupropion hydrochloride.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Conclusion

While the traditional synthesis of bupropion via alpha-bromination of 3'-chloropropiophenone remains a workhorse, its inherent safety and environmental drawbacks have spurred the development of greener alternatives. These improved methods, primarily involving the replacement of hazardous reagents and solvents, offer significant advantages.

Truly alternative synthetic routes that avoid the alpha-halogenation step altogether, such as those potentially starting from nitrile or acetophenone precursors via Grignard, Mannich, or Friedel-Crafts reactions, remain less explored in the public domain for the specific synthesis of bupropion. However, these hypothetical pathways offer exciting opportunities for future research and process development. A successful implementation of such a route could lead to a more elegant, efficient, and sustainable manufacturing process for this important pharmaceutical. The choice of the optimal synthetic route will ultimately depend on a holistic assessment of factors including cost, safety, environmental impact, and scalability.

References

Spectroscopic Validation of 4'-Bromobutyrophenone Derivatives: A Comparative Guide for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4'-Bromobutyrophenone and its derivatives are key building blocks in the synthesis of numerous pharmaceutical agents.[1][] Their precise chemical structure is critical to the efficacy and safety of the final drug product. This guide provides an in-depth comparison of spectroscopic techniques for the validation of this compound, with a focus on distinguishing it from a common isomeric impurity, 2'-bromobutyrophenone, which can arise during synthesis.

This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to ensure the integrity of these crucial pharmaceutical intermediates.

The Imperative of Spectroscopic Validation in Pharmaceutical Synthesis

The synthesis of substituted aromatic ketones, such as this compound, often proceeds via Friedel-Crafts acylation.[3][4][5] In the case of acylating bromobenzene with butyryl chloride, the directing effects of the bromine substituent can lead to the formation of not only the desired para-substituted product (4'-isomer) but also the ortho-isomer (2'-bromobutyrophenone) as a significant impurity.[6] While chromatographically separable, the definitive identification and quantification of these isomers rely on robust spectroscopic methods. Regulatory bodies like the FDA and international standards such as the ICH guidelines mandate rigorous analytical method validation to ensure product quality and patient safety.[7][8]

A Multi-Pronged Spectroscopic Approach

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound derivatives. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for chemical identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[9][10]

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR (¹H NMR) is highly sensitive to the electronic environment of hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a detailed map of the molecule's proton framework.

In comparing this compound and its 2'-isomer, the most significant differences are observed in the aromatic region of the spectrum. The para-substitution in the 4'-isomer results in a more symmetrical pattern (two doublets), whereas the ortho-substitution in the 2'-isomer leads to a more complex and dispersed set of signals.

Assignment This compound (Predicted δ, ppm) 2'-Bromobutyrophenone (Predicted δ, ppm) Rationale for Differentiation
Aromatic Protons ~7.8 (d, 2H), ~7.6 (d, 2H)~7.6-7.8 (m, 4H)The symmetrical nature of the 4'-isomer leads to two distinct sets of equivalent aromatic protons, resulting in two doublets. The less symmetrical 2'-isomer displays four non-equivalent aromatic protons, leading to a more complex multiplet.
-CH₂- (adjacent to C=O) ~2.9 (t, 2H)~2.9 (t, 2H)Minimal difference expected as they are similarly influenced by the carbonyl group.
-CH₂- (middle) ~2.0 (sextet, 2H)~2.0 (sextet, 2H)Little to no significant shift difference is anticipated.
-CH₃ ~1.0 (t, 3H)~1.0 (t, 3H)The terminal methyl group is distant from the aromatic ring, hence minimal impact from the bromine position.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached groups.

The key differentiators in the ¹³C NMR spectra of 4'- and 2'-bromobutyrophenone are the chemical shifts of the aromatic carbons, particularly the carbon bearing the bromine atom (ipso-carbon) and the carbonyl carbon.

Assignment This compound (Predicted δ, ppm) 2'-Bromobutyrophenone (Predicted δ, ppm) Rationale for Differentiation
C=O ~199~201The steric hindrance from the ortho-bromine in the 2'-isomer can slightly deshield the carbonyl carbon.
C-Br (ipso) ~128~122The position of the bromine atom directly influences the chemical shift of the carbon to which it is attached.
Aromatic Carbons ~138 (quat.), ~132 (CH), ~130 (CH)~139 (quat.), ~134 (CH), ~132 (CH), ~128 (CH)The different substitution patterns lead to distinct chemical shifts for all aromatic carbons.
Aliphatic Carbons ~38 (-CH₂-), ~18 (-CH₂-), ~14 (-CH₃)~39 (-CH₂-), ~18 (-CH₂-), ~14 (-CH₃)Minimal differences are expected for the aliphatic side chain.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Both 4'- and 2'-bromobutyrophenone will exhibit characteristic absorptions for the carbonyl (C=O) group and the carbon-bromine (C-Br) bond. While the C=O stretching frequency can be influenced by conjugation and substitution patterns, the most significant information from FT-IR in this case is confirmatory of the functional groups present. The "fingerprint region" (below 1500 cm⁻¹) will show unique patterns for each isomer, allowing for their differentiation, though interpretation can be complex.

Functional Group This compound (Expected Wavenumber, cm⁻¹) 2'-Bromobutyrophenone (Expected Wavenumber, cm⁻¹) Key Observations
C=O Stretch ~1685~1690Conjugation with the aromatic ring lowers the C=O stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹). The ortho-bromine may cause a slight increase in frequency due to electronic effects.
C-Br Stretch ~600-500~600-500This absorption is in the low-frequency region and confirms the presence of the C-Br bond.
Aromatic C-H Stretch >3000>3000Confirms the presence of the aromatic ring.
Aliphatic C-H Stretch <3000<3000Confirms the presence of the aliphatic side chain.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bromine-containing compounds, the presence of two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[11]

The primary fragmentation pathways for both isomers will involve cleavage alpha to the carbonyl group and McLafferty rearrangement.[11] While the mass-to-charge ratios (m/z) of the major fragments may be identical, their relative abundances could differ, providing a basis for differentiation.

Fragment (m/z) Ion Structure This compound (Expected Relative Abundance) 2'-Bromobutyrophenone (Expected Relative Abundance) Fragmentation Pathway
226/228 [C₁₀H₁₁BrO]⁺ModerateModerateMolecular Ion (M⁺)
183/185 [C₇H₄BrO]⁺HighHighα-cleavage (loss of propyl radical)
155/157 [C₆H₄Br]⁺ModerateModerateLoss of CO from the bromobenzoyl cation
120 [C₈H₈O]⁺LowLowMcLafferty rearrangement (loss of ethylene from the molecular ion of the non-brominated analogue)

Experimental Protocols

Adherence to validated experimental protocols is crucial for obtaining reliable and reproducible spectroscopic data.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • FT-IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • MS: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL for direct infusion or LC-MS analysis.

Instrumentation and Data Acquisition
  • NMR:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

  • FT-IR:

    • Instrument: Fourier-Transform Infrared Spectrometer.

    • Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.

  • MS:

    • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for LC-MS).

    • Parameters: Acquire data over a mass range of m/z 50-500.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a this compound derivative, including the comparative analysis against a potential isomeric impurity.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Conclusion Sample Test Sample of This compound Derivative NMR ¹H and ¹³C NMR Sample->NMR Acquire Data FTIR FT-IR Sample->FTIR Acquire Data MS Mass Spectrometry Sample->MS Acquire Data Data_Analysis Analyze Chemical Shifts, Coupling Constants, Wavenumbers, and m/z Ratios NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Compare with Reference Spectra and Data of Potential Impurities (e.g., 2'-isomer) Data_Analysis->Comparison Validation Structural Confirmation and Purity Assessment Comparison->Validation G H_NMR ¹H NMR: Symmetrical Aromatic Pattern (2 Doublets) Structure_4 This compound H_NMR->Structure_4 Indicates C_NMR ¹³C NMR: Characteristic shifts for para-substituted ring C_NMR->Structure_4 Confirms FTIR FT-IR: C=O stretch at ~1685 cm⁻¹ FTIR->Structure_4 Supports MS MS: M/M+2 pattern at m/z 226/228 MS->Structure_4 Consistent with Conclusion Confirmed Structure: This compound Structure_4->Conclusion Validated Structure_2 2'-Bromobutyrophenone

References

Comparative yield analysis of different synthetic methods for 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthesis of 4'-Bromobutyrophenone: A Comparative Yield Analysis

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of numerous pharmaceutical compounds, and selecting the optimal synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of the primary synthetic methods for this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to this compound

This compound, an aromatic ketone, serves as a crucial precursor in the synthesis of a variety of biologically active molecules. Its structure, featuring a brominated phenyl ring and a butyryl chain, offers multiple points for further functionalization, making it a versatile intermediate in medicinal chemistry. The efficiency of its synthesis is therefore a critical consideration in the overall drug development process.

Comparative Analysis of Synthetic Methodologies

This guide will focus on three principal synthetic routes to this compound:

  • Method 1: Direct Friedel-Crafts Acylation of Bromobenzene

  • Method 2: Synthesis from γ-Butyrolactone

  • Method 3: Grignard Reagent-Based Synthesis

A summary of the key performance indicators for each method is presented below, followed by a detailed discussion and experimental protocols.

MethodStarting MaterialsKey ReagentsNumber of StepsTypical Yield (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation Bromobenzene, Butyryl chlorideAlCl₃ (or other Lewis acids)170-85%High yield, well-established, one-pot synthesis.Requires stoichiometric amounts of Lewis acid, generates acidic waste, sensitive to moisture.
γ-Butyrolactone Route γ-Butyrolactone, BromobenzeneHBr, Thionyl chloride, AlCl₃360-75% (overall)Utilizes a potentially cheaper starting material (γ-butyrolactone).[1]Multi-step process, involves handling of corrosive reagents.
Grignard Synthesis Bromobenzene, Butyryl chlorideMagnesium, Butyryl chloride265-80%Effective for a wide range of substrates.Highly sensitive to moisture and protic solvents, potential for side reactions.[2][3]

Method 1: Direct Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Insight

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of butyryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. A subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the desired this compound. Due to the deactivating, yet ortho-, para-directing nature of the bromine substituent, the para-substituted product is predominantly formed due to reduced steric hindrance compared to the ortho position.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Butyryl_chloride Butyryl Chloride Acylium_ion_complex [Butyryl-Cl-AlCl₃] Complex Butyryl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Acylium_ion Butyrium Ion (Resonance Stabilized) Acylium_ion_complex->Acylium_ion Cleavage AlCl4- [AlCl₄]⁻ Acylium_ion_complex->AlCl4- Bromobenzene Bromobenzene Arenium_ion Arenium Ion Intermediate (σ-complex) Bromobenzene->Arenium_ion + Butyrium Ion 4-Bromobutyrophenone This compound Arenium_ion->4-Bromobutyrophenone - H⁺ (reprotonates [AlCl₄]⁻)

Diagram 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol

Materials:

  • Bromobenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the stirred suspension to 0-5 °C in an ice-water bath.

  • Add a solution of butyryl chloride (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add a solution of bromobenzene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to afford this compound.

Expected Yield: 70-85%[5]

Method 2: Synthesis from γ-Butyrolactone

This multi-step approach utilizes the readily available and often more economical γ-butyrolactone as the starting material. The synthesis involves the ring-opening of the lactone to form 4-bromobutyric acid, followed by conversion to the acyl chloride and subsequent Friedel-Crafts acylation.

Mechanistic Insight

The synthesis begins with the acid-catalyzed ring-opening of γ-butyrolactone with hydrobromic acid (HBr).[6] The protonated lactone undergoes nucleophilic attack by the bromide ion, leading to the formation of 4-bromobutyric acid. This carboxylic acid is then converted to 4-bromobutyryl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The final step is a Friedel-Crafts acylation of bromobenzene with the in situ generated 4-bromobutyryl chloride, following the same mechanism as described in Method 1.

G cluster_0 Step 1: Ring-Opening of γ-Butyrolactone cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Friedel-Crafts Acylation g-Butyrolactone γ-Butyrolactone Protonated_lactone Protonated Lactone g-Butyrolactone->Protonated_lactone + H⁺ 4-Bromobutyric_acid 4-Bromobutyric Acid Protonated_lactone->4-Bromobutyric_acid + Br⁻ 4-Bromobutyryl_chloride 4-Bromobutyryl Chloride 4-Bromobutyric_acid->4-Bromobutyryl_chloride + SOCl₂ 4-Bromobutyrophenone This compound 4-Bromobutyryl_chloride->4-Bromobutyrophenone + Bromobenzene, AlCl₃ Bromobenzene Bromobenzene

Diagram 2: Synthetic workflow from γ-Butyrolactone.
Experimental Protocol

Part A: Synthesis of 4-Bromobutyric Acid

  • In a round-bottom flask, combine γ-butyrolactone (1.0 eq) and a 48% aqueous solution of HBr (2.0 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromobutyric acid.

Part B: Synthesis of this compound

  • To a solution of the crude 4-bromobutyric acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • In a separate flask, prepare a suspension of anhydrous AlCl₃ (1.1 eq) in bromobenzene (which can act as both reactant and solvent).

  • Cool the AlCl₃ suspension to 0 °C and slowly add the freshly prepared 4-bromobutyryl chloride solution.

  • Follow the workup and purification procedure as described in Method 1.

Expected Yield: 60-75% (overall)

Method 3: Grignard Reagent-Based Synthesis

This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with butyryl chloride. Grignard reagents are potent nucleophiles and readily react with acyl chlorides.[2]

Mechanistic Insight

The synthesis begins with the preparation of phenylmagnesium bromide from bromobenzene and magnesium metal in an anhydrous ether solvent.[7] The highly nucleophilic Grignard reagent then attacks the electrophilic carbonyl carbon of butyryl chloride. This addition is followed by the elimination of the chloride ion to form an intermediate ketone, 4'-butyrophenone. A second equivalent of the Grignard reagent can then react with the ketone to form a tertiary alcohol. To favor the formation of the ketone, the reaction is typically carried out at low temperatures and with careful control of stoichiometry.[3] A modified approach using a copper catalyst can improve the selectivity for the ketone.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Acyl Substitution cluster_2 Potential Side Reaction Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_bromide + Mg (in ether) Mg Mg Tetrahedral_intermediate Tetrahedral Intermediate Phenylmagnesium_bromide->Tetrahedral_intermediate + Butyryl Chloride Butyryl_chloride Butyryl Chloride 4-Butyrophenone 4'-Butyrophenone Tetrahedral_intermediate->4-Butyrophenone Elimination of MgBrCl Tertiary_alcohol Tertiary Alcohol 4-Butyrophenone->Tertiary_alcohol + Phenylmagnesium Bromide

Diagram 3: Grignard Synthesis of this compound.
Experimental Protocol

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Butyryl chloride

  • Ammonium chloride (NH₄Cl) solution, saturated

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and a crystal of iodine.

    • Add a small amount of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the flask to initiate the reaction.

    • Once the reaction begins (as evidenced by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Butyryl Chloride:

    • Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of butyryl chloride (0.9 eq) in anhydrous diethyl ether dropwise, maintaining the low temperature.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with dilute HCl, water, and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Expected Yield: 65-80%

Conclusion and Recommendations

The choice of synthetic method for this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the available laboratory equipment.

  • For high yield and a straightforward, one-pot synthesis on a laboratory scale, the direct Friedel-Crafts acylation (Method 1) is often the preferred choice. Its primary drawbacks are the need for stoichiometric amounts of a moisture-sensitive Lewis acid and the generation of acidic waste.

  • When cost is a major driver and a multi-step synthesis is acceptable, the γ-butyrolactone route (Method 2) presents a viable alternative. The lower cost of γ-butyrolactone compared to butyryl chloride can be advantageous for larger-scale production.[1]

  • The Grignard synthesis (Method 3) offers good yields and is a powerful tool for C-C bond formation. However, its stringent requirement for anhydrous conditions and the potential for over-addition to form a tertiary alcohol necessitate careful control of the reaction parameters.

For industrial applications, the safety and environmental impact of the chosen method are critical. While Friedel-Crafts acylation is a mature technology, concerns about the large volumes of acidic waste are driving research into more sustainable alternatives. The development of solid acid catalysts for Friedel-Crafts reactions is a promising area of research to address these environmental concerns.

Ultimately, the selection of the most appropriate synthetic route requires a careful evaluation of the specific needs of the project, balancing the trade-offs between yield, cost, scalability, and environmental impact.

References

A Comparative Guide to the Quantitative Analysis of 4'-Bromobutyrophenone Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4'-Bromobutyrophenone, a key starting material and intermediate in the synthesis of various CNS-active compounds, is no exception.[] Ensuring its purity is paramount to controlling the impurity profile of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of this compound purity. We will delve into the widely adopted High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful alternative. This document is intended for researchers, analytical scientists, and quality control professionals who require robust and reliable methods for purity assessment.

The Workhorse of Pharmaceutical Analysis: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique in the pharmaceutical industry for purity and assay testing.[2] Its versatility in handling non-volatile and thermally unstable compounds makes it an ideal choice for a wide array of pharmaceutical molecules.[3] For this compound, a moderately polar aromatic ketone, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

The principle of RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase.[4] Components are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column, resulting in longer elution times.

Causality Behind Experimental Choices in HPLC Method Development

Developing a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.[5]

  • Column Chemistry (Stationary Phase): A C18 (octadecyl-silane) column is the standard choice for compounds like this compound. Its long alkyl chains provide sufficient hydrophobic interaction to retain the analyte and separate it from more polar or less retained impurities.

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[4] An acidic modifier (e.g., phosphoric acid or formic acid) is added to the mobile phase to suppress the ionization of residual silanols on the silica-based stationary phase, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[5]

  • Detection Wavelength: this compound possesses a chromophore (the bromophenyl ketone group) that absorbs UV light. The detection wavelength is set at the absorbance maximum (λmax) to ensure the highest sensitivity for both the main component and any related impurities.

Experimental Protocol 1: Quantitative Analysis by RP-HPLC

This protocol outlines a validated isocratic RP-HPLC method for determining the purity of this compound. The method is designed to be self-validating by incorporating system suitability tests, ensuring the chromatographic system is performing adequately before sample analysis.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 60:40 v/v ratio.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

2. Preparation of Solutions:

  • Diluent: Mobile phase is used as the diluent.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. System Suitability Test (SST):

  • Before sample analysis, inject the Standard Solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

    • The tailing factor for the this compound peak should be not more than 2.0.

    • The theoretical plate count should be not less than 2000.

    • These criteria ensure the precision, efficiency, and peak symmetry of the analysis.

4. Procedure:

  • Inject the diluent once as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution and the Sample Solution.

  • Calculate the purity of the sample using the area normalization method or against the reference standard.

Purity Calculation (Area %):

Workflow Visualization: RP-HPLC Analysis

The following diagram illustrates the logical flow of the quantitative HPLC analysis.

HPLC_Workflow cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Results Prep_Standard Prepare Standard (100 µg/mL) Injector Autosampler/Injector Prep_Standard->Injector Prep_Sample Prepare Sample (100 µg/mL) Prep_Sample->Injector Prep_Mobile_Phase Prepare Mobile Phase (ACN:H2O:H3PO4) HPLC_System HPLC System Prep_Mobile_Phase->HPLC_System Column C18 Column (30°C) Injector->Column 1.0 mL/min Detector UV Detector (254 nm) Column->Detector Data_Acq Data Acquisition System (e.g., Empower, Chromeleon) Detector->Data_Acq Chromatogram Generate Chromatogram Data_Acq->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Purity (%) = (TIC Area of Main Peak / Total TIC Area of All Peaks) x 100

Caption: Workflow for quantitative purity and impurity identification by GC-MS.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal, such as routine quality control versus in-depth impurity profiling. The table below provides a comparative summary of their performance based on typical validation parameters established by the International Council for Harmonisation (ICH) guidelines. [6][7][8]

Parameter RP-HPLC with UV Detection GC-MS Commentary
Applicability Excellent for non-volatile and thermally labile compounds. The workhorse for most API purity tests. [2] Ideal for volatile and semi-volatile, thermally stable compounds. [9] This compound is suitable for both, making the choice dependent on other factors.
Specificity High. Achieved by chromatographic separation. Peak identity is based on retention time comparison with a standard. Very High. Combines chromatographic separation with mass spectral data for definitive peak identification. [10] GC-MS provides an extra dimension of confirmation, crucial for identifying unknown impurities.
Sensitivity (LOD/LOQ) Good to Excellent. Typically in the low µg/mL to ng/mL range. [11] Excellent. Can reach pg/mL levels, especially in Selected Ion Monitoring (SIM) mode. [12] GC-MS is generally more sensitive for amenable compounds. [3]
Precision (%RSD) Excellent. Typically <1.0% for the main analyte. [13] Excellent. Typically <2.0% for the main analyte. Both methods demonstrate high precision suitable for quantitative analysis.
Accuracy (% Recovery) Excellent. Typically 98-102%. [11] Excellent. Typically 95-105%. Both methods are highly accurate when properly validated.
Linearity (R²) Excellent. Typically >0.999. [11] Excellent. Typically >0.995. Both techniques show a strong linear relationship between concentration and response.
Sample Throughput High. Isocratic methods can have run times of 10-15 minutes. [14] High. Modern GC methods with fast temperature ramps can be very quick. [14] Throughput is comparable and depends heavily on the specific method parameters.

| Cost & Complexity | HPLC systems are common in QC labs. Solvent consumption can be a significant operational cost. [14]| GC-MS systems can have a higher initial cost. Uses less expensive carrier gas instead of solvents. [3]| Operational costs for GC can be lower due to reduced solvent usage. [3]|

Conclusion: Selecting the Appropriate Method

For the routine quality control and quantitative purity analysis of this compound, RP-HPLC is a robust, reliable, and highly suitable method . It is versatile, precise, and ubiquitous in pharmaceutical laboratories. Its primary strength lies in its applicability to a vast range of compounds and its straightforward operation for assay and impurity determination.

GC-MS serves as an excellent orthogonal and confirmatory technique . It should be the method of choice when the primary goal is the definitive identification of unknown volatile impurities or when higher sensitivity for such impurities is required. In a comprehensive quality assessment, employing both HPLC for routine purity and GC-MS for characterizing the volatile impurity profile provides the most complete understanding of the material's quality.

Ultimately, the selection is a strategic decision. For lot release testing in a GMP environment, a validated HPLC method is often sufficient and efficient. For process development, impurity profiling, and troubleshooting, the additional structural information provided by GC-MS is invaluable.

References

A Comparative Guide to Purity Assessment of 4'-Bromobutyrophenone: An In-Depth Analysis of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4'-Bromobutyrophenone is not merely a quality control step; it is a foundational requirement for the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of unwanted chemicals, even in trace amounts, can have significant consequences, making the choice of analytical methodology a critical decision point in the development lifecycle.[1]

This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity assessment of this compound, a key starting material in the synthesis of various pharmaceuticals. We will focus on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, detailing the causality behind our experimental choices and validating its performance against established regulatory frameworks. Furthermore, we will objectively compare this "gold standard" approach with orthogonal methods like High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) to provide a complete analytical picture.

The Primary Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound that are thermally stable.[2][3] Its strength lies in the powerful combination of gas chromatography's high-resolution separation capabilities with the unparalleled identification power of mass spectrometry.[2] This dual capability allows not only for the quantification of the main component but also for the detection and structural elucidation of unknown volatile impurities that might arise from synthesis or degradation.[1][4]

Expertise in Action: Causality Behind the GC-MS Protocol

A robust analytical method is one where every parameter is chosen for a specific, justifiable reason. The goal is to create a method that is not only accurate and precise but also rugged enough to be transferred between laboratories.

Experimental Protocol: GC-MS Purity Assay

1. Sample Preparation:

  • Rationale: For a purity assay of a neat material, the primary goal is to introduce a representative sample into the instrument without introducing artifacts. A simple dilution is the most direct and error-free approach.

  • Solvent Selection: Dichloromethane or Ethyl Acetate are chosen for their high volatility (preventing interference with early-eluting peaks) and excellent solubility for this compound.

  • Procedure:

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent to create a stock solution of ~1 mg/mL.

    • Perform a subsequent 1:10 dilution in a GC vial to a final concentration of ~100 µg/mL. This concentration is optimal to ensure a strong signal for the main peak while preventing detector saturation, allowing for the detection of impurities at the 0.05-0.10% level.

2. Instrumentation & Conditions:

  • Rationale: The parameters below are selected to achieve optimal separation of this compound from potential process-related impurities (e.g., starting materials, other brominated species, or solvent residues) while ensuring a sharp, symmetrical peak shape.

  • System: A standard Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

Parameter Setting Justification
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)This non-polar column is the industry standard for general-purpose analysis. It separates compounds primarily by boiling point, which is effective for resolving the target analyte from most synthesis-related impurities.[2]
Injection 1 µL, Split 50:1A split injection is used to prevent column and detector overload from the high-concentration main peak, ensuring sharp peaks and a stable baseline.[5] For trace analysis, a splitless injection could be employed.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minHelium is an inert and efficient carrier gas. A constant flow rate ensures reproducible retention times throughout the temperature program.
Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minThe initial hold allows for solvent focusing. The ramp rate is aggressive enough for a fast run time but controlled enough to separate closely eluting impurities. The final hold ensures that any high-boiling point compounds are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of the analyte as it moves from the GC column to the MS source.
Ion Source Temp. 230 °CStandard temperature for robust ionization while minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) @ 70 eVThe standard for GC-MS, as it produces reproducible, fragment-rich mass spectra that are ideal for structural elucidation and comparison against spectral libraries like NIST.[2]
Acquisition Mode Full Scan (m/z 40-450)Acquiring the full mass spectrum is essential for identifying unknown impurities. For quantifying known impurities at very low levels, Selected Ion Monitoring (SIM) would be the preferred mode for enhanced sensitivity.[5]
A Self-Validating System: Protocol According to ICH Q2(R1)

Trustworthiness in an analytical method is established through rigorous validation.[6][7] The protocol must be challenged to prove it is fit for its intended purpose. The following validation parameters are critical:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by the chromatographic separation of all components and the unique mass spectrum of each.

  • Linearity: Assessed over a range of concentrations (e.g., 1 µg/mL to 200 µg/mL), the method should demonstrate a correlation coefficient (r²) of ≥0.999.

  • Accuracy & Precision: Accuracy is determined by spike recovery studies at multiple levels, with acceptance criteria typically between 98-102%. Precision (repeatability and intermediate precision) is measured by the relative standard deviation (RSD) of replicate analyses, which should be ≤2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ), these parameters define the lower limits of the method's capability. For this method, an LOQ of ~0.05% for known impurities is achievable.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like oven temperature ramp rate and carrier gas flow rate to ensure it remains unaffected.

Diagram: GC-MS Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final purity determination using the described GC-MS method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Dilute to 1 mg/mL Sample->Dissolve Dilute Dilute to 100 µg/mL in GC Vial Dissolve->Dilute Inject Inject 1 µL (Split 50:1) Dilute->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect MS Detection (Full Scan) Ionize->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Peaks (Retention Time & Mass Spectrum) Integrate->Identify Library NIST Library Search Identify->Library Quantify Calculate Purity (% Area Normalization) Identify->Quantify Report Final Purity Report Quantify->Report

Caption: Workflow for this compound purity analysis by GC-MS.

Comparison with Alternative Methodologies

No single analytical technique is infallible. Employing an orthogonal method—one that relies on a different scientific principle—is a cornerstone of robust analytical science, providing a cross-validation of the primary result.[8]

Alternative 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating compounds in the liquid phase, making it ideal for non-volatile or thermally unstable impurities that would be missed by GC.[3]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically a C18 column). Detection is achieved by measuring the absorbance of UV light by the analyte.

  • Typical Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water.

    • Detection: UV at 254 nm, where the phenyl ketone chromophore absorbs strongly.[9]

  • Comparison to GC-MS:

    • Pros: Superior for analyzing non-volatile or thermally labile impurities. It is often considered a more "universal" detector for chromophoric organic molecules.

    • Cons: Lacks the definitive identification power of mass spectrometry; peak identity is based solely on retention time against a reference standard. Co-eluting impurities can be missed.

Alternative 2: Quantitative NMR (qNMR)

qNMR stands apart as a primary analytical method, meaning it can determine purity without needing a reference standard of the analyte itself.[8][10][11]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known proton signal from the analyte against the integral of a signal from a certified, high-purity internal standard, one can calculate the absolute purity of the sample.[12][13]

  • Typical Protocol:

    • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

    • Add a known volume of deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum using quantitative parameters (e.g., extended relaxation delay of >5x T₁).

    • Calculate purity based on the ratio of integrals, number of protons, and molecular weights.

  • Comparison to GC-MS:

    • Pros: Provides an absolute purity value and structural confirmation simultaneously. It is non-destructive and can detect non-volatile and inorganic impurities (if they have NMR-active nuclei) that are invisible to GC.[8][13]

    • Cons: Significantly lower sensitivity compared to GC-MS, making it unsuitable for detecting impurities below the ~0.1% level. Signal overlap can complicate quantification in complex mixtures.

Data-Driven Performance Comparison

To aid in method selection, the table below summarizes the expected performance characteristics of each technique for the purity assessment of this compound.

Performance Metric GC-MS HPLC-UV qNMR
Specificity Very High (Separation + Mass Spectrum)Moderate (Separation only)High (Chemical Shift)
Primary Use Volatile impurity identification & quantificationGeneral purity, non-volatile impuritiesAbsolute purity determination
Typical LOQ ~0.01-0.05% (for impurities)~0.05% (for impurities)~0.1-0.5% (for impurities)
Reference Standard Required for quantificationRequired for quantificationInternal standard required (not analyte)
Throughput HighHighModerate
Destructive? YesYesNo

Decision-Making Guide for Method Selection

Choosing the right tool depends on the analytical question being asked. This flowchart provides a logical path for selecting the most appropriate method.

Method_Selection rect_node rect_node start What is the analytical goal? q1 Identify unknown volatile impurities? start->q1 q2 Need absolute purity value without analyte standard? q1->q2 No ans_gcms Use GC-MS q1->ans_gcms Yes q3 Concerned about non-volatile or thermally labile impurities? q2->q3 No ans_qnmr Use qNMR q2->ans_qnmr Yes ans_hplc Use HPLC-UV q3->ans_hplc Yes ans_routine Use HPLC-UV or GC-MS for routine QC q3->ans_routine No (Routine Purity Check)

Caption: Decision tree for selecting an analytical method for purity testing.

Conclusion and Authoritative Grounding

For the comprehensive purity assessment of this compound, a validated GC-MS method stands as the premier choice for identifying and quantifying volatile and semi-volatile impurities. Its combination of high-resolution separation and definitive mass spectral identification provides an unparalleled level of confidence, aligning with the rigorous expectations of regulatory bodies like the FDA and EMA.[1][2][14]

However, a truly robust quality control strategy acknowledges the limitations of any single technique. Orthogonal methods such as HPLC-UV are essential for detecting non-volatile impurities, while qNMR offers a powerful, independent verification of absolute purity. The choice of method should always be driven by the specific analytical need, whether it is for routine quality control, in-depth impurity profiling during process development, or establishing the purity of a reference standard. Adherence to validation principles outlined in guidelines such as ICH Q2(R1) is non-negotiable and ensures that the data generated is reliable, reproducible, and trustworthy.[6][7][15]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4'-Bromobutyrophenone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Accurate Quantification in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. 4'-Bromobutyrophenone is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. Consequently, robust and reliable analytical methods for its quantification are indispensable.

This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices, enabling you to select and implement the most suitable method for your specific needs. This document is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system, supported by experimental data and authoritative references.

The core of this guide is the principle of cross-validation, a critical process to verify that different analytical methods produce consistent, reliable, and accurate results.[1] By comparing the performance of HPLC and GC-MS, we can establish a higher degree of confidence in the analytical data, a cornerstone of regulatory compliance and successful drug development.

Pillar I: Expertise & Experience in Method Selection

The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, a solid at room temperature, HPLC is an excellent choice for routine quality control and purity assessment. The development of a stability-indicating HPLC method is crucial to separate the main compound from any potential impurities and degradation products that may arise during synthesis or storage.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. While this compound is a solid, it can be readily volatilized at elevated temperatures, making GC-MS a viable and powerful alternative for its quantification. The mass spectrometer provides an additional layer of confirmation, offering structural information and high selectivity.

Pillar II: Trustworthiness Through Self-Validating Systems

A trustworthy analytical method is one that is validated to be fit for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, assesses various parameters to ensure the method's reliability.[3]

Forced Degradation Studies: The Foundation of a Stability-Indicating HPLC Method

To develop a robust HPLC method capable of separating this compound from its potential degradation products, forced degradation studies are essential.[4][5] These studies intentionally stress the drug substance under various conditions to generate likely degradants.[4][6][7][8]

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The results of these studies inform the development of the HPLC method by ensuring that the chromatographic conditions can resolve the parent peak from all degradation product peaks, thus demonstrating the method's specificity.

Experimental Protocols

The following protocols are presented as a comprehensive guide for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

Rationale for Experimental Choices:

  • Column: A C18 column is a common choice for reversed-phase HPLC due to its hydrophobic stationary phase, which provides good retention and separation for moderately polar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and water provides a good balance of solvent strength to elute the analyte with a reasonable retention time and good peak shape. The addition of a small amount of acid (e.g., phosphoric acid) can improve peak symmetry by suppressing the ionization of any silanol groups on the silica-based column.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance ensures high sensitivity.

Step-by-Step Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Experimental Choices:

  • Column: A non-polar or low-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for the separation of relatively non-polar compounds like this compound.

  • Temperature Program: A temperature ramp is used to ensure the efficient elution of the analyte and any potential impurities with good peak shape and resolution.

  • Ionization: Electron Ionization (EI) is a standard and robust ionization technique that produces characteristic fragmentation patterns, aiding in compound identification.

  • Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.

Step-by-Step Protocol:

  • Instrumentation: GC-MS system with an autosampler.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless injection).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 183, 185, 120).

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify this compound based on the peak area of the selected ions and the calibration curve.

Pillar III: Authoritative Grounding & Comprehensive References

Cross-Validation Workflow

Cross-validation is the ultimate test of concordance between two analytical methods.[1][9] It involves analyzing the same set of samples by both the HPLC and GC-MS methods and statistically comparing the results.

Caption: Cross-validation workflow for comparing HPLC and GC-MS methods.

Data Presentation: A Comparative Analysis

The performance of each method should be rigorously evaluated based on standard validation parameters. The following table summarizes the expected performance characteristics for the quantification of this compound by HPLC and GC-MS.

Parameter HPLC-UV GC-MS (SIM) Acceptance Criteria (Typical) Reference
Linearity (R²) > 0.999> 0.999R² ≥ 0.995[10],[2]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance[11],[12]
Precision (%RSD)
- Repeatability< 1.0%< 2.0%≤ 2.0%[2],[13]
- Intermediate Precision< 2.0%< 3.0%≤ 3.0%[12]
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mLReportable[10]
Limit of Quantitation (LOQ) ~15 ng/mL~0.5 ng/mLReportable[10]
Specificity Demonstrated through forced degradationHigh (based on mass fragmentation)No interference at the retention time of the analyte[4]
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and temperatureUnaffected by minor changes in oven temperature ramp and gas flow rate%RSD < 5% for varied conditions[14]

Cross-Validation Acceptance Criteria:

For the cross-validation to be successful, the results from both methods should be comparable. A common approach is to analyze a minimum of three concentrations (low, medium, and high) in triplicate. The mean accuracy at each concentration level should be between 85.0% and 115.0% when comparing the results of the two methods, and the precision (%CV) of the measurements for each method should be within 15.0%.[1] Statistical tests such as the Student's t-test and F-test can be employed to compare the means and variances of the datasets obtained from the two methods.[15]

Conclusion: Selecting the Optimal Method for Your Application

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • HPLC-UV is a robust and cost-effective method, making it ideal for routine quality control in a manufacturing environment. Its ability to be validated as a stability-indicating method is a significant advantage.

  • GC-MS offers superior sensitivity and selectivity, making it an excellent choice for trace-level analysis, impurity identification, and as a confirmatory technique.

The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results, ensuring data integrity and regulatory compliance. The choice of which method to employ will depend on the specific analytical challenge, available instrumentation, and the stage of drug development. By understanding the principles and practical considerations outlined in this guide, researchers and scientists can make informed decisions to ensure the quality and safety of their pharmaceutical products.

References

A Researcher's Guide to Spectroscopic Differentiation of 4'-Bromobutyrophenone and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the precise structural elucidation of molecules is not merely a procedural step but the bedrock of innovation and safety. Regioisomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents—can exhibit vastly different pharmacological, toxicological, and chemical properties. A classic challenge in this domain is the unambiguous identification of substituted aromatic ketones, such as the bromobutyrophenones. This guide provides a comprehensive, data-driven comparison of 4'-Bromobutyrophenone and its regioisomers, 3'-Bromobutyrophenone and 2'-Bromobutyrophenone, leveraging the power of modern spectroscopic techniques. Our objective is to equip researchers with the experimental insights and foundational knowledge necessary to distinguish these closely related molecules with confidence.

The Imperative of Isomeric Purity

The position of a single bromine atom on the phenyl ring of butyrophenone can dramatically alter its electronic and steric environment. This, in turn, influences its reactivity, its interaction with biological targets, and its metabolic fate. For drug development professionals, ensuring the correct regioisomer is synthesized and isolated is a critical quality attribute that directly impacts clinical outcomes. For researchers in materials science, the substitution pattern can affect crystal packing and photophysical properties. Therefore, robust analytical methods for isomer differentiation are indispensable. This guide will focus on the most powerful techniques for this purpose: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

cluster_isomers Bromobutyrophenone Regioisomers cluster_techniques Spectroscopic Analysis 4-Bromo This compound (para) NMR NMR (¹H & ¹³C) 4-Bromo->NMR IR IR 4-Bromo->IR MS MS 4-Bromo->MS 3-Bromo 3'-Bromobutyrophenone (meta) 3-Bromo->NMR 3-Bromo->IR 3-Bromo->MS 2-Bromo 2'-Bromobutyrophenone (ortho) 2-Bromo->NMR 2-Bromo->IR 2-Bromo->MS

Caption: Workflow for the spectroscopic analysis of bromobutyrophenone regioisomers.

¹H NMR Spectroscopy: The Definitive Tool for Positional Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing these regioisomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for the substitution pattern on the benzene ring.

The electron-withdrawing nature of both the carbonyl group and the bromine atom deshields the aromatic protons, shifting them downfield. However, the specific position of each proton relative to these two groups dictates its precise chemical shift and its interaction with neighboring protons.

Comparative ¹H NMR Data
IsomerProton AssignmentChemical Shift (δ) ppm (Predicted)Multiplicity
This compound H-2', H-6'~7.85d
H-3', H-5'~7.65d
-CH₂- (α to C=O)~2.95t
-CH₂-~1.75sextet
-CH₃~1.00t
3'-Bromobutyrophenone H-2'~8.10t
H-4'~7.85ddd
H-5'~7.40t
H-6'~7.95ddd
-CH₂- (α to C=O)~2.96t
-CH₂-~1.76sextet
-CH₃~1.01t
2'-Bromobutyrophenone H-3'~7.45ddd
H-4'~7.35td
H-5'~7.65td
H-6'~7.70dd
-CH₂- (α to C=O)~2.85t
-CH₂-~1.73sextet
-CH₃~0.98t

Note: Predicted values are based on standard substituent effects; actual values may vary slightly based on solvent and concentration.

Expert Interpretation:
  • This compound (para): The symmetry of the para-substitution results in a simplified aromatic region. The two protons ortho to the carbonyl (H-2', H-6') are chemically equivalent, as are the two protons ortho to the bromine (H-3', H-5'). This leads to a characteristic pair of doublets, often described as an AA'BB' system, which is a clear indicator of 1,4-disubstitution.

  • 3'-Bromobutyrophenone (meta): The meta-substitution renders all four aromatic protons chemically distinct, leading to a more complex and crowded aromatic region. One would expect to see four separate signals, with multiplicities such as a triplet (H-5'), a doublet of doublets (H-6'), and so on, making it readily distinguishable from the para isomer.

  • 2'-Bromobutyrophenone (ortho): Similar to the meta isomer, the ortho-substitution results in four unique aromatic protons and a complex spectrum. A key distinguishing feature can be the steric hindrance from the ortho-bromo group, which may cause the butyryl chain to twist out of the plane of the aromatic ring, influencing the chemical shifts of both the aliphatic and aromatic protons. The aliphatic protons alpha to the carbonyl may appear slightly more upfield compared to the other isomers.

¹³C NMR Spectroscopy: Corroborating the Substitution Pattern

Comparative ¹³C NMR Data
IsomerCarbon AssignmentChemical Shift (δ) ppm (Predicted)
This compound C=O~199.0
C-1'~135.5
C-2', C-6'~130.0
C-3', C-5'~132.0
C-4' (C-Br)~128.5
3'-Bromobutyrophenone C=O~198.5
C-1'~138.5
C-2'~131.5
C-3' (C-Br)~123.0
C-4'~136.0
C-5'~127.0
C-6'~133.0
2'-Bromobutyrophenone C=O~201.0
C-1'~139.0
C-2' (C-Br)~119.0
C-3'~132.5
C-4'~127.5
C-5'~129.0
C-6'~134.0

Note: Aliphatic carbon signals (~38, ~18, ~14 ppm) will be very similar across all isomers and are not listed.

Expert Interpretation:

The key diagnostic feature in the ¹³C NMR spectrum is the number of signals in the aromatic region (typically 115-140 ppm).

  • 4'-Isomer: Due to its symmetry, it will exhibit only four distinct aromatic carbon signals.

  • 3'- and 2'-Isomers: Lacking this symmetry, they will each show six unique aromatic carbon signals.

  • Distinguishing 2' and 3': The chemical shift of the carbon directly bonded to the bromine (the ipso-carbon) is highly informative. Furthermore, the carbonyl carbon (C=O) in the 2'-isomer may be shifted further downfield due to steric and electronic effects from the adjacent bromine atom.

Infrared (IR) Spectroscopy: A Tool for Functional Group Confirmation

Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups but is less definitive than NMR for distinguishing between these specific regioisomers. All three isomers will show a strong absorption for the carbonyl (C=O) stretch and characteristic aromatic C-H and C=C stretches.

Comparative IR Data
IsomerFunctional GroupCharacteristic Wavenumber (cm⁻¹)
All Isomers Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2960-2850
Ketone C=O Stretch~1685
Aromatic C=C Stretch1600-1450
This compound C-H Out-of-Plane Bend~820 (strong, indicative of para)
3'-Bromobutyrophenone C-H Out-of-Plane Bend~780 and ~690 (indicative of meta)
2'-Bromobutyrophenone C-H Out-of-Plane Bend~750 (strong, indicative of ortho)
Expert Interpretation:

The most valuable information from IR for isomer differentiation lies in the "fingerprint region," specifically the C-H out-of-plane bending vibrations between 900 and 675 cm⁻¹. The substitution pattern on the benzene ring gives rise to characteristic absorption bands in this region. A strong band around 820 cm⁻¹ is a classic indicator of para-disubstitution, providing good evidence for the 4'-isomer.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass Spectrometry (MS) confirms the molecular weight and elemental composition. All three regioisomers will have the same molecular formula (C₁₀H₁₁BrO) and thus the same molecular mass. The presence of bromine is readily identified by its characteristic isotopic pattern: two peaks of roughly equal intensity separated by 2 mass units (⁷⁹Br and ⁸¹Br).

Comparative MS Data
IsomerKey Fragmentm/z (mass-to-charge ratio)
All Isomers [M]⁺ (Molecular Ion)226 / 228
[M-C₂H₅]⁺ (Loss of ethyl)197 / 199
[Br-Ph-CO]⁺ (Bromobenzoyl cation)183 / 185
[Ph-CO]⁺ (Benzoyl cation, if Br is lost)105
[Br-Ph]⁺ (Bromophenyl cation)155 / 157
Expert Interpretation:

While the primary fragments will be the same, the relative intensities of these fragments might differ slightly between the isomers due to the varying stability of the resulting ions. However, distinguishing the regioisomers based on their electron ionization mass spectra alone is often unreliable. MS is best used to confirm the molecular weight and the presence of bromine, while NMR provides the definitive structural assignment.

start Unknown Bromobutyrophenone Isomer ms Acquire Mass Spectrum start->ms mw_confirm Confirm MW = 227 (presence of Br) ms->mw_confirm nmr Acquire ¹H and ¹³C NMR Spectra mw_confirm->nmr MW Confirmed h_nmr Analyze ¹H NMR Aromatic Region nmr->h_nmr c_nmr Analyze ¹³C NMR Aromatic Signals nmr->c_nmr para Result: 4'-Isomer h_nmr->para Symmetric AA'BB' pattern meta Result: 3'-Isomer h_nmr->meta Complex, 4 signals ortho Result: 2'-Isomer h_nmr->ortho Complex, 4 signals c_nmr->para 4 signals c_nmr->meta 6 signals c_nmr->ortho 6 signals

Caption: Logical workflow for the identification of an unknown bromobutyrophenone isomer.

Standardized Experimental Protocols

To ensure data reproducibility and reliability, adherence to standardized protocols is essential. The following are generalized methods for the analysis of bromobutyrophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the complex aromatic regions of the ortho and meta isomers.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of neat sample.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record a background spectrum first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 100 pg/mL to 1 ng/mL.

  • Instrumentation: For routine analysis, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is ideal.

  • Data Acquisition: Inject the sample into the GC, which separates it from any impurities before it enters the mass spectrometer. Acquire the mass spectrum over a range of m/z 50-300.

Conclusion

While Mass Spectrometry and IR Spectroscopy serve as vital tools for confirming molecular weight and functional groups, NMR spectroscopy stands out as the definitive technique for the unambiguous differentiation of 4'-, 3'-, and 2'-Bromobutyrophenone . The distinct patterns in the aromatic region of the ¹H NMR spectrum, corroborated by the number of unique signals in the ¹³C NMR spectrum, provide an irrefutable structural fingerprint for each regioisomer. By employing a logical workflow that integrates these techniques, researchers can ensure the structural integrity of their compounds, a cornerstone of scientific rigor and successful drug development.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4'-Bromobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. 4'-Bromobutyrophenone is a valuable intermediate in synthetic chemistry, but its responsible disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere compliance, offering a framework for understanding the causality behind disposal protocols, thereby fostering a deeply ingrained culture of safety.

The disposal of any chemical waste is a process governed by rigorous scientific principles and regulatory standards. For halogenated organic compounds like this compound, these procedures are particularly critical due to their potential environmental persistence and the hazardous byproducts that can form during improper treatment. This document provides a step-by-step, logic-driven approach to its disposal, grounded in authoritative safety data and regulatory requirements.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound (CAS No. 4981-64-0) is not thoroughly documented, data from structurally analogous compounds, such as 4'-Bromoacetophenone, provide a strong basis for a conservative risk assessment.[1]

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[2] Prolonged exposure may lead to more severe dermal reactions. The causality here relates to the chemical's ability to disrupt cellular membranes and proteins in epithelial tissues.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

  • Environmental Hazard: As a halogenated organic compound, it must be presumed to be persistent in the environment and potentially toxic to aquatic life.[4] Discharge into drains or the environment is strictly prohibited.[5]

Given the incomplete toxicological profile, an essential principle of laboratory safety—the precautionary principle—must be applied. We must handle and dispose of this compound as if it were a confirmed hazardous substance to mitigate unknown risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory. This selection is based on preventing the primary routes of exposure identified in the risk assessment.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles, preventing severe eye irritation.[2][6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, the most likely route of exposure. Gloves must be inspected before use and disposed of after handling.[6]
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hood.Minimizes the risk of inhaling dust or aerosols.[1]

Waste Characterization and Regulatory Framework

Proper disposal begins with correct waste characterization under the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[7]

This compound is a halogenated organic compound . As such, it must be segregated into the halogenated organic waste stream. It is crucial not to mix it with non-halogenated solvents, as this complicates and increases the cost of disposal. The presence of the bromine atom means it cannot be incinerated in standard facilities without specialized flue-gas scrubbing systems to neutralize the resulting hydrogen bromide (HBr).[8]

While this compound is not explicitly listed by name with a specific EPA hazardous waste code (e.g., "U" or "P" lists), a chemical waste generator must determine if it exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[9] Given its chemical nature, it falls under the broad category of industrial chemical waste that must be managed as hazardous. Always consult your institution's Environmental Health & Safety (EHS) office and local regulations, which can be more stringent than federal rules.[2][10][11]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Collection & Container Selection

  • Collect Waste: Collect all materials contaminated with this compound, including the pure substance, reaction residues, and contaminated items (e.g., weigh boats, gloves, paper towels), in a dedicated waste container.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, dry, and in good condition.[12] Do not use metal containers, as prolonged contact with halogenated compounds can cause corrosion.

  • Leave Headspace: Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills.

Step 2: Labeling

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: "4981-64-0."

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).

Step 3: Segregation and Storage

  • Segregate: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Incompatible Materials: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent dangerous reactions.[3]

  • Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company. They will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration with appropriate acid-gas scrubbers.[2][13]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is a critical component of a safe disposal plan.

Small Spill Cleanup Protocol (<100 mL or 100 g):

  • Alert Personnel: Immediately alert others in the lab.

  • Don PPE: Put on the full PPE described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in to prevent spreading.[14]

  • Collect Residue: Carefully scoop the absorbed material into the designated hazardous waste container.[14][15] Avoid creating dust. If cleaning up a powder, you may need to add a dust suppressant or wet the powder first.[16]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution and water.[5][17]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container.[16]

For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response line or EHS.[16]

First Aid for Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G cluster_start Waste Generation cluster_routine Routine Disposal cluster_spill Emergency Procedure start This compound Waste Generated collect Step 1: Collect in Compatible Container start->collect spill Accidental Spill Occurs start->spill If Spill label_waste Step 2: Label Container with 'Hazardous Waste' collect->label_waste store Step 3: Store in Satellite Accumulation Area label_waste->store pickup Step 4: Arrange Pickup by EHS/Licensed Vendor store->pickup alert Alert Personnel & Don Full PPE spill->alert contain Contain Spill with Inert Absorbent alert->contain collect_spill Collect Residue into Waste Container contain->collect_spill decon Decontaminate Area collect_spill->decon decon->store Store with Routine Waste

Caption: Decision workflow for this compound waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromobutyrophenone
Reactant of Route 2
Reactant of Route 2
4'-Bromobutyrophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.